molecular formula C10H16ClNO3 B168484 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride CAS No. 15471-89-3

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride

Katalognummer: B168484
CAS-Nummer: 15471-89-3
Molekulargewicht: 233.69 g/mol
InChI-Schlüssel: DZOXFFYCHQDIOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H16ClNO3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-amino-1-(3,4-dimethoxyphenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5,8,12H,6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOXFFYCHQDIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15471-89-3
Record name 3,4-Dimethoxyphenylethanolamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015471893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DIMETHOXYPHENYLETHANOLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LV73B8MT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Methoxamine on Alpha-1 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methoxamine is a sympathomimetic agent recognized for its potent and selective agonist activity at alpha-1 adrenergic receptors (α1-ARs).[1][2][3] This technical guide provides a detailed examination of the molecular and cellular mechanisms underpinning methoxamine's action. We will explore the structural basis of its receptor interaction, the canonical Gq protein-coupled signaling cascade it initiates, and the resultant physiological effects, primarily vasoconstriction.[1][4] Furthermore, this document furnishes drug development professionals and researchers with field-proven, step-by-step protocols for characterizing the binding affinity and functional potency of α1-AR agonists like methoxamine, ensuring a robust framework for preclinical assessment.

Introduction: The Alpha-1 Adrenergic Receptor and Methoxamine

The alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily, playing a critical role in mediating the physiological effects of the catecholamines norepinephrine and epinephrine.[5] These receptors are integral to the sympathetic nervous system's control over cardiovascular homeostasis, particularly in regulating smooth muscle contraction.[5]

Methoxamine is a direct-acting sympathomimetic amine that demonstrates high selectivity as an agonist for the α1-AR, with little to no effect on beta-adrenergic receptors.[3][6] Its primary clinical application has been in the treatment of hypotension, especially in settings like spinal anesthesia, owing to its ability to induce prolonged peripheral vasoconstriction and consequently elevate blood pressure.[3][4] Understanding its mechanism of action is fundamental to appreciating its therapeutic utility and potential side effects, such as reflex bradycardia.[1]

Molecular Mechanism of Action: From Receptor Binding to Cellular Response

The action of methoxamine is initiated by its binding to α1-ARs located predominantly on the smooth muscle cells of blood vessels.[1][7] This interaction triggers a well-defined intracellular signaling cascade.

Receptor Binding and Gq Protein Activation

As an α1-AR agonist, methoxamine binds to the receptor, inducing a conformational change. This change facilitates the coupling and activation of a heterotrimeric G protein of the Gq/11 family.[1][8] The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit.[8] This event causes the dissociation of the GTP-bound Gαq subunit from the Gβγ dimer, allowing both components to interact with downstream effectors.[8][9]

The Phospholipase C Signaling Cascade

The primary effector for the activated Gαq subunit is the enzyme phospholipase C-beta (PLC-β).[8][9] PLC-β catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9]

  • Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR).[1][8] These receptors are ligand-gated calcium channels, and their opening leads to a rapid efflux of stored Ca2+ from the SR into the cytoplasm.[4]

  • Diacylglycerol (DAG): DAG remains in the plasma membrane, where, in conjunction with the elevated intracellular Ca2+, it activates protein kinase C (PKC).[8][9] PKC proceeds to phosphorylate a variety of cellular proteins, contributing to the sustained phase of the cellular response.

The signaling pathway is visually summarized in the diagram below.

Methoxamine_Signaling Methoxamine Methoxamine Alpha1_AR α1-Adrenergic Receptor Methoxamine->Alpha1_AR Binds to G_Protein Gq/11 Protein (Inactive) Alpha1_AR->G_Protein Activates G_Protein_Active Gαq-GTP (Active) G_Protein->G_Protein_Active GDP/GTP Exchange PLC Phospholipase C (PLC) G_Protein_Active->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release ↑ Intracellular [Ca2+] SR->Ca_Release Releases Ca2+ Ca_Release->PKC Co-activates Contraction Smooth Muscle Contraction Ca_Release->Contraction Initiates

Caption: Methoxamine-induced α1-AR signaling cascade.
Physiological Consequence: Vasoconstriction

The sharp increase in cytosolic Ca2+ concentration is the pivotal event leading to smooth muscle contraction.[4] Calcium ions bind to calmodulin, and this complex activates myosin light-chain kinase (MLCK).[1] MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[1] In the context of vascular smooth muscle, this leads to vasoconstriction, an increase in peripheral vascular resistance, and a subsequent rise in blood pressure.[1][2][10]

Characterizing the Methoxamine-Receptor Interaction: Experimental Protocols

To quantify the interaction of an agonist like methoxamine with α1-ARs, specific, validated assays are required. The following protocols represent the gold standard methodologies in the field.[11]

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound (methoxamine) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[11]

Objective: To determine the inhibitory constant (Ki) of methoxamine for the α1-adrenergic receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the target α1-AR subtype (e.g., HEK293 cells).

  • Radioligand: [3H]Prazosin (a high-affinity α1-AR antagonist).

  • Test Compound: Methoxamine hydrochloride.

  • Non-specific binding control: Phentolamine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • 96-well microplates and glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: Design a 96-well plate map including wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + varying concentrations of methoxamine).

  • Reagent Preparation: Prepare serial dilutions of methoxamine (e.g., 10-10 M to 10-3 M) in assay buffer. Prepare a fixed concentration of [3H]Prazosin, typically at its Kd value (e.g., 0.5 nM).

  • Incubation: To each well, add 50 µL of assay buffer, 50 µL of the appropriate methoxamine dilution (or phentolamine for non-specific binding), 50 µL of [3H]Prazosin, and 50 µL of the cell membrane preparation (containing 20-50 µg of protein).

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of methoxamine.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, [3H]Prazosin, Methoxamine) Incubate Incubate Components in 96-well Plate Start->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Count Scintillation Counting (Measure Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze End Determine Binding Affinity (Ki) Analyze->End

Caption: Workflow for a radioligand competitive binding assay.
Inositol Phosphate (IP) Accumulation Assay

This functional assay directly measures the result of Gq activation by quantifying the accumulation of inositol phosphates, a key second messenger in the pathway.[12][13]

Objective: To determine the potency (EC50) and efficacy (Emax) of methoxamine in stimulating IP production.

Materials:

  • Cell line expressing the target α1-AR (e.g., CHO-K1 cells).

  • [3H]myo-inositol.

  • Inositol-free culture medium.

  • Stimulation Buffer containing Lithium Chloride (LiCl, 10 mM). LiCl is crucial as it inhibits inositol monophosphatases, leading to the accumulation of IPs.

  • Test Compound: Methoxamine hydrochloride.

  • Lysis Buffer (e.g., 0.1 M Formic Acid).

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation fluid and counter.

Step-by-Step Methodology:

  • Cell Culture and Labeling: Plate cells in 24-well plates. The next day, replace the medium with inositol-free medium containing [3H]myo-inositol (1-2 µCi/mL) and incubate for 18-24 hours to allow for incorporation into membrane phospholipids.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with Stimulation Buffer (containing LiCl) for 15-30 minutes at 37°C.

  • Stimulation: Add varying concentrations of methoxamine to the wells. Include a basal control (buffer only) and a positive control (e.g., a known potent agonist). Incubate for 45-60 minutes at 37°C.

  • Lysis: Aspirate the stimulation buffer and lyse the cells by adding ice-cold Lysis Buffer.

  • IP Isolation:

    • Transfer the cell lysates to tubes containing a slurry of Dowex anion-exchange resin.

    • Wash the resin to remove free [3H]myo-inositol.

    • Elute the total [3H]inositol phosphates from the resin using a high-molarity elution buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

  • Quantification: Add the eluate to scintillation vials with scintillation fluid and count the radioactivity (CPM).

  • Data Analysis:

    • Plot the CPM values against the log concentration of methoxamine.

    • Normalize the data, setting the basal response to 0% and the maximal response to 100%.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

IP_Assay_Workflow Label Label Cells with [3H]myo-inositol (24h) Stimulate Stimulate with Methoxamine in presence of LiCl Label->Stimulate Lyse Lyse Cells & Stop Reaction Stimulate->Lyse Isolate Isolate [3H]IPs via Anion-Exchange Chromatography Lyse->Isolate Count Scintillation Counting Isolate->Count Analyze Data Analysis (Calculate EC50 and Emax) Count->Analyze End Determine Functional Potency Analyze->End

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth technical overview of the essential physicochemical properties of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride (CAS: 15471-89-3). Moving beyond a simple data sheet, this guide is structured from the perspective of a senior application scientist, emphasizing not only the characteristic values but also the authoritative methodologies required for their determination and validation. For professionals in pharmaceutical development, understanding these core properties is paramount as they directly influence a compound's stability, solubility, bioavailability, and suitability as a synthetic intermediate.

Chemical Identity and Molecular Structure

Accurate identification is the foundation of all subsequent chemical analysis. This compound is a phenylethanolamine derivative, a class of compounds with significant biological and synthetic relevance.[1] Its identity is established by a combination of unique identifiers and its distinct molecular architecture.

Nomenclature and Key Identifiers

A summary of the compound's primary identifiers is presented below. Utilizing the CAS number is the most unambiguous method for referencing this specific chemical entity in research and procurement.

IdentifierValueSource
IUPAC Name 2-amino-1-(3,4-dimethoxyphenyl)ethanol;hydrochloride[2]
CAS Number 15471-89-3[1][2]
Molecular Formula C₁₀H₁₆ClNO₃[1][2][3]
Molecular Weight 233.69 g/mol [1][2][3]
Physical Form White crystalline solid[1]
Molecular Structure

The compound's structure features a chiral center at the benzylic alcohol carbon, an ionizable primary amine, and a catechol diether (dimethoxy) substituted aromatic ring. The hydrochloride salt form enhances stability and aqueous solubility.

Caption: Molecular structure of this compound.

Core Physicochemical Properties: A Methodological Guide

The following sections detail the core physicochemical properties and, crucially, provide standardized, self-validating protocols for their experimental determination. This approach ensures data integrity and reproducibility, which are essential for research and regulatory submissions.

Melting Point Analysis

Theoretical Importance: The melting point is a fundamental thermal property used to confirm the identity and purity of a crystalline solid. A sharp, well-defined melting range is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities, consistent with Raoult's Law and the theory of freezing-point depression.

Experimental Protocol: Capillary Melting Point Determination (Based on USP <741>)

  • Sample Preparation: Finely powder the dry crystalline sample. Pack the powder into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the tube on a hard surface.

  • Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Scouting): Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Equilibration: Allow the block to equilibrate for 2-3 minutes.

  • Slow Heating Ramp: Decrease the heating rate to 1-2 °C per minute. This slow ramp is critical to ensure thermal equilibrium between the sample, thermometer, and heating block, allowing for an accurate reading.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is reported as T₁ - T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility. The standard deviation of the measurements should be minimal for a pure sample.

Aqueous Solubility

Theoretical Importance: Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. For synthetic intermediates, it dictates solvent choice, reaction conditions, and purification strategies. As an ionizable compound, its solubility is expected to be pH-dependent.

Experimental Protocol: Shake-Flask Method (Based on OECD Guideline 105) The "flask method" is a gold-standard technique for determining the water solubility of substances where solubility is expected to be above 10⁻² g/L.[2][4]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation prep1 Add excess solid to deionized water prep2 Seal vessel equil1 Agitate at constant temperature (e.g., 25°C) prep2->equil1 equil2 Allow equilibrium (typically 24-48h) sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Collect clear supernatant sep1->sep2 analysis1 Determine concentration (e.g., HPLC, UV-Vis) sep2->analysis1 analysis2 Calculate solubility (mg/mL or mol/L)

Caption: Workflow for solubility determination via the OECD 105 shake-flask method.

  • System Preparation: Add an amount of the solid compound to a known volume of deionized water (or a relevant buffer) in a sealed, inert vessel, such that excess, undissolved solid is clearly visible. The use of excess solid is the core principle ensuring that a saturated solution is achieved.

  • Equilibration: Agitate the vessel at a constant, controlled temperature (e.g., 25 °C ± 0.5 °C) for a sufficient duration to reach equilibrium. A preliminary test can determine the time required, but 24-48 hours is typical.

  • Phase Separation: After equilibration, allow the mixture to stand at the same temperature to let solids settle. Then, separate the aqueous phase from the undissolved solid by centrifugation or filtration. This step must be performed carefully to avoid temperature changes or contamination of the supernatant.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

  • Reporting: Express the solubility as a mass concentration (e.g., mg/mL or g/L) at the specified temperature. The experiment should be repeated to ensure the value is reproducible.[5]

Ionization Constant (pKa)

Theoretical Importance: The pKa value defines the strength of an acid or base and is crucial for predicting the charge state of a molecule at a given pH. For this compound, the primary amine is the most relevant ionizable group. Its pKa will determine the ratio of the protonated (charged) to neutral (uncharged) form at physiological pH (~7.4), which profoundly impacts membrane permeability, receptor binding, and solubility.

Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly precise and standard method for pKa determination.[6] It involves monitoring pH changes as a titrant is added to the sample solution.

  • System Calibration: Calibrate a high-resolution pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[3][7]

  • Sample Preparation: Prepare a solution of the compound in water at a known concentration (e.g., 1-10 mM). To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is added.[7] The solution should be purged with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[6]

  • Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the pH electrode. Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl, since the starting material is a hydrochloride salt, one might titrate with NaOH to deprotonate it, and then back with HCl).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH at the half-equivalence point—the point where half of the amine has been titrated. This corresponds to the flattest region of the buffer zone in the titration curve. The equivalence point is identified as the inflection point of the curve (where the slope, dpH/dV, is maximal).

Spectroscopic Profile

Spectroscopic analysis provides an electronic and atomic fingerprint of the molecule, essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. It is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Spectrum: While an experimental spectrum should be acquired for confirmation, the expected signals for this compound in a solvent like D₂O would be:

ProtonsApprox. Chemical Shift (ppm)MultiplicityIntegrationRationale
Aromatic (3H)6.8 - 7.2m3HProtons on the substituted benzene ring.
CH-OH (1H)~5.0dd or t1HBenzylic proton, coupled to the CH₂ group.
OCH₃ (6H)3.8 - 3.9s (two singlets)6HProtons of the two methoxy groups.
CH₂-NH₃⁺ (2H)3.2 - 3.4d2HProtons adjacent to the protonated amine, coupled to the CH-OH proton.

Standard Protocol for NMR Analysis:

  • Dissolve ~5-10 mg of the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals to confirm the proton count for each environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption is caused by electronic transitions, and for this compound, the dimethoxy-substituted benzene ring acts as the primary chromophore. This technique is highly effective for quantitative analysis via the Beer-Lambert Law.

Expected Spectral Features: The compound is expected to exhibit strong UV absorbance characteristic of a substituted benzene ring, typically with a primary absorption maximum (λmax) in the range of 275-285 nm.

Protocol for Quantitative Analysis:

  • Stock Solution: Prepare a stock solution of the compound of known concentration in a suitable UV-transparent solvent (e.g., methanol or water).

  • Serial Dilutions: Create a series of at least five standard solutions of decreasing concentration from the stock solution.

  • Absorbance Measurement: Measure the absorbance of each standard solution at the predetermined λmax using a calibrated spectrophotometer.

  • Calibration Curve: Plot absorbance versus concentration. The plot should be linear and pass through the origin, demonstrating adherence to the Beer-Lambert Law.

  • Molar Absorptivity (ε): The slope of the calibration curve corresponds to the molar absorptivity, a constant that is characteristic of the compound at that wavelength and can be used for future concentration determinations.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. Based on data for structurally related compounds, potential hazards include skin, eye, and respiratory irritation.[5] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The physicochemical properties of this compound define its behavior in both chemical and biological systems. This guide provides not only the expected characteristics of the molecule but also the robust, authoritative experimental frameworks necessary to validate them. For the research scientist, applying these standardized protocols for determining melting point, solubility, pKa, and spectroscopic profiles is a prerequisite for generating reliable, reproducible data essential for advancing drug discovery and development projects.

References

  • Benchchem. This compound | 15471-89-3. 8

  • PubChem. This compound | C10H16ClNO3 | CID 12888909.

  • OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

  • FILAB. Solubility testing in accordance with the OECD 105.

  • Analytice. OECD 105 – Water Solubility Test at 20°C.

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

  • Crysdot. 2-Amino-1-(3,4-dimethoxyphenyl)ethanol hydrochloride.

  • PubChem. 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol | C10H15NO3 | CID 188422.

Sources

Pharmacodynamics of methoxamine hydrochloride in cardiovascular research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacodynamics of Methoxamine Hydrochloride in Cardiovascular Research

Authored by: Gemini, Senior Application Scientist

Abstract

Methoxamine hydrochloride is a potent and selective α1-adrenergic receptor agonist that has long served as a valuable pharmacological tool in cardiovascular research.[1][2][3] Its primary mechanism of action, peripheral vasoconstriction, leads to a predictable and dose-dependent increase in systemic blood pressure with minimal direct cardiac stimulation.[4][5] This unique profile makes it an exemplary agent for investigating fundamental cardiovascular regulatory mechanisms, most notably the arterial baroreflex. This guide provides an in-depth exploration of the pharmacodynamics of methoxamine, its molecular signaling pathways, systemic effects, and detailed protocols for its application in a research setting.

Introduction: The Profile of a Selective α1-Adrenergic Agonist

Methoxamine is a sympathomimetic amine, structurally related to phenylephrine, that exerts its effects by directly binding to and activating α1-adrenergic receptors.[4][6] Unlike many other vasopressors such as norepinephrine, methoxamine is distinguished by its high selectivity for the α1-adrenoceptor subtype and its lack of significant activity at β-adrenergic receptors.[4][5][7] This specificity is the cornerstone of its utility in research; it allows for the induction of vasoconstriction and an increase in blood pressure without the confounding effects of direct changes in heart rate, contractility, or bronchodilation that would be mediated by β-receptors.[1][8]

Clinically, methoxamine has been used to treat hypotensive states, particularly those occurring during spinal anesthesia.[4][7][9] However, its predictable and clean pharmacological profile has made it even more valuable in the laboratory for creating controlled hemodynamic changes to study physiological feedback loops.

Molecular Mechanism of Action: The α1-Adrenergic Signaling Cascade

The cardiovascular effects of methoxamine are initiated at the surface of vascular smooth muscle cells. Its action is a classic example of G-protein coupled receptor (GPCR) signaling.

  • Receptor Binding: Methoxamine binds selectively to α1-adrenergic receptors, which are coupled to the Gq class of heterotrimeric G-proteins.[1][5]

  • Gq Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated α-subunit of the Gq protein stimulates the membrane-bound enzyme, phospholipase C.[1][5]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) ions into the cytosol.[1][10]

  • Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[1]

This cascade effectively translates an extracellular signal (methoxamine) into a mechanical response (vasoconstriction).

Methoxamine_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol Methoxamine Methoxamine Receptor α1-Adrenergic Receptor Methoxamine->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca²⁺ Release Ca ↑ Intracellular Ca²⁺ SR->Ca Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction Initiates BRS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis AnimalPrep Instrumented Animal (Anesthetized, Catheterized) Baseline Record Stable Baseline (Blood Pressure, Heart Rate) AnimalPrep->Baseline Inject Inject IV Bolus of Methoxamine Baseline->Inject Record Continuously Record Hemodynamic Response Inject->Record Identify Identify Peak Pressor & Bradycardic Response Record->Identify Plot Plot Beat-to-Beat Heart Period (RR Interval) vs. Systolic Blood Pressure Identify->Plot Regress Perform Linear Regression Plot->Regress Result Calculate Slope (Baroreflex Sensitivity) Regress->Result

Caption: Experimental workflow for Baroreflex Sensitivity (BRS) testing.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the animal and surgically place a catheter in a femoral or carotid artery for blood pressure monitoring and another in a femoral or jugular vein for drug infusion. Allow the animal's hemodynamics to stabilize.

  • Baseline Recording: Record at least 5-10 minutes of stable, baseline arterial pressure and heart rate.

  • Methoxamine Administration: Administer a bolus intravenous injection of methoxamine. A typical starting dose in rats is 5-10 µg/kg. The goal is to elicit a pressor response of approximately 30-40 mmHg. [11]4. Data Acquisition: Continue to record the arterial pressure waveform throughout the pressor response and subsequent reflex bradycardia until the blood pressure returns to baseline.

  • Data Analysis:

    • From the continuous pressure trace, identify the start of the pressure rise and the peak pressure.

    • For each cardiac cycle within this rising phase, determine the systolic blood pressure (SBP) and the corresponding heart period (the R-R interval from the ECG, or the inter-beat interval from the pressure pulse). A one-beat delay is often incorporated for the heart rate response. [11] * Plot the R-R interval (in milliseconds) on the y-axis against the SBP (in mmHg) from the preceding beat on the x-axis.

    • Perform a linear regression analysis on these data points. [11] * The slope of the regression line represents the baroreflex sensitivity (BRS), expressed in ms/mmHg . A steeper slope indicates a more sensitive reflex.

Conclusion

Methoxamine hydrochloride remains an indispensable tool in cardiovascular research due to its potent, reliable, and selective α1-adrenergic agonist activity. Its ability to induce a clean pressor response, coupled with a powerful reflex bradycardia, provides a unique window into the function of the autonomic nervous system. By understanding its molecular signaling and systemic pharmacodynamics, researchers can confidently employ methoxamine to investigate cardiovascular control mechanisms with precision and reproducibility.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxamine Hydrochloride? Retrieved from [Link]

  • Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxamine | C11H17NO3. PubChem. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Methoxamine Hydrochloride used for? Retrieved from [Link]

  • MIMS. (n.d.). Methoxamine: Uses, Dosage, Side Effects and More. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxamine. Retrieved from [Link]

  • Karger Publishers. (2008, May 28). The Effects of Methoxamine on the Pulmonary and Systemic Circulations in Comparison to Those of Other Sympathomimetic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). The dose-response curve of methoxamine infusions for preventing hypotension. Retrieved from [Link]

  • American Addiction Centers. (2024, October 25). Are There Dangers Associated Methoxamine Use? Retrieved from [Link]

  • Heyndrickx, G. R., Boettcher, D. H., & Vatner, S. F. (1976). Effects of angiotensin, vasopressin, and methoxamine on cardiac function and blood flow distribution in conscious dogs. American Journal of Physiology-Legacy Content, 231(5), 1579-1587. Retrieved from [Link]

  • Dworkin, B. R., & Dworkin, S. (1988). Methoxamine is an effective unconditioned stimulus for cardiovascular conditioning. Physiology & Behavior, 43(2), 177-185. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 12). What are the side effects of Methoxamine Hydrochloride? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxamine Hydrochloride | C11H18ClNO3. PubChem. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). Methoxamine HCl | alpha-1 adrenergic agonist. Retrieved from [Link]

  • Klein, H., & Weiss, H. R. (1986). Regional oxygen consumption and supply in heart: effect of methoxamine-induced pressure rise. Journal of Applied Physiology, 60(5), 1530-1536. Retrieved from [Link]

  • Klaubert, D. H., Hieble, J. P., & Matthews, W. D. (1984). Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine. Journal of Medicinal Chemistry, 27(11), 1447-1452. Retrieved from [Link]

  • Lang, C. C., Chomsky, D. B., & Rayos, G. (1992). Improvement in exercise performance by inhalation of methoxamine in patients with impaired left ventricular function. The New England Journal of Medicine, 326(25), 1661-1666. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Effect of methoxymine on prevention and treatment of myocardial injury and cardiac function in elderly patients with hypotension. European Review for Medical and Pharmacological Sciences, 25(10), 3846-3852. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ventricular arrythmia induced by methoxamine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phencyclidine-like in vivo effects of methoxetamine in mice and rats. PMC. Retrieved from [Link]

  • Horsley, R. R., et al. (2016). Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat. Brain Research Bulletin, 126(Pt 1), 47-58. Retrieved from [Link]

  • Google Patents. (n.d.). CN105330564A - Preparation method of methoxyamine hydrochloride.
  • National Center for Biotechnology Information. (2023, June 5). Alpha-1 Receptor Agonists. StatPearls. Retrieved from [Link]

  • Chang, K. C. (1998). Hypertensive effects of methoxamine on arterial mechanics in rats: analysis based on exponentially tapered T-tube model. European Journal of Pharmacology, 350(2-3), 195-202. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2016). The Novel Ketamine Analog Methoxetamine Produces Dissociative-Like Behavioral Effects in Rodents. Psychopharmacology, 233(7), 1215-1225. Retrieved from [Link]

  • ResearchGate. (n.d.). Temporal sequence of the substitution experiment. Rats were exposed to.... Retrieved from [Link]

  • Schifano, F., et al. (2021). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. Experimental Neurology, 346, 113836. Retrieved from [Link]

  • La Rovere, M. T., et al. (2008). Baroreflex Sensitivity: Measurement and Clinical Implications. Annals of Noninvasive Electrocardiology, 13(2), 191-207. Retrieved from [Link]

  • Fairfax, C. N., et al. (2013). Baroreflex control of muscle sympathetic nerve activity: a nonpharmacological measure of baroreflex sensitivity. Journal of Applied Physiology, 114(7), 845-850. Retrieved from [Link]

  • Stauss, H. M. (2007). Baroreflex sensitivity: mechanisms and measurement. Current Hypertension Reviews, 3(2), 77-88. Retrieved from [Link]

  • Parati, G., et al. (2011). Baroreflex Sensitivity Assessment - Latest Advances and Strategies. European Cardiology Review, 7(2), 104-110. Retrieved from [Link]

Sources

Spectroscopic Data of Methoxamine Hydrochloride: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for methoxamine hydrochloride, a potent α1-adrenergic agonist. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just data, but a deeper understanding of the structural insights each method provides. Our focus is on the causality behind experimental choices and the self-validating nature of robust analytical protocols.

Introduction to Methoxamine Hydrochloride

Methoxamine hydrochloride, chemically known as (1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol hydrochloride, is a sympathomimetic amine that functions as a direct-acting α1-adrenergic receptor agonist.[1] Its primary clinical application is in the treatment of hypotensive states, where it induces peripheral vasoconstriction, thereby increasing blood pressure.[2] The molecule's efficacy and safety are intrinsically linked to its precise chemical structure. Therefore, unambiguous structural elucidation and confirmation via spectroscopic methods are paramount in its pharmaceutical development and quality control.

This guide will explore the unique spectroscopic signature of methoxamine hydrochloride, providing a foundational understanding for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For methoxamine hydrochloride, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Predicted ¹H NMR Spectroscopy

While a publicly available, high-resolution ¹H NMR spectrum with assigned peaks for methoxamine hydrochloride is not readily accessible, we can predict the expected spectrum based on its known structure and established principles of NMR spectroscopy. The protonated amine and hydroxyl groups may exhibit broad signals and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Methoxamine Hydrochloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
-CH₃ (on propyl chain)1.0 - 1.3Doublet3HAliphatic methyl group adjacent to a methine proton.
-CH-NH₃⁺3.5 - 3.8Multiplet1HMethine proton adjacent to the methyl and benzylic protons, deshielded by the ammonium group.
-CH-OH4.8 - 5.2Doublet1HBenzylic proton deshielded by the aromatic ring and the hydroxyl group.
-OCH₃ (aromatic)3.7 - 3.9Singlet6HTwo magnetically equivalent methoxy groups on the aromatic ring.
Aromatic Protons6.8 - 7.2Multiplets3HProtons on the substituted benzene ring.
-OHVariable (broad)Singlet1HLabile proton, chemical shift is solvent and concentration dependent.
-NH₃⁺Variable (broad)Singlet3HLabile protons, chemical shift is solvent and concentration dependent.
Predicted ¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum can be predicted to show distinct signals for each unique carbon atom in the methoxamine hydrochloride molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methoxamine Hydrochloride

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
-CH₃ (on propyl chain)15 - 20Aliphatic methyl carbon.
-CH-NH₃⁺50 - 55Aliphatic methine carbon attached to the ammonium group.
-CH-OH70 - 75Benzylic carbon attached to the hydroxyl group.
-OCH₃ (aromatic)55 - 60Methoxy carbons.
Aromatic C-H110 - 120Unsubstituted aromatic carbons.
Aromatic C-O150 - 155Aromatic carbons attached to methoxy groups.
Aromatic C-C(OH)125 - 130Aromatic carbon attached to the propanol side chain.
Experimental Protocol for NMR Analysis

The following protocol outlines a standard procedure for acquiring high-quality NMR spectra of a pharmaceutical hydrochloride salt like methoxamine hydrochloride.

Workflow for NMR Analysis

Caption: A generalized workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of methoxamine hydrochloride and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., deuterium oxide, D₂O, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; D₂O is suitable for water-soluble salts, while DMSO-d₆ can be used if solubility in D₂O is limited.[3]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field should be shimmed to achieve homogeneity, which is crucial for obtaining sharp spectral lines. The probe should be tuned to the resonance frequencies of ¹H and ¹³C.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. A standard pulse sequence, such as a simple pulse-acquire, is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. For quantitative purposes, a longer relaxation delay (e.g., 5 times the longest T1 relaxation time) is necessary to ensure full relaxation of all protons.[4]

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform to convert it from the time domain to the frequency domain. The resulting spectrum is then phased and baseline corrected to produce a clean, interpretable spectrum.

  • Spectral Interpretation: The processed spectra are analyzed by assigning the observed chemical shifts, multiplicities, and integration values to the corresponding nuclei in the methoxamine hydrochloride structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of methoxamine hydrochloride will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Expected IR Absorption Bands

The following table summarizes the expected characteristic IR absorption bands for the functional groups in methoxamine hydrochloride.

Table 3: Expected IR Absorption Bands for Methoxamine Hydrochloride

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200 - 3500 (broad)O-H stretchHydroxyl group
2800 - 3200 (broad)N-H stretchAmmonium group
2850 - 3000C-H stretchAliphatic C-H
3000 - 3100C-H stretchAromatic C-H
1500 - 1600C=C stretchAromatic ring
1200 - 1300C-O stretchAryl ether
1000 - 1100C-O stretchAlcohol
1150 - 1250C-N stretchAmine
Experimental Protocol for FT-IR Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples with minimal preparation.[5]

Step-by-Step Methodology:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.[5] Acquire a background spectrum of the empty ATR accessory. This is crucial to subtract the absorbance of the crystal and the ambient atmosphere from the sample spectrum.

  • Sample Application: Place a small amount of methoxamine hydrochloride powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal. This is essential for obtaining a high-quality spectrum.

  • Data Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum. The data is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: After analysis, clean the ATR crystal thoroughly to remove all traces of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for confirming the molecular weight and elucidating the structure. The following data is for the free base, methoxamine, as it is what is typically observed in the gas phase during electron ionization (EI) MS.

Mass Spectrum and Fragmentation Pattern

The electron ionization mass spectrum of methoxamine (the free base of methoxamine hydrochloride) would be expected to show a molecular ion peak (M⁺) at m/z 211. The fragmentation pattern is dominated by cleavages adjacent to the functional groups.

Table 4: Major Fragments in the EI Mass Spectrum of Methoxamine

m/zProposed Fragment StructureFragmentation Pathway
211[C₁₁H₁₇NO₃]⁺Molecular Ion (M⁺)
167[C₁₀H₁₃O₂]⁺Loss of H₂C=NH₂ (amine group and adjacent methyl)
152[C₉H₁₂O₂]⁺Alpha-cleavage with loss of the -CH(NH₂)CH₃ side chain
137[C₈H₉O₂]⁺Loss of a methoxy group from the m/z 167 fragment
44[C₂H₆N]⁺The -CH(NH₂)CH₃ fragment
Proposed Fragmentation Pathway

The fragmentation of methoxamine in an EI mass spectrometer can be rationalized by considering the stability of the resulting carbocations and radical species.

Fragmentation M Methoxamine (M⁺) m/z = 211 F1 [M - C₂H₆N]⁺ m/z = 167 M->F1 - •CH(NH₂)CH₃ F2 [M - C₃H₇NO]⁺ m/z = 152 M->F2 - •CH(OH)CH(NH₂)CH₃ F4 [C₂H₆N]⁺ m/z = 44 M->F4 α-cleavage F3 [C₈H₉O₂]⁺ m/z = 137 F1->F3 - •OCH₃

Caption: Proposed EI fragmentation pathway for methoxamine.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing volatile and thermally stable compounds like methoxamine, often after derivatization to improve its chromatographic properties.

Step-by-Step Methodology:

  • Sample Preparation and Derivatization: Dissolve a known amount of methoxamine hydrochloride in a suitable solvent. For GC-MS analysis of amphetamine-like compounds, derivatization is often employed to block the polar -OH and -NH₂ groups, improving volatility and chromatographic peak shape. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or heptafluorobutyric anhydride (HFBA).

  • GC Separation: Inject a small volume (typically 1 µL) of the derivatized sample into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. A typical temperature program would start at a low temperature and ramp up to a higher temperature to elute all components.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (typically using electron ionization), the molecules are fragmented. The mass analyzer separates the resulting ions based on their m/z ratio, and the detector records their abundance.

  • Data Analysis: The resulting data is a chromatogram showing the separation of components over time, with a corresponding mass spectrum for each peak. The mass spectrum of the peak corresponding to the derivatized methoxamine is then compared to a spectral library for identification, and the fragmentation pattern is analyzed to confirm the structure.

Conclusion

The spectroscopic analysis of methoxamine hydrochloride through NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its chemical structure. Each technique offers complementary information, from the detailed connectivity provided by NMR to the functional group identification by IR and the molecular weight and fragmentation pattern from MS. The protocols outlined in this guide represent standard, robust methodologies that, when applied correctly, ensure the generation of high-quality, reliable data essential for research, development, and quality assurance in the pharmaceutical industry.

References

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Methoxamine hydrochloride. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). Methoxamine. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • SpectraBase. (n.d.). Methoxyamine hydrochloride. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Methoxamine. Retrieved January 14, 2026, from [Link]

  • NIST. (n.d.). Methoxyamine hydrochloride. In NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol hydrochloride. Retrieved January 14, 2026, from [Link]

  • Drug Central. (n.d.). methoxamine. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Table 2. Characteristic FTIR transmittance peak and their assignments [wave no. (cm-1)]. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). Methoxamine Hydrochloride. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) methoxetamine HCl and (b) ketamine HCl. Retrieved January 14, 2026, from [Link]

  • Global Substance Registration System. (n.d.). METHOXAMINE HYDROCHLORIDE. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Retrieved January 14, 2026, from [Link]

  • PatSnap Synapse. (n.d.). Methoxamine Hydrochloride. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). CN101417956A - Synthesis method of methoxamine hydrochloride.
  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved January 14, 2026, from [Link]

  • Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Retrieved January 14, 2026, from [Link]

  • Adooq Bioscience. (n.d.). Methoxamine HCl. Retrieved January 14, 2026, from [Link]

  • PubMed. (1998). Identification of methamphetamines and over-the-counter sympathometic amines by full-scan GC-ion trap MS with electron impact and chemical ionization. Retrieved January 14, 2026, from [Link]

  • U.S. Department of Justice. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. Retrieved January 14, 2026, from [Link]

  • PubMed Central (PMC). (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2006). Infrared Spectrum (FTIR-ATR) of 4-Methoxy-N-ethylamphetamine HCl. Retrieved January 14, 2026, from [Link]

  • Pharmaceutical Technology. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Quantitative NMR spectroscopy in pharmaceutical R&D. Retrieved January 14, 2026, from [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 14, 2026, from [Link]

  • CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Retrieved January 14, 2026, from [Link]

  • University of Central Arkansas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved January 14, 2026, from [Link]

  • YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved January 14, 2026, from [Link]

Sources

Methoxamine: A Technical and Historical Guide to a Seminal Vasopressor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, historical development, and medicinal chemistry of methoxamine, a direct-acting α1-adrenergic receptor agonist. Developed in an era of burgeoning understanding of the sympathetic nervous system, methoxamine served as a key pharmacological tool and a clinically significant vasopressor for managing hypotensive states. This document delves into the scientific underpinnings of its development, from initial synthesis to its characterization in preclinical and clinical settings, offering valuable insights for today's drug development professionals.

Discovery and Genesis: A Mid-20th Century Innovation in Sympathomimetic Amines

Methoxamine, known chemically as 2,5-dimethoxy-β-hydroxy-α-methylphenethylamine, was first synthesized by 1944 and subsequently introduced to the US market by 1949.[1] Its development is credited to the research endeavors at Burroughs Wellcome, which later became part of GlaxoSmithKline.[2] Marketed under trade names such as Vasoxine and Vasoxyl, methoxamine emerged as a potent vasopressor agent for the treatment of acute hypotension, particularly in the context of surgical procedures and shock.[1][3]

The impetus for the development of methoxamine and other synthetic sympathomimetic amines was the desire to create agents with more selective pharmacological profiles than the endogenous catecholamines, epinephrine and norepinephrine. The goal was to achieve a pressor effect—an increase in blood pressure—primarily through vasoconstriction, without the potentially undesirable cardiac stimulation (e.g., increased heart rate and contractility) associated with β-adrenergic receptor activation. Methoxamine fulfilled this objective by demonstrating a high degree of selectivity for α-adrenergic receptors, with minimal to no effect on β-receptors.[4]

The Medicinal Chemistry of Methoxamine: Structure, Synthesis, and Activity

The chemical architecture of methoxamine is a key determinant of its pharmacological properties. As a substituted phenethylamine derivative, its structure incorporates several features that contribute to its selectivity and potency as an α1-adrenergic agonist.[1]

Structure-Activity Relationships (SAR)

The structure-activity relationships of methoxamine and related phenethylamines reveal the chemical basis for its selective α1-adrenergic agonism:

  • The Phenyl Ring and its Substituents: The 2,5-dimethoxy substitution pattern on the phenyl ring is crucial for its α1-selectivity. Unlike catecholamines, which possess hydroxyl groups at the 3 and 4 positions, the methoxy groups of methoxamine confer a higher affinity for α1-receptors over α2- and β-receptors.[4] This substitution also renders the molecule resistant to metabolism by catechol-O-methyltransferase (COMT), contributing to its longer duration of action compared to catecholamines.

  • The β-Hydroxyl Group: The hydroxyl group on the β-carbon of the ethylamine side chain is essential for its direct-acting agonist activity. This functional group is believed to facilitate the binding of the molecule to the adrenergic receptor.[5]

  • The α-Methyl Group: The methyl group on the α-carbon of the ethylamine side chain provides resistance to metabolism by monoamine oxidase (MAO), further prolonging its duration of action.

Chemical Synthesis

While various synthetic routes for methoxamine hydrochloride have been developed over the years, a general and illustrative synthetic pathway can be outlined as follows. It is important to note that the original synthesis from the 1940s may have differed in specific reagents and conditions, but the core chemical transformations remain relevant. A common approach involves the following key steps:

  • Preparation of a Substituted Benzene Derivative: The synthesis typically begins with a readily available starting material like hydroquinone, which is then methylated to form p-dimethoxybenzene.

  • Friedel-Crafts Acylation: The p-dimethoxybenzene undergoes a Friedel-Crafts acylation reaction to introduce a propanoyl group, forming 2',5'-dimethoxypropiophenone.

  • Introduction of the Amino Group: An amino group is then introduced at the α-position of the propiophenone. This can be achieved through various methods, such as α-bromination followed by amination.

  • Reduction of the Ketone: The final step involves the reduction of the ketone to a secondary alcohol, yielding methoxamine.[6]

The resulting racemic mixture can then be resolved to isolate the desired stereoisomers, or used as a racemic mixture, as was common in its early clinical use.

Pharmacological Profile: A Selective α1-Adrenergic Agonist

Methoxamine's primary mechanism of action is the direct stimulation of α1-adrenergic receptors located on the smooth muscle of blood vessels.[3] This interaction initiates a well-characterized signal transduction cascade that results in vasoconstriction and a subsequent increase in systemic blood pressure.

Mechanism of Action at the Cellular Level

The binding of methoxamine to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to the interaction of actin and myosin and resulting in smooth muscle contraction and vasoconstriction.[3]

Methoxamine_Signaling_Pathway Methoxamine Methoxamine Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates release from Ca2 Ca²⁺ SR->Ca2 Releases Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Leads to

Caption: Methoxamine's α1-adrenergic signaling pathway.
Preclinical Pharmacodynamics

Early preclinical studies in various animal models, including dogs, rabbits, and rats, were instrumental in characterizing the hemodynamic effects of methoxamine. These studies consistently demonstrated that methoxamine produced a dose-dependent increase in both systolic and diastolic blood pressure.[7] A key finding was that this pressor effect was not accompanied by an increase in heart rate; in fact, a reflex bradycardia was often observed due to the activation of the baroreceptor reflex in response to the elevated blood pressure.[3] This lack of direct cardiac stimulation distinguished methoxamine from non-selective adrenergic agonists like epinephrine.

Comparative Pharmacology

When compared to its contemporaries, phenylephrine and norepinephrine, methoxamine exhibited a distinct pharmacological profile. Phenylephrine, another selective α1-adrenergic agonist, is 5 to 10 times more potent than methoxamine and has a 3-fold higher maximal effect.[1] However, methoxamine was noted for its longer duration of action.[1] Norepinephrine, on the other hand, possesses both α- and β1-adrenergic agonist activity, leading to both vasoconstriction and an increase in heart rate and cardiac contractility.

Parameter Methoxamine Phenylephrine Norepinephrine
Primary Receptor α1α1α1, α2, β1
Potency LowerHigherHigh
Heart Rate Reflex BradycardiaReflex BradycardiaIncreased
Cardiac Output No significant change or decreasedNo significant change or decreasedIncreased
Duration of Action LongShortShort

Historical Clinical Development and Therapeutic Applications

The clinical development of methoxamine focused on its utility as a vasopressor in situations where hypotension was a primary concern and cardiac stimulation was to be avoided.

Management of Hypotension During Anesthesia

One of the earliest and most common applications of methoxamine was in the management of hypotension associated with spinal anesthesia.[4] The sympathetic blockade induced by spinal anesthetics can lead to vasodilation and a subsequent drop in blood pressure. The administration of methoxamine effectively counteracted this effect by inducing peripheral vasoconstriction.

Illustrative Early Clinical Trial Protocol for Hypotension in Spinal Anesthesia (Hypothetical Reconstruction based on literature):

  • Objective: To evaluate the efficacy and safety of methoxamine for the prevention and treatment of hypotension during spinal anesthesia.

  • Study Design: A prospective, non-randomized, open-label study.

  • Patient Population: Adult patients undergoing elective surgery under spinal anesthesia.

  • Intervention:

    • Prophylactic arm: Intramuscular administration of 10-15 mg of methoxamine prior to the induction of spinal anesthesia.

    • Treatment arm: Intravenous administration of 3-5 mg of methoxamine upon a decrease in systolic blood pressure to below 80 mmHg.

  • Primary Endpoint: Maintenance of systolic blood pressure within 20% of baseline.

  • Secondary Endpoints: Heart rate, incidence of nausea and vomiting, and any observed adverse events.

  • Results: Early clinical reports indicated that methoxamine was highly effective in both preventing and treating hypotension in this setting, with the expected reflex bradycardia being a common but generally well-tolerated side effect.

Treatment of Paroxysmal Supraventricular Tachycardia (PSVT)

An interesting and somewhat paradoxical application of methoxamine was in the treatment of paroxysmal supraventricular tachycardia. The mechanism of action in this indication was indirect. The methoxamine-induced increase in blood pressure would trigger a powerful vagal reflex, leading to a slowing of the heart rate and potentially terminating the tachyarrhythmia.[8]

Discontinuation and Legacy

Despite its initial success, the clinical use of methoxamine has largely been discontinued in most countries.[1] Its long duration of action, which was once considered an advantage, came to be seen as a clinical liability in an era of more titratable, shorter-acting vasopressors.[1] The availability of agents like phenylephrine, with its shorter half-life allowing for more precise control of blood pressure, contributed to the decline in methoxamine's use.

Conclusion: A Foundational Vasopressor in the Pharmacological Armamentarium

Methoxamine holds a significant place in the history of cardiovascular pharmacology. Its development marked a key step forward in the quest for receptor-selective drugs. The study of its mechanism of action, structure-activity relationships, and clinical effects provided valuable insights into the functioning of the adrenergic nervous system and laid the groundwork for the development of subsequent generations of vasoactive medications. For researchers and drug development professionals today, the story of methoxamine serves as a compelling case study in the principles of medicinal chemistry, pharmacology, and the evolution of therapeutic standards.

References

  • DeMarinis, R. M., Bryan, W. M., Shah, D. H., Hieble, J. P., & Pendleton, R. G. (1984). Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine. Journal of Medicinal Chemistry, 27(7), 918-921. [Link]

  • Wikipedia contributors. (2023, December 27). Methoxamine. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link]

  • Zandberg, P., Timmermans, P. B., & van Zwieten, P. A. (1984). Hemodynamic profiles of methoxamine and B-HT 933 in spinalized ganglion-blocked dogs. Journal of Cardiovascular Pharmacology, 6(2), 256-262. [Link]

  • PubChem. (n.d.). Methoxamine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Methoxamine Hydrochloride? Synapse. [Link]

  • Brill, I. C., Krueger, J. D., & McCawley, E. L. (1959). Restoration of sinus rhythm in experimental and clinical ventricular arrhythmias by methoxamine hydrochloride. The American Journal of Cardiology, 3(3), 307-313. [Link]

  • Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

  • Patsnap. (n.d.). Methoxamine Hydrochloride. Synapse. Retrieved January 14, 2026, from [Link]

  • Goldberg, L. I., & DaCosta, F. M. (1960). The direct effects of norepinephrine, epinephrine, and methoxamine on myocardial contractile force in man. Circulation, 22(6), 1125-1134. [Link]

  • Scurr, C., & Wyman, J. B. (1956). A clinical trial of methoxamine. British Journal of Anaesthesia, 28(11), 524-529. [Link]

  • King, B. D., & Dripps, R. D. (1950). The use of methoxamine for control of blood pressure during spinal anesthesia. Anesthesiology, 11(6), 759-765. [Link]

  • Google Patents. (n.d.). CN101417956A - Synthesis method of methoxamine hydrochloride.
  • Goldberg, A. H., & Ullrick, W. C. (1966). The direct effects of norepinephrine, epinephrine, and methoxamine on myocardial contractile force in man. Anesthesiology, 27(4), 487-493. [Link]

  • Bevan, J. A., & Verity, M. A. (1961). A comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones. British Journal of Pharmacology and Chemotherapy, 17(3), 538-546. [Link]

  • Zhang, M., et al. (2022). The efficacy and safety of pre-emptive methoxamine infusion in preventing hypotension by in elderly patients receiving spinal anesthesia: A PRISMA-compliant protocol for systematic review and meta-analysis. Medicine, 101(49), e32141. [Link]

  • Delgado, A., et al. (1991). Synthesis and adrenergic properties of new duplicated analogs of methoxamine. Il Farmaco, 46(10), 1155-1166. [Link]

  • Morelli, A., et al. (2008). Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial. Critical Care, 12(6), R143. [Link]

  • Google Patents. (n.d.). CN101357895B - Method for synthesizing methoxamine hydrochloride.
  • Ngan Kee, W. D., et al. (2022). Norepinephrine produces two different haemodynamic effects depending on the dose used. British Journal of Anaesthesia, 129(5), 679-687. [Link]

  • PubChem. (n.d.). Methoxamine Hydrochloride. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

Sources

Methodological & Application

Protocol for the Dissolution of Methoxamine Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methoxamine hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist.[1][2] Its primary pharmacodynamic effect is peripheral vasoconstriction, leading to an increase in both systolic and diastolic blood pressure.[3][4] This mechanism of action makes it a valuable tool in various research settings, particularly in studies involving cardiovascular function, autonomic nervous system responses, and conditions of hypotension.[3][5]

This application note provides a comprehensive, field-proven protocol for the dissolution of methoxamine hydrochloride for in vivo research. It emphasizes the scientific rationale behind each step, ensuring the preparation of a stable, sterile, and safe formulation for administration to laboratory animals. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for preparing this compound for experimental use.

Mechanism of Action: Alpha-1 Adrenergic Receptor Activation

Methoxamine hydrochloride exerts its effects by directly binding to and activating alpha-1 adrenergic receptors located on the smooth muscle of blood vessels.[4] This activation initiates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C. This enzyme then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium levels, mediated by IP3, results in the contraction of vascular smooth muscle, causing vasoconstriction and an increase in peripheral vascular resistance.[4]

Methoxamine Methoxamine HCl Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to

Caption: Signaling pathway of methoxamine hydrochloride.

Physicochemical Properties of Methoxamine Hydrochloride

A thorough understanding of the physicochemical properties of methoxamine hydrochloride is paramount for successful formulation.

PropertyValueSource
Appearance Colorless or white plate-like crystals or a white crystalline powder.[3]
Molecular Formula C₁₁H₁₈ClNO₃[6]
Molecular Weight 247.72 g/mol [3]
Melting Point 212-216 °C[3][6]
Solubility 1 g in 2.5 mL of water; 1 g in 12 mL of ethanol. Practically insoluble in ether.[3]
pH of Aqueous Solution 4.5 - 5.5[3]
pKa 9.2 at 25 °C[3]
Stability Thermostable but sensitive to light.[3]

Recommended Protocol for Dissolution

This protocol details the preparation of a stock solution and its subsequent dilution to a working concentration suitable for in vivo administration. The use of a co-solvent system is often necessary to ensure the solubility and stability of the final formulation, especially for higher concentrations.

Materials and Equipment
  • Methoxamine hydrochloride powder (analytical grade)

  • Dimethyl sulfoxide (DMSO), USP grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80 (Polysorbate 80), USP grade

  • Sterile saline (0.9% NaCl) for injection

  • Sterile, pyrogen-free water for injection

  • Sterile vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filters

  • Vortex mixer

  • Analytical balance

  • pH meter

Step-by-Step Dissolution Procedure

1. Preparation of a Stock Solution (e.g., 20 mg/mL in DMSO)

  • Rationale: DMSO is a powerful solvent that can dissolve a wide range of compounds, including methoxamine hydrochloride. Preparing a concentrated stock solution allows for easier handling and accurate dilution to the final working concentration.

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of methoxamine hydrochloride powder using an analytical balance.

    • Transfer the powder to a sterile vial.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., for 20 mg/mL, add 1 mL of DMSO to 20 mg of methoxamine hydrochloride).

    • Vortex the vial until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

2. Preparation of the In Vivo Working Solution (e.g., 2 mg/mL)

  • Rationale: This co-solvent formulation is designed to maintain the solubility of methoxamine hydrochloride upon dilution in an aqueous vehicle for injection. PEG300 acts as a co-solvent, and Tween-80 is a surfactant that helps to prevent precipitation.[7] The final concentration of DMSO is kept low to minimize potential toxicity.[8]

  • Procedure (for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline):

    • In a sterile vial, add the required volume of the methoxamine hydrochloride stock solution (e.g., for a 2 mg/mL final concentration from a 20 mg/mL stock, use 100 µL).

    • Add the calculated volume of PEG300 (e.g., 400 µL). Vortex to mix thoroughly.

    • Add the calculated volume of Tween-80 (e.g., 50 µL). Vortex again to ensure a homogenous mixture.

    • Slowly add the sterile saline to the desired final volume (e.g., 450 µL to reach a total volume of 1 mL). Vortex thoroughly.

    • Visually inspect the solution for any precipitation or cloudiness. A clear solution should be obtained.

start Start weigh Weigh Methoxamine HCl start->weigh dissolve_dmso Dissolve in DMSO to create stock solution weigh->dissolve_dmso add_peg Add PEG300 to stock solution dissolve_dmso->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add sterile saline add_tween->add_saline filter Sterile filter (0.22 µm) add_saline->filter end Ready for in vivo use filter->end

Caption: Workflow for preparing methoxamine hydrochloride solution.

Quality Control and Stability

Ensuring the quality and stability of the prepared solution is critical for the reproducibility and validity of in vivo studies.

ParameterMethodAcceptance Criteria
Appearance Visual inspectionClear, colorless, and free of visible particles.
pH pH meterShould be within a physiologically acceptable range (typically 6.5-7.5) for parenteral administration. Adjust with sterile, dilute HCl or NaOH if necessary, although the formulation itself should buffer the solution appropriately.
Sterility Sterile filtrationThe final solution must be passed through a 0.22 µm sterile syringe filter before administration.[1]
Stability Methoxamine hydrochloride is light-sensitive; therefore, solutions should be protected from light.[3] It is recommended to prepare the working solution fresh on the day of use. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[2]

Sterilization: Due to the light sensitivity of methoxamine hydrochloride, terminal sterilization by autoclaving is not recommended without specific stability studies.[3] The preferred method of sterilization is filtration through a 0.22 µm sterile filter.[1][9]

In Vivo Administration

The choice of administration route and dosage will depend on the specific experimental design and animal model.

  • Routes of Administration: Methoxamine hydrochloride is typically administered intravenously (IV) or intramuscularly (IM).[5] The IV route provides a rapid onset of action, within 0.5-2 minutes, while the IM route has a delayed onset of 15-20 minutes.[5]

  • Dosage: The dosage should be determined based on dose-response studies in the specific animal model. As a reference, a dose of 0.025 mg/kg administered via the femoral vein has been used in rats.[2][10] The LD50 in mice (intraperitoneal) has been reported as 92 mg/kg.[3]

start Experimental Goal rapid_onset Rapid Onset Required? start->rapid_onset iv_route Intravenous (IV) Administration rapid_onset->iv_route Yes im_route Intramuscular (IM) Administration rapid_onset->im_route No dose_determination Determine Dose (Dose-Response Study) iv_route->dose_determination im_route->dose_determination administer Administer to Animal dose_determination->administer

Caption: Decision process for in vivo administration route.

Safety Precautions

As with any chemical substance, proper safety precautions must be observed when handling methoxamine hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.[11]

  • Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[11] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of unused solutions and contaminated materials in accordance with local, state, and federal regulations.[11]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the dissolution of methoxamine hydrochloride for in vivo research. By following these guidelines, researchers can prepare a stable, sterile, and safe formulation, ensuring the integrity and reproducibility of their experimental results. Adherence to the principles of proper formulation, quality control, and safe handling is essential for the successful and ethical use of this compound in animal studies.

References

  • Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. (n.d.). Retrieved from [Link]

  • ​Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare. (n.d.). Retrieved from [Link]

  • How toxic is formulation of 5% DMSO, 5% Tween80 and 40% Tween80 by IV in SCID mice? (2020, May 15). Retrieved from [Link]

  • pH-Dependent solubility profiles of imipramine and amitriptyline hydrochlorides. (n.d.). Retrieved from [Link]

  • Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). (n.d.). Retrieved from [Link]

  • Heat sterilization of thermally labile solutions. (n.d.). Retrieved from [Link]

  • Guidance for Preparing and Storing Non-Pharmaceutical-Grade Compounds. (2025, November 26). Retrieved from [Link]

  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? (2025, September 1). Retrieved from [Link]

  • Methoxamine Hydrochloride | C11H18ClNO3 | CID 57333099. (n.d.). PubChem. Retrieved from [Link]

  • Sterilization methods | PPTX. (n.d.). Retrieved from [Link]

  • METHOXAMINE HYDROCHLORIDE - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). Retrieved from [Link]

  • [Troubleshooting] Is the dissolution scheme of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline for Paclitaxel tolerated by animals? | ResearchGate. (2025, June 12). Retrieved from [Link]

  • Biological actions of drug solvents. (n.d.). Retrieved from [Link]

  • Sterilization Methods And Selection Of Sterile Drugs - Senieer. (n.d.). Retrieved from [Link]

  • Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. (n.d.). PubMed. Retrieved from [Link]

  • Methoxamine – Knowledge and References. (n.d.). Retrieved from [Link]

  • Concentration-response curves for CaCl 2-induced contractions of... (n.d.). Retrieved from [Link]

  • methoxamine hydrochloride | CAS#:61-16-5 | Chemsrc. (2025, August 22). Retrieved from [Link]

  • Is a DMSO dissolved drug toxic for mice? | ResearchGate. (2013, November 29). Retrieved from [Link]

  • Methoxamine Hydrochloride - Drug Targets, Indications, Patents. (n.d.). Retrieved from [Link]

  • Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones. (n.d.). PubMed. Retrieved from [Link]

  • What is Methoxamine Hydrochloride used for? (2024, June 14). Retrieved from [Link]

  • Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. (2024, February 28). Retrieved from [Link]

  • Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. (n.d.). SciELO. Retrieved from [Link]

  • Interaction and Compatibility Studies in the Development of Olmesartan Medoxomil and Hydrochlorothiazide Formulations under a Real Manufacturing Process. (2022, February 16). NIH. Retrieved from [Link]

  • Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20. (n.d.). PubMed. Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride, a key intermediate in pharmaceutical synthesis. The developed isocratic reversed-phase method utilizes a C18 column and a UV detector, ensuring high specificity, accuracy, and precision. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for routine quality control and research applications.

Introduction

This compound is an organic compound characterized by a phenethylamine backbone with methoxy substituents on the aromatic ring and a hydroxyl group on the beta-carbon.[1] Its chemical structure, possessing both a primary amine and a chromophoric dimethoxybenzene ring, makes it an ideal candidate for analysis by reversed-phase HPLC with UV detection. Accurate and reliable quantification of this compound is critical in drug development and manufacturing to ensure the purity of intermediates and the quality of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, step-by-step protocol for the quantification of this compound. It delves into the rationale behind the selection of chromatographic conditions and offers a full validation summary, establishing the method's fitness for its intended purpose.

Analyte Properties
  • IUPAC Name: 2-amino-1-(3,4-dimethoxyphenyl)ethanol;hydrochloride[2]

  • Molecular Formula: C₁₀H₁₆ClNO₃[2]

  • Molecular Weight: 233.69 g/mol [2]

  • Key Structural Features: Primary amine, secondary alcohol, dimethoxybenzene ring. These features govern its polarity and UV absorbance.

Caption: Chemical structure of the analyte highlighting key functional groups.

Scientific Rationale and Method Development

The primary objective was to develop a simple, rapid, and reliable HPLC method. The strategy was based on the physicochemical properties of the analyte.

  • Column Selection: A C18 stationary phase was chosen due to its versatility and excellent performance in retaining moderately polar aromatic compounds like the target analyte. The alkyl chains of the C18 phase interact with the non-polar benzene ring, while the polar functional groups (amine and hydroxyl) allow for elution with a suitable aqueous-organic mobile phase.

  • Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile and an acidic aqueous buffer.

    • Acetonitrile (ACN): Selected as the organic modifier for its low viscosity and UV transparency.

    • Acidic Modifier (Trifluoroacetic Acid - TFA): The addition of 0.1% TFA to the aqueous component serves a dual purpose. Firstly, it protonates the primary amine group (pKa of similar amines is ~9-10), ensuring a single ionic species and preventing peak tailing that can occur with free amines. Secondly, it improves the retention and peak shape on the C18 column.

  • Detection: The dimethoxybenzene chromophore in the molecule is expected to have a significant UV absorbance. Based on structurally similar compounds, a detection wavelength of 280 nm was selected, which provides a good balance of sensitivity and selectivity, minimizing interference from common solvents.[3]

Materials and Methodology

Equipment and Reagents
  • HPLC system with isocratic pump, autosampler, and UV/Vis detector (e.g., Agilent 1260 Infinity II LC system or equivalent).

  • Data acquisition and processing software (e.g., OpenLab CDS).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic Acid (TFA, HPLC grade).

  • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water with 0.1% TFA (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 280 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase (1 L): Carefully add 1.0 mL of TFA to 700 mL of deionized water. Add 300 mL of acetonitrile. Mix well and degas before use.

  • Diluent: Mobile phase (Acetonitrile:Water with 0.1% TFA, 30:70) is used as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions (10-200 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the diluent. A typical five-point calibration curve might include concentrations of 10, 25, 50, 100, and 200 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the test sample expected to contain the analyte and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4][5] The validation focused on specificity, linearity, accuracy, precision, and limits of detection and quantification.

Validation_Workflow cluster_validation Validation Parameters (ICH Q2) prep Prepare Standards & Samples hplc HPLC Analysis (Optimized Conditions) prep->hplc data Data Acquisition (Peak Area) hplc->data spec Specificity (Blank vs. Spiked) data->spec lin Linearity & Range (Calibration Curve) data->lin acc Accuracy (% Recovery) data->acc prec Precision (%RSD) data->prec lod_loq LOD & LOQ (S/N Ratio or Slope) data->lod_loq report Validation Report (Fitness for Purpose) spec->report lin->report acc->report prec->report lod_loq->report

Caption: Workflow for the HPLC method validation process.

Specificity

Specificity was evaluated by analyzing the diluent (blank) and a sample solution spiked with the analyte. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte, confirming the method's ability to assess the analyte unequivocally in the presence of potential matrix components.

Linearity and Range

Linearity was assessed using five standard solutions over the concentration range of 10-200 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Range 10 - 200 µg/mL-
Correlation Coeff. (r²) > 0.999≥ 0.999
Regression Equation y = mx + c (e.g., y = 45872x + 1205)-

The high correlation coefficient indicates a direct and proportional relationship between concentration and detector response across the specified range.[6]

Accuracy

Accuracy was determined by the recovery method. A known amount of analyte was added to a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Average --99.8%

The results, with recovery values between 98.0% and 102.0%, confirm the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The same analysis was repeated by a different analyst on a different day.

Precision Level% RSD (Peak Area)Acceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%

The low Relative Standard Deviation (%RSD) values demonstrate that the method is highly precise.[6]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ/S)

  • LOQ = 10 * (σ/S)

    • Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve.

ParameterResult (µg/mL)
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL

These values indicate the method has sufficient sensitivity for the quantification of trace levels of the analyte.

Conclusion

The HPLC method described in this application note is a validated, reliable, and efficient tool for the quantification of this compound. The procedure is straightforward, utilizing common HPLC instrumentation and reagents. Validation results confirm that the method is specific, linear, accurate, precise, and sensitive, meeting the stringent requirements of the pharmaceutical industry for quality control and analytical research.

References

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025-07-22. Available from: [Link].

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link].

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). 2023-11-30. Available from: [Link].

  • ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. 2022-04-06. Available from: [Link].

  • Labcompliance. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. 2024-03-20. Available from: [Link].

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].

  • Agilent Technologies. Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method. 2023-12-22. Available from: [Link].

Sources

Application Notes and Protocols: Methoxamine Hydrochloride in Vasoconstriction Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Methoxamine in Cardiovascular Research

Methoxamine hydrochloride is a potent and selective α1-adrenergic receptor agonist valued in cardiovascular research for its reliable vasoconstrictive properties.[1][2][3] Unlike endogenous catecholamines such as norepinephrine, methoxamine exhibits high selectivity for α1-adrenoceptors with minimal to no activity on β-adrenergic receptors.[4] This specificity makes it an exemplary pharmacological tool for isolating and studying α1-adrenergic-mediated physiological responses, particularly in the context of vascular smooth muscle contraction.[4][5]

Clinically, methoxamine has been used to treat hypotension, especially during surgery or in instances of shock, by increasing peripheral vascular resistance and consequently elevating systemic blood pressure.[1][2][6] For researchers, this direct and predictable mechanism of action provides a robust method for inducing vasoconstriction in both in vitro and in vivo experimental models. These assays are fundamental in the preclinical evaluation of novel antihypertensive agents, the study of vascular pathologies, and the fundamental exploration of sympathetic nervous system signaling in the vasculature.

This guide provides an in-depth exploration of the scientific principles and detailed protocols for utilizing methoxamine hydrochloride in both isolated tissue bath (in vitro) and conscious, freely moving rodent (in vivo) vasoconstriction assays.

Mechanism of Action: The α1-Adrenergic Signaling Cascade

Methoxamine exerts its vasoconstrictive effect by binding to and activating α1-adrenergic receptors located on the surface of vascular smooth muscle cells.[1][2] These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.[1][7] The binding of methoxamine initiates a conformational change in the receptor, triggering the following intracellular signaling cascade:

  • Gq Protein Activation: The activated α1-receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit, causing its dissociation from the βγ-subunits.[7][8]

  • Phospholipase C (PLC) Activation: The activated Gαq-GTP complex then binds to and activates the enzyme phospholipase C-β (PLC-β).[7][9]

  • Second Messenger Production: PLC-β hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][9][10]

  • Calcium Release: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), which are ligand-gated Ca2+ channels.[6][9][10] This binding triggers the release of stored calcium ions from the SR into the cytoplasm.[5][9]

  • Smooth Muscle Contraction: The resulting increase in intracellular calcium concentration ([Ca2+]i) leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[6][11]

Simultaneously, DAG activates Protein Kinase C (PKC), which contributes to the contractile response through various mechanisms, including the sensitization of the contractile apparatus to calcium.[10][11]

Methoxamine_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Methoxamine Methoxamine a1AR α1-Adrenergic Receptor (GPCR) Methoxamine->a1AR Binds Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Channel Ca_Cytosol ↑ [Ca²⁺]i Ca_Store->Ca_Cytosol Release Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Cytosol->Contraction Initiates

Caption: Methoxamine-induced α1-adrenergic signaling cascade.

In Vitro Application: Isolated Aortic Ring Assay

The isolated aortic ring assay is a cornerstone of cardiovascular pharmacology, providing a controlled ex vivo environment to quantify the contractile or relaxant properties of pharmacological compounds on vascular tissue.[12][13]

Rationale and Self-Validation

This protocol is designed to generate reproducible concentration-response curves to methoxamine. The integrity of the assay is validated by several key steps. First, a standardized resting tension is applied to bring the smooth muscle to an optimal length for contraction. Second, the viability of the tissue is confirmed by inducing a robust contraction with a high concentration of potassium chloride (KCl), which causes depolarization-induced vasoconstriction independent of receptor activation.[6] Finally, the presence or absence of a functional endothelium can be verified by assessing relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine) following pre-contraction.[3][14]

Protocol: Methoxamine-Induced Vasoconstriction in Rat Aortic Rings

1. Materials and Reagents:

  • Animals: Male Wistar or Sprague-Dawley rats (250-300g).

  • Krebs-Henseleit Solution (KHS): See Table 1 for composition.[1][4][7][15] Prepare fresh daily and aerate continuously with Carbogen gas (95% O2, 5% CO2) to maintain a pH of ~7.4.[16]

  • Methoxamine Hydrochloride: Prepare a stock solution (e.g., 10 mM in deionized water) and perform serial dilutions to achieve the desired final bath concentrations.

  • Potassium Chloride (KCl) Solution: High concentration KCl solution (e.g., 80 mM) for viability testing.

  • Equipment: Organ bath system with isometric force transducers, data acquisition system (e.g., PowerLab), dissecting microscope, surgical instruments, and aeration tubing.

Table 1: Composition of Krebs-Henseleit Solution (KHS)

ComponentMolar Concentration (mM)Grams per 1 Liter
NaCl118.06.90
KCl4.70.35
CaCl₂•2H₂O2.50.37
MgSO₄•7H₂O1.20.29
KH₂PO₄1.20.16
NaHCO₃25.02.10
D-Glucose11.01.98

2. Aortic Ring Preparation:

  • Humanely euthanize the rat following institutionally approved protocols.

  • Quickly open the thoracic cavity and carefully excise the thoracic aorta.[1][14] Place it immediately into a petri dish filled with ice-cold, pre-aerated KHS.

  • Under a dissecting microscope, meticulously remove any adhering fat and connective tissue.[13]

  • Using a sharp surgical blade, cut the cleaned aorta into uniform rings of 2-4 mm in width.[1][12][14] It is critical to avoid stretching or damaging the vessel wall.

3. Experimental Setup and Equilibration:

  • Mount each aortic ring in a 10 mL organ bath chamber filled with KHS maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.[1][12]

  • Attach one end of the ring to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.

  • Gradually increase the tension on the ring to a stable resting (passive) tension of 1.5-2.0 grams.[1][3]

  • Allow the rings to equilibrate for at least 60-90 minutes, changing the KHS in the organ bath every 15-20 minutes to wash out metabolic waste products.[1]

4. Viability and Endothelial Integrity Check:

  • After equilibration, contract the rings by replacing the KHS with a solution containing 80 mM KCl. A strong, sustained contraction confirms tissue viability.

  • Wash the rings with fresh KHS until the tension returns to the baseline.

  • (Optional) To check for endothelial integrity, pre-contract the rings with an α-agonist like phenylephrine (10⁻⁶ M) and then add acetylcholine (10⁻⁵ M). Relaxation of >80% indicates a functional endothelium.[3]

5. Generating the Methoxamine Concentration-Response Curve:

  • Once the tension has returned to a stable baseline after the viability check, begin the cumulative addition of methoxamine to the organ bath.

  • Start with a low concentration (e.g., 10⁻⁹ M) and wait for the contractile response to reach a stable plateau.

  • Add the next, higher concentration in half-log or full-log increments (e.g., 3x10⁻⁹ M, 10⁻⁸ M, etc.) without washing out the previous concentration. Continue this process until a maximal contraction is achieved and further increases in concentration produce no further increase in tension.

  • Record the isometric tension continuously using the data acquisition system.

6. Data Analysis:

  • Express the contractile response to each methoxamine concentration as a percentage of the maximal contraction induced by a high dose of methoxamine or KCl.

  • Plot the percentage of maximal contraction against the logarithm of the molar concentration of methoxamine.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the EC50 (the concentration of methoxamine that produces 50% of the maximal response) and the Emax (the maximal response).

Caption: Workflow for the in vitro isolated aortic ring assay.

In Vivo Application: Blood Pressure Measurement in Conscious Rats

Measuring blood pressure in conscious, freely moving animals provides a more physiologically relevant assessment of a compound's pressor effects, avoiding the confounding influence of anesthetics.[10][17] This is typically achieved through surgical implantation of a catheter connected to a pressure transducer or via radiotelemetry.[5][9]

Rationale and Self-Validation

The protocol's validity rests on the accurate and stable placement of an arterial catheter. A recovery period post-surgery is crucial to ensure the animal has returned to a normal physiological state. A stable baseline blood pressure reading before drug administration is essential for accurate assessment of the drug's effect. The use of a saline vehicle control group is mandatory to ensure that the observed changes in blood pressure are due to methoxamine and not the injection procedure itself.

Protocol: Methoxamine-Induced Hypertension in Cannulated Rats

1. Materials and Reagents:

  • Animals: Male Wistar or Sprague-Dawley rats (250-300g).

  • Surgical Equipment: Anesthetic (e.g., isoflurane or ketamine/xylazine), surgical instruments, sterile catheters (e.g., polyethylene PE-50 tubing), sutures, and heparinized saline (10-20 U/mL).

  • Methoxamine Hydrochloride: Prepare a sterile stock solution in saline for intravenous (i.v.) administration. Doses will be calculated based on the animal's body weight.

  • Blood Pressure Monitoring System: A pressure transducer connected to a data acquisition system or a radiotelemetry system.[5][9]

2. Surgical Catheter Implantation (Femoral Artery):

Note: All surgical procedures must be performed under aseptic conditions and in accordance with approved animal care and use protocols.

  • Anesthetize the rat and shave the inguinal area of one leg and the dorsal neck region.

  • Make a small incision in the inguinal region to expose the femoral artery and vein.[2]

  • Carefully isolate a segment of the femoral artery from the surrounding nerve and connective tissue.

  • Place two loose silk sutures around the isolated artery segment (one proximal, one distal).

  • Tighten the distal suture to ligate the artery.

  • Apply gentle traction to the proximal suture to temporarily occlude blood flow. Make a small incision in the artery with fine scissors or a bent needle.[2]

  • Insert a catheter filled with heparinized saline into the artery, advancing it towards the abdominal aorta.[18]

  • Secure the catheter in place by tightening the proximal suture around the artery and the catheter.[2]

  • Tunnel the free end of the catheter subcutaneously to exit at the dorsal neck incision.

  • Close all incisions with sutures or wound clips. Flush the catheter with heparinized saline and plug it to maintain patency.

3. Recovery and Acclimatization:

  • Allow the animal to recover from surgery for at least 2-3 days.[18] Provide appropriate post-operative analgesia as per veterinary guidelines.

  • During recovery, house the animal in the testing cage to allow for acclimatization. Connect the exteriorized catheter to the pressure transducer via a swivel system that allows the rat to move freely.[18]

4. Blood Pressure Measurement and Drug Administration:

  • On the day of the experiment, allow the animal to settle in the cage for at least 30-60 minutes and record a stable baseline Mean Arterial Pressure (MAP), Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Heart Rate (HR).

  • Administer a bolus intravenous injection of saline (vehicle control) via a pre-implanted venous catheter or another accessible vein and record cardiovascular parameters to observe any effect of the injection itself.

  • After the blood pressure returns to baseline, administer a bolus i.v. injection of methoxamine. A dose of 0.025 mg/kg has been shown to produce a significant hypertensive effect in rats.[19]

  • To construct a dose-response curve, administer increasing doses of methoxamine, allowing blood pressure to return to baseline between each injection.

  • Continuously record blood pressure and heart rate throughout the experiment.

5. Data Analysis:

  • Calculate the change in Mean Arterial Pressure (ΔMAP) from the pre-injection baseline for each dose of methoxamine.

  • Plot the ΔMAP against the dose of methoxamine (e.g., in mg/kg).

  • Analyze the data to determine the dose required to elicit a specific pressor response. Note any changes in heart rate, as reflex bradycardia is a common response to a rapid increase in blood pressure.[1]

Table 2: Key Experimental Parameters for Methoxamine Assays

ParameterIn Vitro Aortic Ring AssayIn Vivo Blood Pressure Assay (Rat)
Model Isolated rat thoracic aortaConscious, freely moving cannulated rat
Primary Endpoint Isometric tension (grams or mN)Mean Arterial Pressure (mmHg)
Methoxamine Concentration/Dose Cumulative, 10⁻⁹ M to 10⁻⁴ M (typical range)Bolus i.v. injection, e.g., 0.025 mg/kg[19]
Validation Control 80 mM KCl-induced contractionSaline vehicle injection
Key Advantage High-throughput, mechanistic insights, controlled environmentHigh physiological relevance, systemic effects observed
Key Consideration Lacks systemic neuro-hormonal influencesTechnically demanding surgery, animal welfare considerations

Conclusion and Best Practices

Methoxamine hydrochloride is an invaluable tool for inducing and quantifying α1-adrenergic-mediated vasoconstriction. The choice between an in vitro aortic ring assay and an in vivo blood pressure model depends on the specific research question. The in vitro model offers precise control and is ideal for screening compounds and dissecting cellular mechanisms, while the in vivo model provides a holistic view of a compound's cardiovascular effects within a complex physiological system. For both protocols, meticulous technique, appropriate controls, and careful data analysis are paramount to generating reliable and interpretable results. Researchers should always adhere to institutional guidelines for animal care and use.

References

  • Hepatic–vascular crosstalk via GRK2: fenofibrate improves endothelial function by restoring lipid metabolism and NO signaling in obese mice. (n.d.). Frontiers. [Link]

  • Femoral Arterial and Venous Catheterization for Blood Sampling, Drug Administration and Conscious Blood Pressure and Heart Rate Measurements. (2011). JoVE. [Link]

  • Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings. (n.d.). ADInstruments. [Link]

  • Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function. (2024). ResearchOnline@JCU. [Link]

  • Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. (2023). Hypertension. [Link]

  • Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry. (2009). PubMed. [Link]

  • Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats. (n.d.). AALAS. [Link]

  • Methoxamine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • From rat aorta to resistance arteries: measuring vascular contractility. (2023). REPROCELL. [Link]

  • Krebs-Henseleit Solution Recipe. (n.d.). HBIO Harvard Apparatus. [Link]

  • Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. (n.d.). NIH. [Link]

  • Aortic Ring Assay. (2023). YouTube. [Link]

  • Dose-response curves to methoxamine in absence (left side) and presence... (n.d.). ResearchGate. [Link]

  • Original Article Iloprost relaxes phenylephrine-precontracted rat aortic rings. (2016). e-Century Publishing Corporation. [Link]

  • Hypertensive effects of methoxamine on arterial mechanics in rats: analysis based on exponentially tapered T-tube model. (n.d.). PubMed. [Link]

  • Is this Compositions of Krebs Henseleit Solution Correct or not?. (2015). ResearchGate. [Link]

  • 12 questions with answers in AORTIC RING ASSAY. (n.d.). ResearchGate. [Link]

  • Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. (n.d.). [Link]

  • Typical records showing changes in perfusion pressure following... (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols: Investigating the Effects of Methoxamine on Rabbit Sino-Atrial Node Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Context of Methoxamine and Cardiac Pacemaking

Methoxamine is a potent and selective α1-adrenergic receptor agonist known for its vasopressor effects, which stem from its ability to induce vasoconstriction and increase peripheral vascular resistance.[1][2] While its primary clinical applications have been in treating hypotension, the presence and function of α1-adrenergic receptors in the heart, specifically within the sino-atrial (SA) node, present a compelling area for cardiovascular research. The SA node, the heart's natural pacemaker, is responsible for generating the electrical impulses that drive the cardiac cycle.[3][4] Understanding how substances like methoxamine modulate the electrophysiological properties of SA node cells is crucial for a complete picture of adrenergic regulation of heart rate and for identifying potential therapeutic or pro-arrhythmic effects.

This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals to investigate the effects of methoxamine on isolated rabbit SA node cells. The rabbit is a well-established model for studying SA node physiology due to its anatomical and electrophysiological similarities to humans.[4][5] We will delve into the protocols for isolating these specialized pacemaker cells, performing electrophysiological assessments using the patch-clamp technique, and evaluating intracellular calcium dynamics through fluorescence imaging. The overarching goal is to equip researchers with the necessary methodologies to dissect the cellular and molecular mechanisms underlying methoxamine's action on cardiac pacemaking.

Part 1: The Cellular Target - Understanding Methoxamine's Mechanism of Action

Methoxamine exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][6] In the context of SA node cells, this activation is hypothesized to initiate a downstream signaling cascade that modulates ion channel activity and intracellular calcium levels, ultimately altering the spontaneous firing rate of these pacemaker cells.

The canonical α1-adrenergic signaling pathway involves the activation of a Gq protein, which in turn stimulates phospholipase C (PLC).[1] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] This rise in intracellular Ca2+ can directly and indirectly influence the activity of various ion channels that govern the pacemaker potential, including L-type calcium channels and the sodium-calcium exchanger (NCX).[8]

Signaling Pathway of Methoxamine in Sino-Atrial Node Cells

Methoxamine_Signaling Methoxamine Methoxamine Alpha1_AR α1-Adrenergic Receptor Methoxamine->Alpha1_AR Binds to Gq_protein Gq Protein Alpha1_AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor Ca_release Ca²⁺ Release SR->Ca_release Induces Ion_Channels Ion Channel Modulation Ca_release->Ion_Channels Modulates Pacing_Rate Altered Pacemaker Rate Ion_Channels->Pacing_Rate Results in

Caption: Methoxamine signaling cascade in SA node cells.

Part 2: Experimental Design and Core Protocols

A robust investigation into the effects of methoxamine on rabbit SA node cells requires a multi-faceted approach. The following sections detail the essential protocols, from cell isolation to functional analysis.

Isolation of Single Sino-Atrial Node Cells from Rabbit Heart

The successful isolation of viable, spontaneously beating SA node cells is the cornerstone of this experimental workflow. This protocol is adapted from established methods.[9]

Materials and Reagents:

  • New Zealand White rabbit (2-2.5 kg)

  • Normal Tyrode's solution

  • Ca2+-free Tyrode's solution

  • Enzyme solution (containing collagenase, pronase, and elastase)

  • Kraft-Brühe (KB) solution

  • Langendorff perfusion system

  • Dissection tools

  • Water bath

  • Pasteur pipettes (fire-polished)

Protocol:

  • Heart Excision and Perfusion:

    • Anesthetize the rabbit and administer heparin to prevent blood clotting.

    • Rapidly excise the heart and place it in ice-cold normal Tyrode's solution.

    • Mount the heart on a Langendorff apparatus and perfuse with normal Tyrode's solution to clear the blood.[9]

  • Dissection of the Sino-Atrial Node Region:

    • Carefully dissect the right atrium and identify the SA node region, which is located at the junction of the superior vena cava and the crista terminalis.

    • Excise the SA node tissue.

  • Enzymatic Digestion:

    • Cut the SA node tissue into small strips.

    • Incubate the tissue strips in a Ca2+-free Tyrode's solution to loosen cell-to-cell connections.

    • Transfer the tissue to the enzyme solution and incubate at 37°C with gentle agitation.[9] The duration of this step is critical and may require optimization.

  • Cell Dissociation and Collection:

    • Gently triturate the digested tissue with a fire-polished Pasteur pipette to release single cells.

    • Filter the cell suspension to remove undigested tissue.

    • Gradually reintroduce calcium to the cell suspension.

    • Allow the cells to pellet by gravity or gentle centrifugation.

  • Cell Storage:

    • Resuspend the isolated cells in KB solution and store at 4°C for use within 8 hours.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Rabbit Heart Isolation Isolation of SA Node Cells Start->Isolation Viability Viability Assessment Isolation->Viability PatchClamp Electrophysiology (Patch-Clamp) Viability->PatchClamp Viable Cells CaImaging Calcium Imaging Viability->CaImaging Viable Cells DataAnalysis Data Analysis PatchClamp->DataAnalysis CaImaging->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Overall experimental workflow.

Electrophysiological Recording: Whole-Cell Patch-Clamp

The patch-clamp technique is the gold standard for studying the electrical properties of single cells.[10] The whole-cell configuration allows for the recording of action potentials and membrane currents.

Solutions and Equipment:

  • External Solution (Tyrode's): Containing (in mmol/L): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 glucose, 5 HEPES; pH adjusted to 7.4 with NaOH.

  • Internal Solution (Pipette): Containing (in mmol/L): 130 K-aspartate, 10 NaCl, 2 MgATP, 0.1 NaGTP, 10 HEPES, 0.04 CaCl2; pH adjusted to 7.2 with KOH.[11]

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Borosilicate glass capillaries for pipette pulling

Protocol:

  • Cell Plating: Plate the isolated SA node cells on glass coverslips in a recording chamber mounted on the microscope stage.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a spontaneously beating SA node cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[12]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Data Acquisition:

    • Current-Clamp: Record spontaneous action potentials to measure the firing rate, action potential duration, and other parameters.

    • Voltage-Clamp: Apply specific voltage protocols to isolate and measure individual ionic currents that may be modulated by methoxamine, such as the L-type Ca2+ current (ICa,L) and the hyperpolarization-activated "funny" current (If).

Intracellular Calcium Imaging

Calcium imaging allows for the visualization and quantification of changes in intracellular Ca2+ concentration in response to methoxamine.

Reagents and Equipment:

  • Fluorescent Ca2+ indicator (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Confocal or wide-field fluorescence microscope with a high-speed camera

  • Perfusion system

Protocol:

  • Cell Loading: Incubate the isolated SA node cells with Fluo-4 AM and Pluronic F-127 to facilitate dye loading.

  • Image Acquisition:

    • Place the coverslip with the loaded cells in a recording chamber on the microscope stage and perfuse with external solution.

    • Excite the cells at the appropriate wavelength for the chosen Ca2+ indicator and record the emitted fluorescence.

    • Acquire a baseline recording of spontaneous Ca2+ transients.

  • Methoxamine Application: Perfuse the cells with the external solution containing the desired concentration of methoxamine and continue recording to observe any changes in the frequency, amplitude, and kinetics of the Ca2+ transients.

Part 3: Data Analysis and Expected Outcomes

The data obtained from these experiments will provide a comprehensive understanding of how methoxamine affects the electrophysiology and Ca2+ handling of rabbit SA node cells.

ParameterExpected Effect of MethoxamineRationale
Action Potential Firing Rate DecreaseActivation of α1-adrenergic receptors has been shown to prolong the cycle length in rabbit SA node cells.[13]
Action Potential Duration IncreaseStudies in newborn rats have shown that methoxamine increases the duration of the action potential repolarization phase.[14]
L-type Ca2+ Current (ICa,L) Potential ModulationIntracellular Ca2+ released from the SR can influence Ca2+-dependent inactivation of L-type Ca2+ channels.[8][15]
Intracellular Ca2+ Transients Increase in frequency/amplitudeMethoxamine is expected to increase intracellular Ca2+ via the IP3 signaling pathway.[7]

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the cellular effects of methoxamine on rabbit sino-atrial node cells. By combining electrophysiological recordings with intracellular calcium imaging, researchers can gain valuable insights into the mechanisms by which α1-adrenergic receptor stimulation modulates cardiac pacemaking. This knowledge is essential for a comprehensive understanding of cardiac physiology and for the development of novel therapeutic strategies.

References

  • Patsnap Synapse. (2024, June 14). What is Methoxamine Hydrochloride used for?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxamine Hydrochloride?
  • Taylor & Francis Online. (n.d.). Methoxamine – Knowledge and References.
  • Cellular Dynamics International. (n.d.). iCell Cardiomyocytes - Performing Perforated Patch Clamp Application Protocol.
  • Bleeker, W. K., Mackaay, A. J., Masson-Pévet, M., Bouman, L. N., & Becker, A. E. (1980). Distribution of atrial and nodal cells within the rabbit sinoatrial node.
  • Vinogradova, T. M., Lyashkov, A. E., Zhu, W., Ruknudin, A. M., Sirenko, S., Yang, D., ... & Lakatta, E. G. (2006). Local control of Ca2+-induced Ca2+ release in mouse sinoatrial node cells. Journal of molecular and cellular cardiology, 40(5), 685–698.
  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol.
  • National Center for Biotechnology Information. (n.d.). Methoxamine. PubChem.
  • MedChemExpress. (n.d.). Methoxamine.
  • Satoh, H. (1988). Effect of alpha 1-adrenoceptor stimulation with methoxamine and phenylephrine on spontaneously beating rabbit sino-atrial node cells. Naunyn-Schmiedeberg's archives of pharmacology, 337(4), 415–422.
  • Protas, B. M., & Kozhemyakina, E. V. (2016). Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice. Journal of visualized experiments : JoVE, (111)
  • Torrente, A. G., Zhang, R., Zaini, A., Giani, J. F., Kang, J., Lamp, S. T., ... & Goldhaber, J. I. (2015). Burst pacemaker activity of the sinoatrial node in sodium–calcium exchanger knockout mice. Proceedings of the National Academy of Sciences, 112(31), 9787–9792.
  • Choudhury, S., & Tsaneva-Atanasova, K. (2022).
  • Wahler, G. M. (n.d.). Whole-Cell Voltage Clamping of Isolated Heart Cells. University of South Alabama.
  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.
  • Nanion Technologies. (n.d.). Cardiomyocytes in Voltage Clamp and Current Clamp by Automated Patch Clamp.
  • Vinogradova, T. M., Lyashkov, A. E., & Lakatta, E. G. (2002). Sinoatrial Node Pacemaker Activity Requires Ca2+/Calmodulin-Dependent Protein Kinase II Activation.
  • CyberLeninka. (n.d.). Methoxamine Plays a Role in the Regulation of the Electrical Activity of Newborn Rats.
  • Aziz, Q., Nobles, M., & Tinker, A. (2020).
  • Zhang, Y., Hancox, J. C., & Boyett, M. R. (2011). Isolation and Characterization of Atrioventricular Nodal Cells From Neonate Rabbit Heart. Circulation: Arrhythmia and Electrophysiology, 4(5), 743–752.
  • Aziz, Q., Nobles, M., & Tinker, A. (2020).
  • Protas, B. M., & Kozhemyakina, E. V. (2016). Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice. Journal of visualized experiments : JoVE, (111)

Sources

Robust Derivatization of Carbonyl-Containing Metabolites Using Methoxamine Hydrochloride for GC-MS-Based Metabolomics

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-MS-001

Introduction: Overcoming the Volatility Challenge in Metabolomics

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of metabolomics, prized for its high chromatographic resolution, reproducible retention times, and extensive, standardized spectral libraries that facilitate confident metabolite identification[1]. However, a significant portion of biologically crucial metabolites—including sugars, amino acids, and organic acids—are inherently non-volatile. Their polar functional groups (-OH, -COOH, -NH2, -SH) and, critically, carbonyl moieties (C=O in ketones and aldehydes) prevent them from readily entering the gas phase, making direct GC-MS analysis impossible[1][2][3].

To address this, chemical derivatization is an essential sample preparation step. The most widely adopted and robust method is a two-step process: methoximation followed by silylation [1][3][4][5]. This application note provides a detailed protocol and in-depth scientific rationale for the first and arguably most critical step: the methoximation of carbonyl groups using methoxamine hydrochloride (MeOx).

The Scientific Imperative of Methoximation

The primary goal of methoximation is to "protect" the reactive carbonyl groups found in aldehydes and ketones before the subsequent silylation step[6]. This protection is vital for several reasons:

  • Preventing Tautomerism and Isomerization: Many metabolites, particularly reducing sugars, exist in equilibrium between open-chain and cyclic (hemiacetal) forms. If not "locked" into a single conformation, they will produce multiple peaks for a single analyte during silylation, hopelessly complicating the resulting chromatogram[3][6]. Methoximation reacts with the carbonyl group of the open-chain form, stabilizing it and preventing ring formation[3][6].

  • Stabilizing α-Keto Acids: Important intermediates in central carbon metabolism, such as pyruvate and α-ketoglutarate, are prone to decarboxylation at the elevated temperatures of the GC inlet. The formation of a methoxime derivative significantly enhances their thermal stability[6].

  • Improving Silylation Efficiency: By converting the carbonyl group to a less reactive methoxime, the subsequent silylation reaction can proceed more efficiently and uniformly on the remaining active hydrogens (e.g., hydroxyl and carboxyl groups), leading to a single, stable derivative for each metabolite[2][6].

The reaction involves the nucleophilic addition of methoxamine to the carbonyl carbon, followed by dehydration to form a methoxime (C=N-OCH₃). This effectively caps the reactive site[3]. Pyridine is the solvent of choice as it not only dissolves the MeOx reagent but also acts as a catalyst by scavenging the liberated HCl, driving the reaction to completion[3][4].

The Two-Step Derivatization Workflow

A successful GC-MS metabolomics experiment relies on a sequential and logical workflow. The methoximation step is the prerequisite for the silylation step, which renders the entire molecule volatile.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization Metabolite_Extraction Metabolite Extraction Drying Complete Drying (Lyophilization/N₂ Stream) Metabolite_Extraction->Drying Crucial for reaction efficiency Methoximation Step 1: Methoximation (MeOx in Pyridine) Drying->Methoximation Silylation Step 2: Silylation (e.g., MSTFA) Methoximation->Silylation Protects carbonyls before silylation GC_MS_Analysis GC-MS Analysis Silylation->GC_MS_Analysis Sample is now volatile & stable

Caption: The sequential workflow for GC-MS metabolomics sample preparation.

Detailed Application Protocol

This protocol is a robust starting point for the analysis of polar extracts from various biological matrices.

Required Materials and Reagents
  • Reagents:

    • Methoxamine hydrochloride (MeOx)

    • Pyridine (anhydrous, ≤0.005% H₂O)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), with or without 1% TMCS catalyst

    • Nitrogen gas (high purity)

  • Equipment:

    • Heating block or thermomixer

    • Centrifugal vacuum concentrator (e.g., SpeedVac) or nitrogen evaporator

    • Sonicator

    • 2 mL GC vials with inserts and caps

    • Micropipettes and appropriate tips

Preparation of Reagents

Methoximation Reagent (20 mg/mL MeOx in Pyridine):

  • In a fume hood, accurately weigh 20 mg of methoxamine hydrochloride into a clean glass vial.

  • Add 1 mL of anhydrous pyridine.

  • Cap the vial tightly and vortex thoroughly. If the solid does not dissolve completely, use a sonicator for 5-10 minutes[5].

    • Expert Insight: This reagent should be prepared fresh daily. The presence of any undissolved solid indicates a problem, and the solution should not be used[5]. Store the stock MeOx powder in a desiccator to prevent moisture absorption[7].

Step-by-Step Derivatization Procedure

Step 0: Sample Drying (Prerequisite)

  • Ensure the extracted metabolite sample is completely dry . This is the most critical step for successful derivatization, as both MeOx and silylation reagents are highly reactive with water, which will quench the reaction[2][7]. Lyophilization (freeze-drying) or evaporation under a nitrogen stream are standard methods[2][7].

Step 1: Methoximation

  • To the dried metabolite pellet, add 50 µL of the freshly prepared Methoximation Reagent (20 mg/mL MeOx in pyridine)[8].

  • Cap the vial securely and vortex for 1 minute to ensure the pellet is fully dissolved.

  • Incubate the sample in a thermomixer set to 37°C with shaking (e.g., 1200 rpm) for 90 minutes [6].

    • Causality: This incubation provides the necessary thermal energy to overcome the activation barrier of the reaction while the shaking ensures continuous mixing, maximizing the reaction between MeOx and the metabolites. The 90-minute duration is a widely accepted standard to ensure the reaction goes to completion for a broad range of metabolites[5][6].

Step 2: Silylation

  • After the 90-minute incubation, briefly centrifuge the vials to collect any condensate from the lid.

  • Allow the vials to cool to room temperature.

  • Add 80-90 µL of MSTFA (+/- 1% TMCS) to the methoximated sample[3][9].

  • Cap the vial immediately and vortex.

  • Incubate the sample at 37°C with shaking for 30 minutes [5][6][9].

    • Expert Insight: Using the same temperature for both steps can simplify automated protocols[3]. The silylation reagent must be in sufficient excess to derivatize not only the metabolites but also the remaining methoximation reagent[10].

Step 3: Final Preparation

  • After silylation, cool the sample to room temperature.

  • If any precipitate is present, centrifuge the vial at high speed (e.g., 16,000 x g) for 3 minutes[5].

  • Transfer the clear supernatant to a GC vial containing a glass insert.

  • Cap the vial and proceed with GC-MS analysis. Samples should be analyzed promptly, ideally within 24 hours, as the derivatives have limited stability.

Key Experimental Parameters and Troubleshooting

Consistent and reproducible results depend on the careful control of key variables.

ParameterRecommended ValueRationale & Troubleshooting
Sample Dryness Absolute (no visible moisture)Problem: Poor derivatization, low peak intensity. Cause: Water hydrolyzes both MeOx and MSTFA reagents[2]. Solution: Ensure complete dryness via lyophilization or N₂ stream. An intermediate drying step between methoximation and silylation can also significantly boost signal intensity[11][12].
MeOx Reagent 20-40 mg/mL in PyridineProblem: Incomplete methoximation (split or broad sugar peaks). Cause: Insufficient reagent for the amount of carbonyls. Solution: Prepare reagent fresh daily. Ensure complete dissolution of MeOx powder[5]. For automated systems, 40 mg/mL is also common.
Methoximation Time 90 minutesProblem: Variable results for sugars/keto-acids. Cause: Reaction did not reach completion. Solution: Adhere to the 90-minute incubation. Longer times (e.g., overnight at RT) are possible but reduce throughput[10].
Methoximation Temp. 30°C - 50°CProblem: Degradation of labile metabolites. Cause: Temperature is too high. Solution: 37°C is a safe and effective temperature[6]. While some protocols use higher temperatures to speed up the reaction, this increases the risk of analyte degradation[8][10].
Solvent Quality Anhydrous PyridineProblem: Poor reaction efficiency. Cause: Water in the solvent. Solution: Use high-purity, anhydrous grade pyridine. Keep the bottle tightly sealed and minimize exposure to air.

Visualizing the Core Reaction

The methoximation reaction is a classic nucleophilic addition-elimination at a carbonyl carbon.

Caption: Methoximation of a generic ketone/aldehyde to form a stable methoxime.

Conclusion

The methoximation of carbonyl groups is a non-negotiable first step in the derivatization of polar metabolites for GC-MS analysis. By stabilizing aldehydes and ketones, it prevents the formation of multiple unwanted byproducts, enhances thermal stability, and ensures the generation of clean, reproducible chromatograms. Adherence to a validated protocol, with particular attention to sample dryness and reagent quality, is paramount for achieving the high-quality, comparable datasets required in modern metabolomics research. This robust procedure empowers researchers to confidently analyze the central carbon metabolome and gain deeper insights into biological systems.

References

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). The Bumbling Biochemist. [Link]

  • Metabolite Profiling by Automated Methoximation and Silylation. (n.d.). PAL System. [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). The Bumbling Biochemist. [Link]

  • Kanani, H. H., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 864. [Link]

  • Pretreatment Procedure for metabolomics (Biological sample). (n.d.). Shimadzu (Europe). [Link]

  • Breitkopf, M., et al. (2017). Drying Enhances Signal Intensities for Global GC–MS Metabolomics. Metabolites, 7(2), 19. [Link]

  • Chong, C. M. (2020). Metabolite Profiling by Automated Methoximation and Silylation. ResearchGate. [Link]

  • Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. (2024). STAR Protocols. [Link]

  • Sogin, E. M., et al. (2019). How SeaMet works. (A) Modifications to the standard two-step methoximation (MeOX)- trimethylsilylation (TMS) derivatization protocol... ResearchGate. [Link]

  • Masakapalli, S. K. (2016). Answer to "Can anyone help me troubleshoot problems in sample derivatization in GC-MS?". ResearchGate. [Link]

  • Preparation of TMS derivatives of methanol/chloroform/water (MCW) extracts. (n.d.). Source not formally published. [Link]

  • Silylation and combinatorial methoximation reagents and their reaction... (n.d.). ResearchGate. [Link]

  • Nutrimetabolomics: An Integrative Action for Metabolomic Analyses in Human Nutritional Studies Chapter 4 - Sample Preparation. (n.d.). iris@unitn. [Link]

Sources

Application Notes and Protocols for the Administration of Methoxamine Hydrochloride in Anesthetized Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Methoxamine Hydrochloride in Preclinical Research

Methoxamine hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist utilized in clinical and preclinical settings to manage hypotension.[1][2][3] Its primary mechanism of action involves the stimulation of α1-adrenoceptors on vascular smooth muscle, leading to vasoconstriction and a subsequent increase in systemic blood pressure.[1][2] Unlike many other vasopressors, methoxamine has minimal to no direct effect on beta-adrenergic receptors, thus it does not typically induce direct cardiac stimulation.[4] This selective action makes it a valuable tool in anesthetized animal models where precise control of blood pressure is required without the confounding effects of direct changes in heart rate or contractility.[4] Understanding the nuanced administration of this compound is critical for ensuring experimental reproducibility and animal welfare.

These application notes provide a comprehensive guide to the preparation, administration, and monitoring of methoxamine hydrochloride in common laboratory animal models. The protocols outlined herein are synthesized from peer-reviewed literature and established best practices, emphasizing scientific integrity and logical experimental design.

Mechanism of Action: A Molecular Perspective

Methoxamine's physiological effects are initiated by its binding to and activation of α1-adrenergic receptors, which are Gq protein-coupled receptors. This binding triggers a downstream signaling cascade:

  • Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gq alpha subunit.

  • Phospholipase C (PLC) Activation: The activated Gq subunit stimulates PLC.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytoplasm of vascular smooth muscle cells.

  • Vasoconstriction: The elevated intracellular Ca2+ concentration leads to the contraction of vascular smooth muscle, resulting in vasoconstriction and an increase in peripheral vascular resistance, which in turn elevates blood pressure.[1][2]

Figure 1: Signaling pathway of methoxamine hydrochloride.

Preparation of Methoxamine Hydrochloride for Injection

Methoxamine hydrochloride is soluble in water and ethanol.[5][6] For in vivo administration, sterile, isotonic solutions are paramount.

Recommended Vehicle:

  • Sterile 0.9% Sodium Chloride (Saline) for Injection

Preparation Protocol (Aseptic Technique):

  • Calculate the required amount: Determine the total volume and final concentration of the methoxamine solution needed for your experiment.

  • Weigh the compound: Accurately weigh the required amount of methoxamine hydrochloride powder.

  • Dissolution: In a sterile container, dissolve the powder in the appropriate volume of sterile saline. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1][3]

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile syringe filter into a sterile, sealed vial. This step is crucial to prevent microbial contamination.

  • Labeling and Storage: Label the vial with the compound name, concentration, preparation date, and initials of the preparer. Store the solution according to the manufacturer's recommendations, typically protected from light.[5]

Dosage and Administration Protocols in Anesthetized Animal Models

The appropriate dose and route of administration for methoxamine will vary depending on the animal species, the anesthetic regimen, and the desired hemodynamic effect. The following tables provide a summary of reported dosages from the literature.

Rodents (Rats and Mice)
SpeciesRoute of AdministrationBolus Dose RangeContinuous Infusion RateAnesthetic ContextReference(s)
Rat Intravenous (IV)0.025 mg/kg50 µg/kg/min (to maintain systemic circulation after TTX)Not specified[7][8]
Rat Intravenous (IV)0.5 - 2 mg/kg-Diethylstilboestrol pre-treated[9]
Mouse ---Data not readily available in literature-
Canine
Route of AdministrationBolus Dose RangeContinuous Infusion RateAnesthetic ContextReference(s)
Intravenous (IV)20 mg (total dose for CPR)-Prolonged ventricular fibrillation[10]
Rabbit
Route of AdministrationBolus Dose RangeContinuous Infusion RateAnesthetic ContextReference(s)
Intravenous (IV)-70 nmol/kg/minSodium methohexital and chloralose[8]

Experimental Workflow: Administration and Monitoring

Sources

Analytical techniques for methoxamine hydrochloride impurity profiling

Author: BenchChem Technical Support Team. Date: January 2026

Title: Comprehensive Impurity Profiling of Methoxamine Hydrochloride Using Advanced Analytical Techniques

Abstract

This application note provides a detailed guide for the identification and quantification of impurities in methoxamine hydrochloride drug substances. It outlines a comprehensive strategy employing High-Performance Liquid Chromatography (HPLC) for separation and quantification, coupled with Mass Spectrometry (MS) for identification. A Gas Chromatography (GC) method for the analysis of volatile impurities and residual solvents is also presented. The methodologies described are designed to meet the stringent requirements of regulatory bodies, ensuring the quality, safety, and efficacy of the final drug product. This guide is intended for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction

Methoxamine hydrochloride is a sympathomimetic amine that acts as a selective alpha-1 adrenergic receptor agonist.[1] It is used for the treatment of hypotension.[2][3] Like any active pharmaceutical ingredient (API), methoxamine hydrochloride can contain impurities that may compromise its efficacy and safety.[4] The International Council for Harmonisation (ICH) has established strict guidelines for the control of impurities in new drug substances.[5][6][7] Therefore, robust and reliable analytical methods for impurity profiling are essential.[8][9] This application note details a multi-faceted approach to the comprehensive analysis of methoxamine hydrochloride impurities.

Understanding Potential Impurities

A thorough understanding of the synthetic route and potential degradation pathways of methoxamine hydrochloride is crucial for targeted impurity profiling.[1][10] Impurities can be broadly categorized as organic, inorganic, and residual solvents.[5][7]

Organic Impurities:

  • Process-Related Impurities: These can be starting materials, intermediates, by-products, or reagents from the synthesis process.[1][5] For example, the synthesis of methoxamine often starts from 2',5'-dimethoxypropiophenone.[11] Potential impurities could include unreacted starting materials or intermediates. Specific examples of known impurities are 1,4-Dimethoxybenzene and 2,5-Dimethoxybenzaldehyde.[12]

  • Degradation Products: Methoxamine hydrochloride is sensitive to light and can undergo oxidative degradation.[10][11] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to identify potential degradation products.

Inorganic Impurities: These can include reagents, ligands, catalysts, and heavy metals.[5][13] Their detection and quantification are typically performed using pharmacopeial methods.[13]

Residual Solvents: Solvents used during the manufacturing process must be controlled according to ICH Q3C guidelines.[5]

Analytical Strategy: A Multi-Modal Approach

A combination of chromatographic techniques is necessary for a complete impurity profile of methoxamine hydrochloride. High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of non-volatile organic impurities.[8] Gas Chromatography (GC) is employed for the analysis of volatile organic compounds and residual solvents.[1][8] Mass Spectrometry (MS) is used for the identification and structural elucidation of unknown impurities.[8][14]

Caption: Workflow for Methoxamine HCl Impurity Profiling.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

This method is designed to separate and quantify known and unknown impurities in methoxamine hydrochloride. A reversed-phase HPLC method with UV detection is a common and effective approach.[15]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 250 mm, 5 µmProvides good retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Trifluoroacetic acid in WaterProvides good peak shape for basic compounds like methoxamine.
Mobile Phase B 0.1% Trifluoroacetic acid in AcetonitrileElutes more hydrophobic impurities.
Gradient 5% B to 95% B over 30 minutesA gradient is necessary to elute all potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Detection Wavelength 220 nm and 275 nmMethoxamine has absorbance maxima at these wavelengths, allowing for sensitive detection of the API and related impurities.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Accurately weigh about 25 mg of methoxamine hydrochloride into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (95:5). This creates a sample concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability: A system suitability solution containing methoxamine hydrochloride and a known impurity (e.g., 2,5-Dimethoxybenzaldehyde) should be injected to ensure the chromatographic system is performing adequately. Key parameters to monitor include resolution, tailing factor, and theoretical plates.

Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

This method is suitable for the determination of residual solvents and other volatile impurities that may be present in the methoxamine hydrochloride drug substance. Headspace GC with a flame ionization detector (FID) is the preferred technique.

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterConditionRationale
Column 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µmA common stationary phase for the separation of residual solvents.
Carrier Gas Helium or NitrogenInert carrier gases.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Detector Temperature 280 °CPrevents condensation of the analytes in the detector.
Oven Program 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold 5 minA temperature program is used to separate a wide range of volatile compounds.
Headspace Vial Temperature 80 °CEnsures efficient partitioning of volatile analytes into the headspace.
Headspace Incubation Time 30 minutesAllows for equilibrium to be reached between the sample and the headspace.

Sample Preparation:

  • Accurately weigh about 100 mg of methoxamine hydrochloride into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide) that will dissolve the sample but not interfere with the analysis.

  • Seal the vial and place it in the headspace autosampler.

Mass Spectrometry (MS) for Impurity Identification

For the identification of unknown impurities detected by HPLC or GC, hyphenated MS techniques are invaluable.[14]

LC-MS:

  • An HPLC system identical to the one described in section 4.1 can be coupled to a mass spectrometer.

  • Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like methoxamine and its impurities.

  • High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity.

GC-MS:

  • A GC system similar to the one in section 4.2 can be connected to a mass spectrometer.

  • Electron ionization (EI) is a common ionization technique for GC-MS, providing characteristic fragmentation patterns that can be used for library searching and structural elucidation.

  • Derivatization with an agent like methoxyamine hydrochloride followed by a silylating agent may be necessary to improve the volatility and thermal stability of certain impurities for GC-MS analysis.[16][17][18][19][20]

Caption: Process for the Identification of Unknown Impurities.

Data Interpretation and Reporting

The results of the impurity profiling should be reported in accordance with ICH guidelines.[5][13] This includes:

  • A tabulation of all impurities detected at levels above the reporting threshold (typically 0.05%).[5]

  • The identification of all impurities above the identification threshold.[7]

  • Quantification of all identified and unidentified impurities.

  • The total impurity content.

The analytical methods used should be validated to demonstrate their specificity, linearity, accuracy, precision, and robustness.

Conclusion

The analytical strategy outlined in this application note provides a comprehensive framework for the impurity profiling of methoxamine hydrochloride. The combination of HPLC-UV for quantification, GC-FID for volatile impurities, and mass spectrometry for identification ensures a thorough evaluation of the drug substance's purity. Adherence to these protocols will aid in the development of safe and effective pharmaceutical products that meet global regulatory standards.[21][22][23][24]

References

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Pharmaffiliates. (n.d.). Methoxamine Hydrochloride and its Impurities. [Link]

  • PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. [Link]

  • Veeprho. (n.d.). Methoxamine Impurities and Related Compound. [Link]

  • National Institutes of Health. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. [Link]

  • Pharmaffiliates. (n.d.). Methoxamine Hydrochloride-impurities. [Link]

  • PharmaCompass. (n.d.). METHOXAMINE HYDROCHLORIDE. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. [Link]

  • PubMed. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. [Link]

  • PubChem. (n.d.). Methoxamine Hydrochloride. [Link]

  • ResearchGate. (2015). What is the purpose of methoxyamine HCl in GC derivatisation?[Link]

  • Bibel lab update. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • ACS Publications. (n.d.). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]

  • IJRPS. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia – New online-only 12th Edition. [Link]

  • G-SRS. (n.d.). METHOXAMINE HYDROCHLORIDE. [Link]

  • Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • ResearchGate. (2019). Reagent stability (methoxamine hydrochloride in pyridine)?[Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia (Ph. Eur.). [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • International Journal of Applied Pharmaceutics. (n.d.). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). EUROPEAN PHARMACOPOEIA N-Nitrosamines in active substances. [Link]

  • ALIMS. (2020). List of texts adopted at the November 2020 session of the European Pharmacopoeia Commission. [Link]

Sources

In Vivo Experimental Design for Testing Alpha-1 Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the design, execution, and analysis of in vivo experiments to characterize the physiological effects of alpha-1 adrenergic receptor (α1-AR) agonists. Alpha-1 adrenergic receptors, comprising α1A, α1B, and α1D subtypes, are critical mediators of sympathetic nervous system activity, primarily regulating smooth muscle contraction.[1][2][3] Their activation leads to significant physiological responses, most notably vasoconstriction and subsequent increases in blood pressure, making them important targets in cardiovascular drug development.[4][5] This guide emphasizes the causal reasoning behind experimental choices, provides detailed, self-validating protocols for key cardiovascular assessments, and outlines robust data analysis strategies. It is intended for researchers, scientists, and drug development professionals seeking to conduct rigorous and reproducible in vivo studies in this domain.

Foundational Principles: The Alpha-1 Adrenergic Signaling Pathway

Understanding the molecular cascade initiated by α1-AR activation is fundamental to designing and interpreting in vivo experiments. The canonical pathway involves coupling to the Gq/11 family of G proteins.[4][6] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][7] IP3 diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4] The resulting elevation in intracellular Ca2+ is the primary driver of smooth muscle contraction in blood vessels, leading to vasoconstriction.[3][4]

Alpha1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist α1-Agonist Receptor α1-Adrenergic Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ ER->Ca Releases Response Smooth Muscle Contraction (Vasoconstriction) Ca->Response Hemodynamics_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Animal Select Animal (e.g., Sprague-Dawley Rat) Anesthesia Anesthetize (e.g., Urethane/Ketamine) Animal->Anesthesia Surgery Surgical Cannulation - Carotid Artery (BP) - Jugular Vein (Dosing) Anesthesia->Surgery Connect Connect Artery Line to Pressure Transducer Surgery->Connect Stabilize Stabilization Period (15-20 min) Connect->Stabilize Baseline Record Baseline Hemodynamics Stabilize->Baseline Administer Administer Agonist (IV Bolus or Infusion) Baseline->Administer Record Record Post-Dose Hemodynamics Administer->Record Analyze Calculate Parameters (MAP, HR, ΔBP) Record->Analyze Plot Plot Dose-Response Curve Analyze->Plot

Caption: General workflow for an acute in vivo hemodynamic study.

Protocol: Invasive Blood Pressure Monitoring in Anesthetized Rats

This is the gold-standard method for obtaining continuous, high-fidelity blood pressure data. [8][9] Objective: To directly measure arterial blood pressure and heart rate in an anesthetized rat following administration of an α1-AR agonist.

Materials:

  • Sprague-Dawley rat (250-350g)

  • Anesthetic (e.g., urethane or isoflurane)

  • Surgical board with a homeothermic blanket system

  • Surgical instruments (forceps, scissors, retractors)

  • PE-50 tubing filled with heparinized saline (10-20 U/mL)

  • Pressure transducer and data acquisition system (e.g., PowerLab, iWorx) [9]* Intravenous catheter for jugular vein cannulation

Procedure:

  • Anesthesia: Anesthetize the rat according to the IACUC-approved protocol. Confirm adequate anesthetic depth by checking for the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Place the animal in a supine position on the surgical board. Shave the ventral neck area and disinfect with an appropriate antiseptic.

  • Tracheal Intubation (Optional but Recommended): Perform a tracheostomy to ensure a patent airway, especially for longer experiments.

  • Vessel Isolation: Make a midline cervical incision to expose the underlying muscles. Carefully dissect through the muscle layers to isolate the right common carotid artery and the right external jugular vein.

  • Venous Cannulation: Cannulate the jugular vein with a saline-filled catheter. This will be the route for drug administration. Secure the catheter with surgical silk.

  • Arterial Cannulation: Place two loose ligatures around the carotid artery. Tie off the distal end of the artery. Make a small incision in the artery and insert the heparinized saline-filled PE-50 cannula. Secure it with the ligatures.

  • System Connection: Connect the arterial cannula to the pressure transducer. [8]Ensure there are no air bubbles in the line, as this will dampen the pressure signal.

  • Stabilization: Allow the animal's hemodynamics to stabilize for at least 15-20 minutes before recording baseline data.

  • Baseline Recording: Record at least 5-10 minutes of stable baseline data for systolic pressure, diastolic pressure, mean arterial pressure (MAP), and heart rate (HR).

  • Agonist Administration: Administer the α1-AR agonist via the jugular vein catheter. This can be a single bolus dose or a cumulative dose-response protocol.

  • Data Acquisition: Continuously record the hemodynamic response until the peak effect is observed and pressure begins to return towards baseline.

Protocol: Dose-Response Study Design

A dose-response experiment is essential to quantify an agonist's potency (ED50) and efficacy (Emax). [10][11] Objective: To determine the dose-dependent effect of an α1-AR agonist on Mean Arterial Pressure (MAP).

Procedure:

  • Prepare the animal for invasive blood pressure monitoring as described in Protocol 4.1.

  • After recording a stable baseline, administer the first, lowest dose of the agonist as an IV bolus. The volume should be small (e.g., 0.1 mL/kg) to avoid volume effects.

  • Record the hemodynamic response until the peak pressor effect is achieved and the MAP has returned to within ~10% of the pre-dose baseline.

  • Administer the next, higher dose (typically a half-log or full-log increment).

  • Repeat this process for a range of 5-7 doses, designed to span from a minimal effect to the maximal pressor response.

  • A vehicle control injection should be performed to ensure the injection itself does not cause a hemodynamic response.

ParameterRecommendationRationale
Number of Doses 5-7Provides sufficient data points to accurately define the sigmoidal dose-response curve. [12]
Dose Spacing Half-log or full-log incrementsEfficiently covers a wide concentration range to capture the threshold, linear, and plateau phases of the response.
Dosing Route Intravenous (IV)Ensures immediate and complete bioavailability, providing a rapid and clear onset of action for acute hemodynamic studies.
Sample Size (n) 6-8 animals per groupA common starting point for in vivo pharmacology studies to achieve sufficient statistical power. A formal power analysis is recommended. [13][11]
Alternative & Complementary Techniques

While invasive BP is the gold standard, other methods can provide valuable information.

  • Non-Invasive Blood Pressure (NIBP): Tail-cuff plethysmography can measure systolic blood pressure in conscious rodents. [14]It is suitable for chronic studies but is prone to stress-induced artifacts and is less accurate than invasive methods. [15][16]* Peripheral Blood Flow: Techniques like laser Doppler flowmetry or venous occlusion plethysmography can more directly measure changes in blood flow to specific vascular beds (e.g., skin, muscle), providing a direct assessment of vasoconstriction. [17][18]

Component 3: Data Analysis and Interpretation

Proper analysis transforms raw data into meaningful pharmacological parameters.

  • Calculate Peak Response: For each dose, determine the maximal change in Mean Arterial Pressure (ΔMAP) from the pre-dose baseline.

    • ΔMAP = Peak MAP_post-dose - Mean MAP_baseline

  • Normalize Data (Optional): If the maximal pressor effect varies between animals, responses can be normalized as a percentage of the maximal response for each animal.

  • Non-Linear Regression: Plot the ΔMAP (Y-axis) against the log of the agonist dose (X-axis). Use a non-linear regression model, typically a four-parameter logistic equation (sigmoidal curve), to fit the data. [10]4. Derive Parameters: From the fitted curve, determine key pharmacological parameters:

    • Emax: The maximum pressor effect produced by the agonist.

    • ED50 (Effective Dose, 50%): The dose required to produce 50% of the Emax, a measure of the agonist's potency.

Statistical Analysis:

  • Compare the maximal response to different agonists or in different animal strains using a t-test or one-way ANOVA.

  • Compare dose-response curves globally using two-way ANOVA.

  • A p-value of <0.05 is typically considered statistically significant.

Conclusion

The successful in vivo characterization of alpha-1 adrenergic agonists requires a multi-faceted approach that integrates a firm grasp of the underlying physiology with meticulous experimental technique and rigorous data analysis. By carefully selecting the appropriate agonist and animal model, employing gold-standard protocols for hemodynamic assessment, and adhering to principles of robust dose-response design, researchers can generate reliable and reproducible data. This guide provides the foundational framework and detailed methodologies to empower scientists to confidently explore the complex and therapeutically relevant pharmacology of the alpha-1 adrenergic system.

References

  • NC3Rs. (n.d.). ARRIVE guidelines. Retrieved from [Link] [Source: 1, 5]

  • Wikipedia. (2023). ARRIVE guidelines. Retrieved from [Link] [Source: 2]

  • Zhang, D. Y., & Yuan, J. X. (2021). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. American Journal of Physiology-Heart and Circulatory Physiology, 320(4), H1331-H1341. Retrieved from [Link] [Source: 3]

  • Wikipedia. (2023). Alpha-1 adrenergic receptor. Retrieved from [Link] [Source: 4]

  • NC3Rs. (n.d.). The ARRIVE guidelines. Retrieved from [Link] [Source: 5]

  • Cotecchia, S. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. Journal of Receptors and Signal Transduction, 30(6), 410-416. Retrieved from [Link] [Source: 6, 8]

  • Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology, 18(7), e3000410. Retrieved from [Link] [Source: 7]

  • Taylor & Francis Online. (n.d.). The α1-adrenergic receptors: diversity of signaling networks and regulation. Retrieved from [Link] [Source: 8]

  • Kilkenny, C., et al. (2010). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. PLOS Biology, 8(6), e1000412. Retrieved from [Link] [Source: 9]

  • Ford, A. P., et al. (1997). Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate. Urologia internationalis, 59 Suppl 1, 2-8. Retrieved from [Link] [Source: 10]

  • Willis, M. S., et al. (2016). The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo. Metabolomics, 12(10), 155. Retrieved from [Link] [Source: 11, 16]

  • Michelotti, G. A., et al. (2000). Subtypes of functional α1-adrenoceptor. Pharmacology & Therapeutics, 88(3), 281-309. Retrieved from [Link] [Source: 12]

  • Singh, D., et al. (2020). Dose-Response-Time Data Analysis: An Underexploited Trinity. Clinical Pharmacology & Therapeutics, 107(2), 342-353. Retrieved from [Link] [Source: 13, 29]

  • Cheyenne Regional Medical Center. (n.d.). Plethysmography. Retrieved from [Link] [Source: 14]

  • Kaiser Permanente. (n.d.). Plethysmography | Clinical Review Criteria. Retrieved from [Link] [Source: 15]

  • PubMed. (2016). The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo. Retrieved from [Link] [Source: 16]

  • Wikipedia. (2023). Alpha-1B adrenergic receptor. Retrieved from [Link] [Source: 17]

  • Montgomery, M. D., et al. (2017). An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice. PLOS ONE, 12(1), e0168409. Retrieved from [Link] [Source: 18, 42]

  • Boguslavskyi, A., et al. (2022). Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate. Frontiers in Physiology, 13, 848972. Retrieved from [Link] [Source: 19]

  • Piascik, M. T., & Perez, D. M. (2001). α1-Adrenergic Receptor Subtypes: Molecular Structure, Function, and Signaling. Journal of Pharmacology and Experimental Therapeutics, 298(2), 403-410. Retrieved from [Link] [Source: 20]

  • Gardner, A. W., et al. (1998). Reproducibility of Resting Peripheral Blood Flow Using Strain Gauge Plethysmography. Angiology, 49(9), 729-735. Retrieved from [Link] [Source: 21]

  • Gardner, A. W., et al. (2018). Measurement of peripheral blood flow in patients with peripheral artery disease: Methods and considerations. Vascular Medicine, 23(1), 60-69. Retrieved from [Link] [Source: 22]

  • Perez, D. M. (2014). α(1)-adrenergic receptors: New insights and directions. Journal of Pharmacology and Experimental Therapeutics, 350(3), 452-457. Retrieved from [Link] [Source: 23]

  • Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. Journal of Pharmacology & Pharmacotherapeutics, 3(2), 172-177. Retrieved from [Link] [Source: 24]

  • ResearchGate. (n.d.). A61603 activates ERK in vivo at subpressor dosing. Retrieved from [Link] [Source: 25]

  • ResearchGate. (n.d.). The alpha-1A adrenergic receptor agonist A61603 reduces cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo. Retrieved from [Link] [Source: 26]

  • Simpson, P. C., et al. (2012). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. Journal of Cardiovascular Pharmacology, 59(1), 1-8. Retrieved from [Link] [Source: 27]

  • Chen, Q., et al. (2019). Automatic protocol for quantifying the vasoconstriction in blood vessel images. Scientific Reports, 9(1), 18503. Retrieved from [Link] [Source: 28]

  • ResearchGate. (n.d.). Overview of in vivo drug response phases, features of data, parameters, and case studies. Retrieved from [Link] [Source: 29]

  • iWorx. (n.d.). Invasive Blood Pressure – Rat Model. Retrieved from [Link] [Source: 30]

  • Hoiland, R. L., et al. (2023). Effect of Phenylephrine on Cerebrovascular Regulation: A Translational Perspective. Hypertension, 80(10), 2135-2145. Retrieved from [Link] [Source: 31]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link] [Source: 33]

  • Novick, S., & Zhang, T. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 24(1), e2421. Retrieved from [Link] [Source: 34]

  • Creative Biolabs. (n.d.). 3D Ex Vivo Human Vasoconstriction Model in Subcutaneous Resistance Arteries. Retrieved from [Link] [Source: 35]

  • Springer Nature Experiments. (n.d.). Measuring Blood Pressure in Small Laboratory Animals. Retrieved from [Link] [Source: 36]

  • ResearchGate. (n.d.). Monitoring peripheral blood flow change using transmission photoplethysmography sensor. Retrieved from [Link] [Source: 37]

  • Ting, N., et al. (2021). Beyond exposure-response: A tutorial on statistical considerations in dose-ranging studies. Biostatistics, 22(3), 548-562. Retrieved from [Link] [Source: 39]

  • Adebiyi, A., et al. (2021). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. American Journal of Physiology-Heart and Circulatory Physiology, 321(1), H1-H32. Retrieved from [Link] [Source: 40]

  • Zhang, Y., et al. (2022). Co-administration of isoprenaline and phenylephrine induced a new HFrEF mouse model through activation of both SNS and RAAS. Frontiers in Cardiovascular Medicine, 9, 976315. Retrieved from [Link] [Source: 41, 45]

  • PLOS ONE. (2017). An Alpha-1A Adrenergic Receptor Agonist Prevents Acute Doxorubicin Cardiomyopathy in Male Mice. Retrieved from [Link] [Source: 42]

  • REPROCELL. (n.d.). Vasoconstriction in human subcutaneous resistance arteries (Prostanoid receptor). Retrieved from [Link] [Source: 43]

  • PubMed. (2008). Assessment of renal vasoconstriction in vivo after intra-arterial administration of the isosmotic contrast medium iodixanol compared to the low-osmotic contrast medium iopamidol. Retrieved from [Link] [Source: 44]

  • Frontiers. (2022). Co-administration of isoprenaline and phenylephrine induced a new HFrEF mouse model through activation of both SNS and RAAS. Retrieved from [Link] [Source: 45]

  • Simpson, P. C. (2018). Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance. Journal of the American Heart Association, 7(18), e009831. Retrieved from [Link] [Source: 46]

Sources

Application Notes & Protocols: Methoxamine as a Selective Pharmacological Probe for Alpha-1 Adrenoceptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Precision Tool for Alpha-1 Adrenoceptor Interrogation

In the complex landscape of adrenergic signaling, the ability to selectively activate specific receptor subtypes is paramount for elucidating their precise physiological and pathophysiological roles. Methoxamine stands out as a valuable pharmacological tool due to its high selectivity as a direct-acting agonist for α1-adrenergic receptors (α1-ARs) with minimal to no activity at α2- or β-adrenergic receptors.[1][2][3] This selectivity makes it an exemplary probe for researchers in pharmacology, physiology, and drug development who aim to isolate and study the downstream effects of α1-AR activation.

Historically, methoxamine was used clinically as a vasopressor to treat hypotension, particularly during anesthesia.[2][3][4] While its clinical use has largely been superseded, its utility in a research context remains robust.[5] It allows for the precise investigation of α1-AR-mediated pathways, which are crucial in regulating vascular tone, smooth muscle contraction, and various cardiac and central nervous system functions.[4][6][7] This guide provides an in-depth overview of methoxamine's mechanism of action, key applications, and detailed protocols for its use in both in vitro and in vivo experimental models.

Part 1: Mechanism of Action and Pharmacological Profile

Molecular Mechanism of Action

Methoxamine exerts its effects by binding to and activating α1-adrenoceptors, which are G-protein coupled receptors (GPCRs) located primarily on the postsynaptic membranes of smooth muscle cells and other tissues.[4][6] The activation cascade is a classic example of Gq protein signaling:

  • Receptor Binding: Methoxamine binds to the α1-AR, inducing a conformational change.

  • Gq Protein Activation: This change activates the associated heterotrimeric Gq protein, causing the exchange of GDP for GTP on the α-subunit.

  • Phospholipase C (PLC) Activation: The activated Gq α-subunit dissociates and stimulates the membrane-bound enzyme Phospholipase C.[6][8]

  • Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytosol.[6][9]

  • Cellular Response: The elevated intracellular Ca²⁺ concentration, along with the action of DAG, activates protein kinase C (PKC) and calmodulin-dependent kinases. In smooth muscle, Ca²⁺ binds to calmodulin, which then activates myosin light-chain kinase (MLCK), leading to phosphorylation of myosin, cross-bridge cycling with actin, and ultimately, muscle contraction.[6]

This signaling pathway is the foundation of methoxamine's potent vasoconstrictive effects.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Methoxamine Methoxamine a1AR α1-Adrenoceptor Methoxamine->a1AR Binds Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor Response Smooth Muscle Contraction DAG->Response Contributes to Ca Ca²⁺ SR->Ca Releases Ca->Response Mediates

Caption: Alpha-1 adrenoceptor signaling pathway activated by methoxamine.

Pharmacokinetic and Pharmacodynamic Profile

Understanding the kinetic profile of methoxamine is crucial for designing robust experiments. Unlike endogenous catecholamines, methoxamine is not a substrate for catechol-O-methyltransferase (COMT) and is a poor substrate for monoamine oxidase (MAO), contributing to its prolonged duration of action.

ParameterCharacteristicSource(s)
Drug Class Selective α1-Adrenergic Agonist[6][10]
Molecular Formula C₁₁H₁₇NO₃[1][11]
Molar Mass 211.26 g/mol [5]
Route of Admin. Intravenous (IV), Intramuscular (IM)[9][12]
Onset of Action IV: 0.5 - 2 minutes; IM: 15 - 20 minutes[9][12]
Duration of Action IV: ~60 minutes; IM: ~90 minutes[9]
Primary Effect Peripheral vasoconstriction, increased blood pressure[1][4][10]
Cardiac Effect Minimal direct effect; can cause reflex bradycardia[3][6]
Metabolism Primarily via dealkylation to O-dealkylated metabolites[9]

Part 2: Applications in Pharmacological Research

The selectivity of methoxamine makes it an indispensable tool for a variety of research applications.

In Vitro Applications
  • Functional Characterization of Vascular Tissue: Methoxamine is widely used in isolated tissue bath experiments to induce contraction in arterial rings (e.g., aorta, mesenteric artery). This allows for the study of vascular reactivity, endothelial function, and the screening of potential vasodilator compounds.[13] The use of a selective α1-antagonist, such as prazosin, can confirm that the observed contraction is mediated specifically through α1-ARs.

  • Signaling Pathway Analysis: In cultured cells expressing α1-ARs (either endogenously or through transfection), methoxamine can be used to stimulate the Gq pathway. This enables detailed study of second messenger generation (IP3, DAG) and intracellular calcium mobilization using techniques like fluorescence microscopy (calcium imaging).[9]

  • Study of Non-Vascular Smooth Muscle: Methoxamine can be used to investigate α1-AR function in other smooth muscle tissues, such as the vas deferens, spleen, and bladder, to understand their roles in reproductive, immunological, and urinary functions, respectively.

In Vivo Applications
  • Cardiovascular Hemodynamics: In anesthetized or conscious animal models, intravenous administration of methoxamine provides a reliable method to study the systemic hemodynamic response to pure α1-AR stimulation. This includes dose-dependent increases in systolic and diastolic blood pressure and a characteristic reflex decrease in heart rate.[14][15][16] This model is invaluable for testing the efficacy of antihypertensive agents.

  • Neuroscience Research: While methoxamine has limited ability to cross the blood-brain barrier, it can be administered directly into the central nervous system (e.g., intracerebroventricularly) or used to study peripheral-central feedback loops. It has been used to investigate the role of α1-ARs in modulating neuronal excitability, sleep-wake cycles, and behavior.[7][17]

  • Models of Disease: Methoxamine can be used to challenge the cardiovascular system in models of disease. For instance, its pressor effect can be evaluated in models of heart failure, sepsis, or arteriosclerosis to understand altered adrenergic responsiveness.[18][19]

Part 3: Detailed Experimental Protocols

The following protocols are foundational examples. Researchers must adapt concentrations, timings, and specific parameters to their experimental system and adhere to all institutional and governmental guidelines for animal and laboratory safety.

Protocol 1: In Vitro Vasoconstriction Assay in Isolated Rat Aortic Rings

This protocol details how to generate a cumulative concentration-response curve for methoxamine, a cornerstone of vascular pharmacology.

Rationale: This assay quantifies the contractile response of a blood vessel to α1-AR stimulation, allowing for the determination of potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist.

Caption: Workflow for an in vitro vasoconstriction experiment.

Methodology:

  • Materials:

    • Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).

    • Methoxamine hydrochloride stock solution (e.g., 10 mM in distilled water).

    • Potassium chloride (KCl) stock solution (e.g., 3 M).

    • Carbogen gas (95% O₂ / 5% CO₂).

    • Isolated organ bath system with isometric force transducers.

  • Tissue Preparation:

    • Humanely euthanize a rat according to an approved protocol.

    • Immediately excise the thoracic aorta and place it in ice-cold Krebs buffer.

    • Carefully remove adhering fat and connective tissue.

    • Cut the aorta into 2-3 mm wide rings. Causality Note: Maintaining tissue viability is critical; perform all dissection in cold, oxygenated buffer.

  • Experimental Procedure:

    • Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing 10 mL of Krebs buffer, maintained at 37°C and continuously bubbled with carbogen.

    • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.

    • To verify tissue viability, induce a contraction by adding KCl to a final concentration of 60-80 mM. A robust contraction confirms the integrity of the contractile machinery.

    • Wash the tissue three times with fresh Krebs buffer and allow it to return to the baseline resting tension.

    • Begin the cumulative concentration-response curve. Add methoxamine to the bath in increasing concentrations (e.g., 1 nM to 100 µM), waiting for the response to plateau at each concentration before adding the next.

  • Self-Validation:

    • To confirm the response is α1-AR mediated, a parallel experiment can be run. After the initial stabilization, pre-incubate a separate aortic ring with a selective α1-antagonist like prazosin (e.g., 100 nM) for 20-30 minutes before generating the methoxamine concentration-response curve. A significant rightward shift in the curve will validate the mechanism.

Protocol 2: In Vivo Hemodynamic Assessment in Anesthetized Rats

This protocol describes the measurement of blood pressure changes following intravenous administration of methoxamine.

Rationale: This in vivo assay directly measures the physiological outcome of systemic α1-AR activation, providing critical data on a compound's pressor effects in a whole-organism context.

Caption: Workflow for in vivo blood pressure monitoring.

Methodology:

  • Materials:

    • Anesthetic (e.g., isoflurane, or urethane/alpha-chloralose).

    • Surgical tools, catheters (e.g., PE-50 tubing).

    • Pressure transducer and data acquisition system.

    • Infusion pump.

    • Methoxamine solution in sterile saline (e.g., 0.1 mg/mL).

  • Animal Preparation:

    • Anesthetize a rat (e.g., Wistar or Sprague-Dawley) and confirm the depth of anesthesia by lack of pedal withdrawal reflex. Maintain body temperature at 37°C using a heating pad.

    • Surgically expose the carotid artery and jugular vein.

    • Carefully cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer to measure arterial blood pressure.

    • Cannulate the jugular vein with a separate catheter for intravenous drug administration.

  • Experimental Procedure:

    • Allow the animal to stabilize for at least 20-30 minutes until a steady baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) are observed.

    • Record a stable baseline for 5-10 minutes.

    • Administer a bolus IV injection of methoxamine. A typical dose range to explore is 10-100 µg/kg.[15] Causality Note: The dose is critical; too low will have no effect, too high can cause excessive hypertension and cardiac complications.

    • Continuously record MAP and HR for at least 30-60 minutes post-injection to capture the peak effect and the duration of action.

  • Self-Validation:

    • To confirm α1-AR specificity, administer an IV bolus of prazosin (e.g., 0.1-1 mg/kg) after the effects of methoxamine have stabilized or returned to baseline. A subsequent injection of the same dose of methoxamine should produce a significantly blunted pressor response.

Part 4: Data Interpretation & Troubleshooting

  • Selectivity Confirmation: The most crucial aspect of using methoxamine as a probe is confirming that the observed effects are indeed mediated by α1-ARs. This is invariably achieved by demonstrating that the effect is blocked or reversed by a selective α1-AR antagonist, such as prazosin.

  • Reflex Bradycardia: In in vivo preparations, the potent vasoconstriction and rise in blood pressure induced by methoxamine will trigger the baroreceptor reflex, leading to a compensatory decrease in heart rate.[6] This is an expected physiological response and not a direct effect of the drug on the heart. To study direct cardiac effects, the baroreflex can be blocked using ganglionic blockers (e.g., hexamethonium) or vagotomy, though this creates a more complex and less physiological preparation.[20]

  • Species Differences: The density, distribution, and subtype of α1-ARs can vary significantly between species.[9] A dose or concentration that is effective in rats may not be directly translatable to mice, rabbits, or dogs.[9][21][22] It is essential to perform pilot studies to establish an optimal concentration/dose range for any new model system.

  • Tachyphylaxis: Repeated administration of high concentrations of methoxamine may lead to tachyphylaxis (a rapidly diminishing response) due to receptor desensitization or internalization. Ensure adequate washout periods in in vitro studies and sufficient time between doses in in vivo experiments.

Conclusion

Methoxamine remains a cornerstone pharmacological tool for the selective investigation of alpha-1 adrenoceptor function. Its well-defined mechanism of action, prolonged duration, and high selectivity provide researchers with a reliable means to probe the intricate roles of α1-ARs in health and disease. By employing methodologically sound and self-validating protocols, such as those detailed in this guide, scientists can generate precise and reproducible data, advancing our understanding of adrenergic pharmacology and identifying new therapeutic targets.

References

  • Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxamine Hydrochloride? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxamine. PubChem Compound Summary for CID 6082. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Methoxamine Hydrochloride used for? Retrieved from [Link]

  • MIMS Philippines. (n.d.). Methoxamine: Uses, Dosage, Side Effects and More. Retrieved from [Link]

  • Farkas, A., et al. (2023, June 5). Alpha-1 Receptor Agonists. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Clark, J. T., et al. (1987). Effects of a selective alpha 1-adrenoceptor agonist, methoxamine, on sexual behavior and penile reflexes. Physiology & Behavior, 40(6), 747–753. Retrieved from [Link]

  • Drug Central. (n.d.). methoxamine. Retrieved from [Link]

  • Zandberg, P., et al. (1984). Hemodynamic profiles of methoxamine and B-HT 933 in spinalized ganglion-blocked dogs. Journal of Cardiovascular Pharmacology, 6(2), 256–262. Retrieved from [Link]

  • Benzing, G., et al. (1979). Myocardial responses to alpha-adrenoceptor stimulation with methoxamine hydrochloride in lambs. Pediatric Research, 13(11), 1263–1267. Retrieved from [Link]

  • Chang, K. C. (1998). Hypertensive effects of methoxamine on arterial mechanics in rats: analysis based on exponentially tapered T-tube model. European Journal of Pharmacology, 350(2-3), 195–202. Retrieved from [Link]

  • Lee, R. H., & Heckman, C. J. (1999). Enhancement of Bistability in Spinal Motoneurons In Vivo by the Noradrenergic α1 Agonist Methoxamine. Journal of Neurophysiology, 81(5), 2174-2184. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-adrenergic agonist. Retrieved from [Link]

  • Bradshaw, C. M., et al. (1981). Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones. British Journal of Pharmacology, 73(1), 47–54. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxamine. Retrieved from [Link]

  • Romano, A. G., & Harvey, J. A. (1988). Methoxamine is an effective unconditioned stimulus for cardiovascular conditioning. Physiology & Behavior, 43(2), 177–185. Retrieved from [Link]

  • Gonzalez, E. R., et al. (1989). The effects of methoxamine and epinephrine on survival and regional distribution of cardiac output in dogs with prolonged ventricular fibrillation. Annals of Emergency Medicine, 18(4), 340–344. Retrieved from [Link]

  • O'Connell, T. D., et al. (2014). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. Journal of Cardiovascular Pharmacology, 63(5), 385-394. Retrieved from [Link]

  • Hilakivi, I., & Leppävuori, A. (1984). Effects of methoxamine, and alpha-1 adrenoceptor agonist, and prazosin, an alpha-1 antagonist, on the stages of the sleep-waking cycle in the cat. Acta Physiologica Scandinavica, 120(3), 363–372. Retrieved from [Link]

  • Grokipedia. (n.d.). Methoxamine. Retrieved from [Link]

  • KEGG DRUG. (n.d.). Methoxamine hydrochloride. Retrieved from [Link]

  • Karger Publishers. (2008, May 28). The Effects of Methoxamine on the Pulmonary and Systemic Circulations in Comparison to Those of Other Sympathomimetic Agents. Retrieved from [Link]

  • Sanders, A. B. (1984). The roles of methoxamine and norepinephrine in electromechanical dissociation. Annals of Emergency Medicine, 13(9 Pt 2), 835–839. Retrieved from [Link]

  • ResearchGate. (n.d.). Methoxamine elicited a significant dose-dependent vasocontraction in.... [Image]. Retrieved from [Link]

  • Wexler, B. C. (1980). Comparative pathophysiological effects of methoxamine on arteriosclerotic vs. non-arteriosclerotic rats. Atherosclerosis, 35(3), 299–315. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, with a focus on improving both yield and purity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Overview of the Synthetic Pathway

The most common and reliable route to this compound begins with the Henry (nitroaldol) reaction between 3,4-dimethoxybenzaldehyde and nitroethane. The resulting nitroalkene or nitroalcohol intermediate is then reduced to the corresponding amine, which is subsequently converted to its hydrochloride salt for improved stability and handling.

Synthesis_Workflow Start 3,4-Dimethoxybenzaldehyde + Nitroethane Henry Step 1: Henry Reaction (Nitroaldol Condensation) Start->Henry Intermediate 1-(3,4-Dimethoxyphenyl) -2-nitropropan-1-ol / 3,4-Dimethoxy-ω-nitrostyrene Henry->Intermediate Reduction Step 2: Reduction of Nitro Group Intermediate->Reduction FreeBase 2-Amino-1-(3,4-dimethoxyphenyl) ethan-1-ol (Free Base) Reduction->FreeBase Salt Step 3: Hydrochloride Salt Formation FreeBase->Salt Product 2-Amino-1-(3,4-dimethoxyphenyl) ethan-1-ol hydrochloride Salt->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: A Step-by-Step Approach

This section is formatted as a series of questions and answers to directly address potential issues at each stage of the synthesis.

Step 1: The Henry (Nitroaldol) Reaction

The initial C-C bond formation is critical for the overall success of the synthesis. Low yields or the formation of side products at this stage can be particularly problematic.

Question 1: My Henry reaction is showing low conversion of the starting aldehyde. What are the likely causes and how can I improve the yield?

Answer: Low conversion in a Henry reaction is a common issue and can often be traced back to several factors. The reaction is a reversible equilibrium, so reaction conditions must be optimized to favor product formation.[1]

  • Base Selection and Stoichiometry: The choice and amount of base are crucial. While strong bases like KOH or NaOH can be effective, they can also promote side reactions.[2] Consider using a milder base like an amine (e.g., triethylamine or DBU) or a catalytic amount of a stronger base to minimize side reactions.

  • Reaction Temperature: The reaction is typically run at or below room temperature. Elevated temperatures can favor the reverse (retro-Henry) reaction and promote the formation of dehydrated byproducts (nitrostyrene).

  • Solvent Effects: The choice of solvent can influence the reaction rate and equilibrium position. Protic solvents like ethanol or methanol are commonly used.

  • Water Removal: If the dehydrated product, 3,4-dimethoxy-ω-nitrostyrene, is the desired intermediate for the subsequent reduction, azeotropic removal of water can drive the reaction to completion.

Troubleshooting Low Conversion in the Henry Reaction

ParameterPotential IssueRecommended ActionExpected Outcome
Base Insufficiently strong or incorrect stoichiometrySwitch to a stronger base (e.g., from an amine to an alkoxide) or carefully titrate the amount of base used.Increased deprotonation of nitroethane and faster reaction kinetics.
Temperature Too high, favoring the retro-Henry reactionMaintain the reaction temperature between 0°C and room temperature.Shift in equilibrium towards the product, minimizing decomposition.
Reaction Time Insufficient time for the reaction to reach completionMonitor the reaction by TLC. Extend the reaction time if starting material is still present.Increased conversion of the limiting reagent.
Water Content Presence of excess water can hinder the reactionUse anhydrous solvents and reagents.Improved reaction efficiency.

Question 2: I am observing significant amounts of a yellow, insoluble material and other byproducts in my Henry reaction. What are these and how can I avoid them?

Answer: The formation of byproducts is a key challenge in the Henry reaction. The most common side reactions are self-condensation of the aldehyde (Cannizzaro reaction) and dehydration of the desired nitroalcohol product.[3]

Henry_Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions Aldehyde 3,4-Dimethoxybenzaldehyde Base Base Aldehyde->Base Nitroethane Nitroethane Nitroethane->Base DesiredProduct 1-(3,4-Dimethoxyphenyl) -2-nitropropan-1-ol Base->DesiredProduct Henry Reaction Cannizzaro Cannizzaro Product (Disproportionation) Base->Cannizzaro Cannizzaro Reaction (Excess Base/High Temp) Dehydration 3,4-Dimethoxy-ω-nitrostyrene (Dehydration Product) DesiredProduct->Dehydration Dehydration (Acidic or Basic Conditions)

Caption: Common side reactions in the Henry (nitroaldol) condensation.

  • Cannizzaro Reaction: This disproportionation of the aldehyde occurs under strongly basic conditions, especially if the aldehyde has no α-hydrogens, which is the case for 3,4-dimethoxybenzaldehyde. Using a milder base or carefully controlling the stoichiometry can mitigate this.[3]

  • Dehydration: The initially formed β-nitroalcohol can easily dehydrate to form the corresponding nitroalkene (3,4-dimethoxy-ω-nitrostyrene), which is often a bright yellow solid. This is promoted by excess base or acidic workup conditions.[4] If the nitroalcohol is the desired intermediate, it is crucial to maintain neutral or slightly basic conditions and avoid high temperatures.

Step 2: Reduction of the Nitro Group

This step is often the most challenging in terms of achieving high purity. The choice of reducing agent and reaction conditions will significantly impact the outcome.

Question 3: My catalytic hydrogenation of the nitro-intermediate is slow or incomplete. What should I check?

Answer: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, but its success is highly dependent on the catalyst's activity and the reaction setup.

  • Catalyst Activity: The catalyst (typically Palladium on carbon, Pd/C) can be poisoned by impurities such as sulfur or halide compounds.[5] Ensure high-purity starting materials and solvents. The catalyst can also deactivate over time due to improper storage or handling. Using a fresh batch of catalyst is a good troubleshooting step.

  • Hydrogen Pressure and Agitation: Inadequate hydrogen pressure or poor agitation can limit the reaction rate. Ensure the system is properly sealed and that stirring is vigorous enough to ensure good mixing of the three-phase system (solid catalyst, liquid substrate, and gaseous hydrogen).[5]

  • Solvent: The choice of solvent can affect the reaction rate. Alcohols like ethanol or methanol are common choices.

Troubleshooting Catalytic Hydrogenation

ParameterPotential IssueRecommended ActionExpected Outcome
Catalyst Poisoning or deactivationUse a fresh batch of high-quality catalyst. Pre-treat glassware to remove any potential contaminants.Restored catalyst activity and improved reaction rate.
Hydrogen Pressure Insufficient pressure for the reaction to proceed efficientlyIncrease the hydrogen pressure (typically 3-5 bar). Ensure there are no leaks in the system.[2]Faster reaction rate and improved conversion.
Agitation Poor mixing of reactants and catalystIncrease the stirring speed to ensure the catalyst is well-suspended.Enhanced mass transfer and a faster reaction.
Temperature Too low, resulting in a slow reaction rateGently warm the reaction mixture (e.g., to 40-50°C) to increase the rate.Faster conversion to the desired amine.

Question 4: I am using a chemical reducing agent like LiAlH₄ or NaBH₄ and getting a complex mixture of products. How can I improve the selectivity?

Answer: While powerful, chemical hydrides can lead to over-reduction or other side reactions if not used carefully.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent capable of reducing the nitro group directly to the amine.[6][7] However, it is non-selective and will also reduce other functional groups. It is crucial to use anhydrous conditions and control the temperature, typically by adding the substrate to a cooled solution of LiAlH₄.

  • Sodium Borohydride (NaBH₄): NaBH₄ alone is generally not strong enough to reduce a nitro group. However, in combination with a catalyst like copper(II) chloride, it can be an effective reducing system. The reaction conditions for these mixed-hydride systems need to be carefully optimized to avoid the formation of byproducts.

Step 3: Hydrochloride Salt Formation and Purification

The final step is crucial for obtaining a stable, pure product.

Question 5: I am having trouble getting my product to crystallize after adding HCl. What can I do?

Answer: The formation of the hydrochloride salt and its subsequent crystallization depend on the solvent system and the concentration of the product.

  • Solvent Choice: The free base is typically dissolved in a non-polar solvent like diethyl ether or a mixture of solvents like ethanol/water before the addition of HCl.[2] The hydrochloride salt is generally much less soluble in these solvents, which induces precipitation.

  • Concentration: If the solution is too dilute, crystallization may not occur. Carefully concentrating the solution after acidification can help.

  • Seeding: Adding a small crystal of the pure product can induce crystallization if the solution is supersaturated.

  • Cooling: Cooling the solution in an ice bath can decrease the solubility of the salt and promote crystallization.

Question 6: My final product has a low melting point and appears impure even after crystallization. What are the best practices for recrystallization?

Answer: Recrystallization is key to achieving high purity.

  • Solvent System: A mixture of ethanol and water (e.g., 3:1 v/v) is often effective for recrystallizing the hydrochloride salt.[2] The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Washing: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any remaining impurities.

Recrystallization Solvent Selection Guide

Solvent/MixturePropertiesSuitability
Ethanol/Water Good solubility at high temperatures, poor at low temperatures.Excellent for obtaining high-purity crystals.[2]
Isopropanol Can be effective, but may require the addition of an anti-solvent.Good alternative if ethanol/water is not effective.
Methanol High solubility may lead to lower recovery.Generally less ideal due to high product solubility.

Frequently Asked Questions (FAQs)

Q1: How important is the purity of the starting 3,4-dimethoxybenzaldehyde?

A1: The purity of your starting material is critical. Impurities in the aldehyde can carry through the synthesis or interfere with the reactions, leading to lower yields and difficult purification. It is recommended to use a high-purity grade of 3,4-dimethoxybenzaldehyde.

Q2: How can I monitor the progress of the reactions?

A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of each step. A typical mobile phase for this synthesis would be a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol. The exact ratio will need to be optimized to achieve good separation of the starting material, intermediate, and product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction progress and final product purity.[8]

Q3: Are there any specific safety precautions I should be aware of?

A3: Yes, several reagents used in this synthesis require careful handling.

  • Nitroethane: Is flammable and an irritant.

  • Strong Bases (KOH, NaOH): Are corrosive and can cause severe burns.[9]

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and is pyrophoric. Must be handled under an inert atmosphere.

  • Catalytic Hydrogenation: Involves flammable hydrogen gas under pressure. Ensure the equipment is properly rated and operated in a well-ventilated area. Pd/C can be pyrophoric, especially after use, and should be handled with care.[5]

  • Hydrochloric Acid: Is corrosive and can cause severe burns.[9]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][5][10]

Q4: Can this synthesis be scaled up?

A4: Yes, this synthesis can be scaled up, but careful consideration must be given to heat management, especially during the Henry reaction and the workup of the LiAlH₄ reduction. The efficiency of agitation also becomes more critical on a larger scale. A thorough risk assessment should be conducted before attempting a large-scale synthesis.

References

  • BenchChem Technical Support Team. (2025, December).
  • PubChem. (n.d.). 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • Sigma-Aldrich. (2024, August 7).
  • Wikipedia. (2023, October 29). Henry reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • Al-Zoubi, M. O., Al-Jammal, M. K., & Taha, M. O. (2018). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Molecules, 23(1), 139.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • BenchChem. (n.d.). Common side reactions and byproducts in nitroalcohol synthesis.
  • Abdellattif, M., & Mohamed, H. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155.
  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Singh, N., & Pandey, J. (2019). Advances in Henry Reaction: A Versatile Method in Organic Synthesis. Mini-Reviews in Organic Chemistry, 16(1), 1-12.
  • Ramirez, F., & Erne, M. (1950). Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Journal of the American Chemical Society, 72(6), 2781–2782.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Erne, M., & Ramirez, F. (1950). Über die Reduktion von β‐Nitrostyrolen mit Lithiumaluminiumhydrid. Helvetica Chimica Acta, 33(4), 912-916.
  • Reddit. (2019, January 29). Nitrostyrene reduction. r/OrganicChemistry.
  • University of Mustansiriyah. (n.d.).
  • Pandey, J., & Singh, N. (2019). Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. Mini-Reviews in Organic Chemistry, 16(1), 1-12.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • The Hive Discourse. (2004, August 7). 3,4,5-TMBA to TMA or M question.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (n.d.). 3,4-Dihexyloxybenzaldehyde (2a).
  • Google Patents. (n.d.). Preparation method of isoproterenol hydrochloride.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethanol AldrichCPR.
  • SciHorizon. (2025, February 2).
  • Google Patents. (n.d.).
  • Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. 54(3), 522-530.
  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via....
  • MySkinRecipes. (n.d.). (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol.
  • Sciforum. (2025, October 13).
  • SIELC Technologies. (n.d.). Separation of Ethanol, 2-[(4-amino-2,5-dimethoxyphenyl)
  • National Institutes of Health. (n.d.). Detection Progress of Selected Drugs in TLC.
  • Google Patents. (n.d.).
  • US Pharmacopeia (USP). (n.d.). Amino acid analysis.
  • Smolecule. (n.d.). (s)-2-Amino-2-(4-methoxy-3-nitrophenyl)ethan-1-ol.
  • Chula Digital Collections. (2017, September 30). High-performance thin-layer chromatography analysis of (E)-4-(3?,4?-dimethoxyphenyl)but-3-en-1-ol (compound D) in Zingiber cassu.
  • Crysdot. (n.d.). 2-Amino-1-(3,4-dimethoxyphenyl)ethanol hydrochloride.

Sources

Methoxamine Hydrochloride in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing methoxamine hydrochloride in preclinical studies. Its purpose is to provide in-depth, field-proven insights into the common side effects encountered during experimentation, offering both mechanistic explanations and practical troubleshooting strategies in a direct question-and-answer format.

Section 1: Core Cardiovascular Phenomena & Troubleshooting

The primary pharmacological action of methoxamine is centered on the cardiovascular system. As a selective alpha-1 adrenergic receptor agonist, its effects are potent and predictable, but can lead to significant adverse events if not properly managed.[1][2][3][4]

FAQ 1.1: We administered methoxamine and observed a sharp, significant increase in blood pressure, but the animal's heart rate has dropped dramatically. Is this a normal response?

Answer: Yes, this is the classic and most expected hemodynamic response to methoxamine administration. This biphasic event is a direct consequence of the drug's mechanism of action and the body's homeostatic reflexes.

  • The Cause (Hypertension): Methoxamine selectively binds to and activates α1-adrenergic receptors on vascular smooth muscle.[1][2] This initiates a Gq protein-coupled signaling cascade, activating phospholipase C, which in turn leads to an increase in intracellular calcium.[2][5] The elevated calcium facilitates the contraction of these muscle cells, causing potent peripheral vasoconstriction.[1][2] This narrowing of the blood vessels increases total peripheral resistance, resulting in a robust and rapid rise in both systolic and diastolic blood pressure.[3][5]

  • The Consequence (Reflex Bradycardia): The sudden increase in systemic arterial pressure is detected by baroreceptors located in the carotid sinus and aortic arch. These pressure sensors send signals to the brainstem, which triggers a compensatory reflex via the vagus nerve.[5] This vagal stimulation leads to a pronounced decrease in heart rate, a phenomenon known as reflex bradycardia.[2][6] This is the body's attempt to counteract the sharp rise in blood pressure and maintain cardiovascular equilibrium. In preclinical studies in rats, this effect is characterized by a decrease in heart rate alongside the increase in aortic pressure and peripheral resistance.[7]

Diagram: Methoxamine's Signaling Pathway and Reflex Arc

Methoxamine_Pathway cluster_0 Molecular & Cellular Events cluster_1 Systemic Physiological Response Methoxamine Methoxamine HCl Alpha1 α1-Adrenergic Receptor Methoxamine->Alpha1 Gq Gq Protein Activation Alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Vascular Smooth Muscle Contraction Ca->Contraction Vaso Vasoconstriction Contraction->Vaso BP ↑ Systemic Blood Pressure Vaso->BP Systemic Effect Baro Baroreceptor Activation (Aortic Arch, Carotid Sinus) BP->Baro Vagal ↑ Vagal Nerve Output Baro->Vagal HR ↓ Heart Rate (Reflex Bradycardia) Vagal->HR

Caption: Mechanism of methoxamine-induced hypertension and subsequent reflex bradycardia.

FAQ 1.2: The reflex bradycardia in our animal model appears severe and is compromising cardiac output. How can we manage or mitigate this?

Answer: Severe bradycardia is a critical issue as it can lead to decreased cardiac output, which may be particularly detrimental in animals with pre-existing myocardial disease or poor circulation.[8] Management involves careful experimental design and, in some cases, pharmacological intervention.

Troubleshooting Steps:

  • Dose Optimization: The most crucial first step is to perform a dose-response study. The severity of both hypertension and reflex bradycardia is dose-dependent. Start with a lower dose and titrate upwards to find the minimum effective dose that achieves your desired hypertensive effect without causing life-threatening bradycardia. For example, a dose of 0.025 mg/kg in rats was shown to increase peripheral resistance without altering the distensibility of the aorta.[4][7]

  • Rate of Administration: For intravenous (IV) administration, a slow infusion is preferable to a rapid bolus.[1] A bolus injection causes a more abrupt spike in blood pressure, triggering a stronger baroreceptor reflex. A controlled infusion allows the cardiovascular system to adapt more gradually.

  • Pharmacological Intervention (Atropine): If bradycardia must be counteracted for the experiment to proceed, pretreatment or co-administration with a muscarinic antagonist like atropine can be used. Atropine will block the vagal input to the heart, thereby preventing or reversing the bradycardia.[8][9] This must be carefully considered and documented, as it adds a confounding variable to your study.

  • Continuous Monitoring: Do not rely on single time-point measurements. Continuous monitoring of ECG and blood pressure is essential to understand the dynamics of the response and to intervene before a critical event occurs.[10]

FAQ 1.3: We are concerned about excessive vasoconstriction leading to tissue damage. What are the signs of compromised perfusion in preclinical models?

Answer: This is a valid and serious concern. Excessive vasoconstriction can reduce blood flow to vital organs and peripheral tissues, potentially leading to ischemia, infarction, and necrosis.[1][8][11] One preclinical study in rats using a single high injection of methoxamine reported severe outcomes including myocardial infarction, intestinal gangrene, and thrombosis in the spleen, kidneys, and testes.[11]

Monitoring for Ischemia:

  • Visual Inspection: Check the extremities (paws, tail) and mucous membranes for cyanosis (a bluish discoloration) or pallor.

  • Body Temperature: A drop in core body temperature can indicate poor systemic perfusion. Monitor rectal temperature continuously.[12][13]

  • Urine Output: In catheterized animals, a sharp decrease in urine output can signal reduced renal perfusion.[8]

  • Pulse Oximetry (SpO2): While primarily a measure of oxygen saturation, a weak or unobtainable signal from a peripheral sensor (e.g., on the tail) can indicate poor distal perfusion.[12]

  • Post-Mortem Examination: If unexpected mortality occurs, a thorough necropsy is essential. Look for evidence of organ infarction and, specifically, medial arterial necrosis, which has been documented in animals after a single methoxamine injection.[11]

Section 2: Secondary & High-Dose Pathophysiological Effects

While cardiovascular events are primary, other systemic effects can manifest, particularly at higher doses or with prolonged exposure.

FAQ 2.1: Are Central Nervous System (CNS) side effects expected? We've observed behaviors suggesting agitation or anxiety in our rodents.

Answer: While methoxamine's primary effects are peripheral, CNS effects are possible and have been reported. The drug has been shown to cross the blood-brain barrier in rats.[8] In human clinical use, side effects such as anxiety, restlessness, and severe headaches have been noted.[6][8][14] Preclinical studies in rats have also shown that methoxamine has excitatory effects on cerebral cortical neurons.[15]

Therefore, observing behavioral changes like agitation is plausible. These effects are likely secondary to the potent systemic physiological changes (e.g., extreme hypertension) or a direct, albeit less pronounced, action on the CNS. It is crucial to differentiate these behaviors from signs of pain or distress caused by ischemia.

FAQ 2.2: Our study requires maintaining a stable hypertensive state, but we've encountered high mortality in some animals. What could be the cause?

Answer: High mortality is a sign of severe systemic toxicity. A landmark study by Wexler (1972) on arteriosclerotic and non-arteriosclerotic rats provides critical insights. Within minutes of a single injection, animals became prostrate and developed congestive heart failure, with high mortality.[11] The study ascribed the induction of myocardial infarction and extensive organ thrombosis to the bradycardia-inducing effects, and the severe arterial wall damage (medial necrosis) to the intense vasopressor activity.[11]

If you are experiencing high mortality, you are likely operating at a toxic dose range. The cause is likely a combination of:

  • Severe, Prolonged Hypertension: Leading to cerebral hemorrhage and cardiac failure.[8]

  • Compromised Organ Perfusion: Resulting in multi-organ infarction.[11]

  • Extreme Bradycardia: Critically reducing cardiac output.[8]

Section 3: Experimental Protocols & Best Practices

Adherence to rigorous protocols is key to obtaining reproducible data while ensuring animal welfare.

Protocol 3.1: Standard Procedure for Vital Sign Monitoring in Rodents Post-Methoxamine Administration

This protocol outlines the essential steps for monitoring a rodent's physiological status during an acute experiment involving methoxamine.

1. Pre-Experiment Preparation:

  • Acclimate the animal to the experimental room and any restraint devices to minimize stress.
  • Ensure all monitoring equipment is calibrated and functioning correctly.
  • Establish a baseline reading for all vital signs for at least 15-30 minutes before drug administration.[12]

2. Equipment:

  • Non-invasive blood pressure cuff (tail cuff system).
  • Pulse oximeter with a rodent-specific sensor.
  • ECG electrodes and monitoring system.
  • Rectal probe for continuous core body temperature measurement.
  • Heating pad to maintain normothermia, as anesthesia and methoxamine can affect body temperature.[13]

3. Administration & Monitoring Workflow:

  • Administer methoxamine hydrochloride via the intended route (e.g., IV, IM, IP). Note the exact time.
  • Begin continuous monitoring immediately.
  • Record the following parameters at a minimum frequency of every 5 minutes for the first hour, and every 10-15 minutes thereafter, depending on the duration of action.[10][12]
  • Heart Rate (HR): Beats per minute (bpm).
  • Blood Pressure (BP): Systolic, Diastolic, and Mean Arterial Pressure (mmHg).
  • Core Body Temperature: °C or °F.
  • Oxygen Saturation (SpO2): %.
  • Respiratory Rate: Breaths per minute.
  • Observe the animal for physical signs of distress (see FAQ 1.3).

4. Establishing Alert Thresholds:

  • Define humane endpoints and intervention thresholds before the experiment begins. For example, a heart rate drop below 50% of baseline or a critical drop in body temperature should trigger a pre-defined intervention or termination of the experiment.
Diagram: Troubleshooting Workflow for Cardiovascular Side Effects

Troubleshooting_Workflow start Administer Methoxamine monitor Continuously Monitor Vitals (BP, HR, Temp, SpO2) start->monitor bp_check Is BP excessively high (>30-40% above baseline)? monitor->bp_check hr_check Is HR critically low (>50% below baseline)? bp_check->hr_check No action_dose ACTION: - Lower dose in next cohort - Use slow infusion vs. bolus bp_check->action_dose Yes perfusion_check Signs of poor perfusion (cyanosis, temp drop)? hr_check->perfusion_check No action_atropine ACTION: - Consider Atropine pretreatment (if protocol allows) hr_check->action_atropine Yes action_stop CRITICAL EVENT: - Stop experiment - Provide supportive care - Perform necropsy if fatal perfusion_check->action_stop Yes stable Hemodynamics Stable Continue Experiment perfusion_check->stable No action_dose->hr_check action_atropine->perfusion_check

Caption: A logical workflow for identifying and responding to adverse cardiovascular events.

Section 4: Summary Data Table

For ease of reference, the key preclinical side effects of methoxamine are summarized below.

System Affected Side Effect Description Common Preclinical Models References
Cardiovascular Severe Hypertension The intended effect, but can become excessive, leading to organ damage.Rat, Dog[1][6][11]
Reflex Bradycardia A baroreceptor-mediated slowing of the heart rate in response to hypertension.Rat, Dog[2][5][6]
Decreased Cardiac Output Can result from severe bradycardia, reducing overall blood circulation.Dog, Rat[8][16]
Arrhythmias Irregular heart rhythms, such as ventricular ectopic beats, can occur.General[1][8]
Tissue Ischemia/Necrosis Reduced blood flow from extreme vasoconstriction can damage organs and tissues.Rat[1][11]
Central Nervous Agitation/Anxiety Behavioral signs of restlessness or distress.Rat[8][15]
Gastrointestinal Nausea/Vomiting Can occur, especially at higher doses.General[2][6]
Other Systemic Piloerection Erection of hair follicles on the skin ("goosebumps").General[8][9]
Urinary Retention Difficulty urinating due to effects on urinary tract smooth muscle.General[6]

References

  • What is Methoxamine Hydrochloride used for? - Patsnap Synapse. (2024). [Link]

  • What is the mechanism of Methoxamine Hydrochloride? - Patsnap Synapse. (2024). [Link]

  • Methoxamine | C11H17NO3 | CID 6082 - PubChem. National Institutes of Health. [Link]

  • Methoxamine – Knowledge and References - Taylor & Francis. [Link]

  • Wexler, B. C. (1972). Comparative pathophysiological effects of methoxamine on arteriosclerotic vs. non-arteriosclerotic rats. British Journal of Experimental Pathology, 53(5), 465–484. [Link]

  • Methoxamine Hydrochloride | C11H18ClNO3 | CID 57333099 - PubChem. National Institutes of Health. [Link]

  • What are the side effects of Methoxamine Hydrochloride? - Patsnap Synapse. (2024). [Link]

  • Cronin, R. E., & Zsotér, T. T. (1965). Comparative Study of Effects of Levarterenol and Methoxamine in Shock Associated with Acute Myocardial Ischemia in Dogs. Circulation Research, 16(5), 433-439. [Link]

  • Methoxamine: Uses, Dosage, Side Effects and More | MIMS Indonesia. [Link]

  • Are There Dangers Associated Methoxamine Use? - American Addiction Centers. (2024). [Link]

  • Lee, J., et al. (2018). Vital signs monitoring during injectable and inhalant anesthesia in mice. Journal of Veterinary Science, 19(4), 547-554. [Link]

  • Monitoring Vital Signs in Clinical and Research Animals. Current Separations. [Link]

  • Bradshaw, C. M., Pun, R. Y., Slater, N. T., & Szabadi, E. (1981). Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones. British Journal of Pharmacology, 73(1), 47–54. [Link]

  • Post-op Monitoring: What to Look For in the Recovering Animal. WSAVA 2007. [Link]

  • Chang, K. C. (1998). Hypertensive effects of methoxamine on arterial mechanics in rats: analysis based on exponentially tapered T-tube model. European Journal of Pharmacology, 350(2-3), 195-202. [Link]

Sources

Optimizing dosage of methoxamine to avoid reflex bradycardia in animal models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Avoiding Reflex Bradycardia in Animal Models

Welcome to the technical support center for methoxamine use in pre-clinical research. This guide is designed for researchers, scientists, and drug development professionals who are utilizing methoxamine to induce controlled hypertension in animal models. Our goal is to provide you with the in-depth technical and procedural knowledge required to optimize your experimental design, ensuring reliable and reproducible results while effectively managing the common challenge of reflex bradycardia.

This document moves beyond simple instructions to explain the critical reasoning behind protocol steps. We will delve into the pharmacology of methoxamine, the physiology of the baroreceptor reflex, and provide detailed, actionable strategies for dose optimization and troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts researchers must understand before working with methoxamine.

Q1: What is methoxamine and how does it increase blood pressure?

Methoxamine is a potent, direct-acting sympathomimetic agent that functions as a selective alpha-1 (α₁) adrenergic receptor agonist.[1][2][3] Its primary effect is to cause vasoconstriction of peripheral blood vessels.[2][3] This is achieved through the following signaling pathway:

  • Receptor Binding: Methoxamine binds to α₁-adrenergic receptors on the surface of vascular smooth muscle cells.

  • G-Protein Activation: This binding activates a Gq heterotrimeric G protein.

  • PLC Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ diffuses to the sarcoplasmic reticulum and binds to IP₃ receptors, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Muscle Contraction: The increase in intracellular Ca²⁺ leads to the activation of myosin light-chain kinase (MLCK), which phosphorylates myosin light chains, resulting in smooth muscle contraction and vasoconstriction.[4]

This widespread vasoconstriction increases total peripheral resistance (TPR), which is a primary determinant of blood pressure, thus leading to a dose-dependent increase in both systolic and diastolic blood pressure.[5][6]

Methoxamine_Pathway Methoxamine Methoxamine Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on Ca_Release Ca²⁺ Release SR->Ca_Release triggers Contraction Smooth Muscle Contraction (Vasoconstriction) Ca_Release->Contraction induces

Figure 1. Signaling pathway of methoxamine-induced vasoconstriction.

Q2: What causes reflex bradycardia when administering methoxamine?

Reflex bradycardia is a homeostatic, negative feedback mechanism mediated by the baroreceptor reflex.[4] When methoxamine increases mean arterial pressure (MAP), it triggers the following cascade:

  • Stimulus Detection: Specialized stretch receptors called baroreceptors, located in the walls of the aortic arch and carotid sinuses, detect the increased stretch caused by high blood pressure.

  • Afferent Signaling: The rate of action potential firing in the afferent nerves (glossopharyngeal nerve from the carotid sinus and vagus nerve from the aortic arch) increases and travels to the nucleus of the solitary tract in the medulla oblongata.

  • Central Processing: The medulla integrates this information.

  • Efferent Response: The central nervous system responds by (a) increasing parasympathetic (vagal) outflow to the heart and (b) decreasing sympathetic outflow to the heart and blood vessels.

  • Effect on Heart Rate: The increased vagal activity is the dominant factor causing a decrease in heart rate (bradycardia). Acetylcholine released by the vagus nerve acts on the sinoatrial (SA) node, slowing its depolarization rate.

This reflex is the body's attempt to counteract the drug-induced hypertension and return blood pressure to its normal setpoint.

Baroreceptor_Reflex cluster_Stimulus Vascular System cluster_CNS Central Nervous System cluster_Efferent Efferent Pathway & Effect Methoxamine Methoxamine Increase_MAP ↑ Mean Arterial Pressure (MAP) Methoxamine->Increase_MAP Baroreceptors Baroreceptors Activated (Aortic Arch & Carotid Sinus) Increase_MAP->Baroreceptors stretches Medulla Medulla Oblongata (Nucleus Solitary Tract) Baroreceptors->Medulla Afferent Signals via Glossopharyngeal & Vagus Nerves Vagal_Outflow ↑ Parasympathetic (Vagal) Outflow Medulla->Vagal_Outflow Sympathetic_Outflow ↓ Sympathetic Outflow Medulla->Sympathetic_Outflow Bradycardia ↓ Heart Rate (Bradycardia) Vagal_Outflow->Bradycardia dominant effect on SA Node

Figure 2. The baroreceptor reflex arc leading to bradycardia.

Q3: Why is it important to control for reflex bradycardia?

The primary goal of using methoxamine in many experimental models is to study the physiological or pathological effects of increased blood pressure (afterload) on a target system (e.g., the heart, vasculature, or kidneys) independent of other variables. Reflex bradycardia introduces a significant confounding variable:

  • Altered Cardiac Output: The drop in heart rate can decrease cardiac output, which may mask or alter the true effects of increased afterload.

  • Misinterpretation of Data: If not controlled, the observed physiological changes could be incorrectly attributed solely to hypertension, when in fact they are a combined effect of high blood pressure and low heart rate.

  • Experimental Noise: The variability in the magnitude of the reflex response between animals can increase data variance, making it harder to detect statistically significant effects.

By blocking this reflex, you can isolate the effects of elevated arterial pressure.

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides practical, step-by-step guidance for optimizing your experiments and troubleshooting common issues.

Q4: My hemodynamic responses are inconsistent between animals. What are the common causes?

Inconsistent results are a frequent challenge. Here is a checklist of potential causes and solutions:

Potential Cause Explanation & Troubleshooting Steps
Anesthetic Depth Explanation: Different anesthetics and varying depths of anesthesia can significantly alter autonomic tone and reflex sensitivity. For example, urethane provides stable, long-lasting anesthesia with minimal cardiovascular depression, while some inhalant anesthetics can blunt reflex responses. Solution: Use a consistent anesthetic regimen. Monitor the depth of anesthesia closely throughout the experiment using physiological signs (e.g., pedal withdrawal reflex, respiratory rate). Consider using a continuous infusion of an anesthetic agent rather than bolus injections to maintain a stable plane.
Animal Health/Stress Explanation: Underlying health issues or stress from handling can alter baseline cardiovascular parameters and autonomic responsiveness. Solution: Ensure animals are properly acclimated to the laboratory environment. Handle animals gently to minimize stress. Exclude any animals that show signs of illness.
Drug Preparation Explanation: Methoxamine hydrochloride is sensitive to light.[7] Improper storage or preparation can lead to degradation and reduced potency. The choice of vehicle can also impact solubility and bioavailability.[8][9] Solution: Prepare solutions fresh on the day of the experiment. Protect solutions from light using amber vials or foil. Methoxamine hydrochloride is soluble in saline.[1] For in vivo formulations, a common vehicle is 0.9% sterile saline.[10] Always use a vehicle control group in your study design.[11]
Route of Administration Explanation: Intravenous (IV) administration provides the most rapid and predictable onset of action.[2] Intramuscular (IM) or subcutaneous (SC) routes have slower, more variable absorption rates. Solution: For precise control over hemodynamics, IV administration via a catheterized vessel (e.g., jugular or femoral vein) is strongly recommended.
Inadequate Reflex Blockade Explanation: If the goal is to study pressure effects in isolation, incomplete blockade of the baroreflex will lead to variable bradycardia. Solution: Ensure you are using an appropriate antagonist at an effective dose. See Q6 for details on selecting and dosing antagonists.

Q5: How do I determine the optimal dose of methoxamine for my specific animal model and research question?

The optimal dose is one that achieves the target mean arterial pressure without causing excessive side effects. This is best determined by performing a dose-response study . The following protocol provides a framework for this experiment in a rat model, which can be adapted for other species.

Protocol: Methoxamine Dose-Response Study in Anesthetized Rats

1. Animal Preparation and Instrumentation:

  • Anesthetize the rat using a consistent, well-established protocol (e.g., urethane or isoflurane).
  • Surgically implant catheters for:
  • Drug Administration: Intravenous (IV) catheter in the jugular or femoral vein.
  • Hemodynamic Monitoring: Arterial catheter in the carotid or femoral artery, connected to a pressure transducer for continuous measurement of blood pressure and heart rate.
  • Allow the animal to stabilize for at least 20-30 minutes after surgery until baseline MAP and heart rate are steady.

2. Baseline Recording:

  • Record stable baseline hemodynamic data (MAP, Systolic BP, Diastolic BP, Heart Rate) for a continuous period of 10-15 minutes.

3. Dose Escalation Procedure (Example using IV Bolus):

  • Prepare a stock solution of methoxamine hydrochloride in sterile 0.9% saline. A typical concentration might be 1 mg/mL for ease of dilution.
  • Administer sequentially increasing bolus doses of methoxamine. Start with a low dose and escalate. A good starting point for rats is 0.01-0.025 mg/kg.[5]
  • Example Dose Regimen: 0.01, 0.025, 0.05, 0.1, 0.25 mg/kg.
  • Between each dose, allow the blood pressure to peak and then return to a stable baseline before administering the next dose. This typically takes 10-15 minutes.
  • Continuously record all hemodynamic parameters throughout the experiment.

4. Data Analysis:

  • For each dose, calculate the peak change in MAP (ΔMAP) from the pre-injection baseline.

  • Calculate the corresponding change in heart rate (ΔHR) at the time of the peak MAP response.

  • Plot the ΔMAP (Y-axis) against the log of the methoxamine dose (X-axis) to generate a dose-response curve.

  • From this curve, you can determine the ED₅₀ (the dose that produces 50% of the maximal pressor response) and select a dose that reliably achieves your target blood pressure.

    Figure 3. Workflow for a methoxamine dose-response experiment.

    Q6: How can I effectively block the reflex bradycardia?

To prevent reflex bradycardia, you must interrupt the parasympathetic (vagal) arm of the baroreceptor reflex. This can be achieved pharmacologically.

  • Primary Recommendation: Muscarinic Receptor Antagonist (e.g., Atropine) Atropine is a competitive antagonist of muscarinic acetylcholine receptors, which are the receptors the vagus nerve acts upon at the SA node to slow the heart rate.[12] It is the most common and effective method for this purpose.

    • Protocol: Administer atropine (e.g., 0.04 mg/kg, IV in rats) 5-10 minutes before starting the methoxamine infusion or bolus injections.[12] This allows time for the vagal blockade to take effect.

  • Alternative: Ganglionic Blockers (e.g., Chlorisondamine) Ganglionic blockers inhibit neurotransmission at all autonomic ganglia (both sympathetic and parasympathetic). While effective, they produce a more complex physiological state (chemical sympathectomy and parasympathectomy) and are generally reserved for specific experimental questions about total autonomic contribution.

    • Important Note: Studies have shown that hexamethonium may not fully block the baroreceptor reflex in rats.[13] Chlorisondamine is considered a more effective and longer-acting alternative for complete ganglionic blockade.[13]

    • Dose (Rat): A single subcutaneous injection of chlorisondamine (e.g., 10 mg/kg) can produce long-lasting blockade.[14]

    • Dose (Mouse): Doses of 1-6 mg/kg (IP) have been used to assess the neurogenic contribution to blood pressure.[15][16]

Section 3: Quantitative Data & Reference Tables

The following tables provide starting points for dosage and expected outcomes. These values should be confirmed with a dose-response study in your specific experimental setup.

Table 1: Suggested Starting IV Doses for Methoxamine in Different Animal Models

Animal Model Suggested Starting IV Bolus Dose Suggested IV Infusion Rate Reference / Notes
Mouse 0.05 - 0.1 mg/kg1 - 5 µg/kg/minDose-dependent vasocontraction observed in vitro.[17] In vivo dose is an extrapolation; start low and titrate.
Rat 0.025 - 0.05 mg/kg2 - 10 µg/kg/minA dose of 0.025 mg/kg has been shown to significantly increase aortic pressure.[5] Sequentially increasing doses are often used.[13]
Rabbit 0.05 - 0.1 mg/kg25 µg/kg/minInfusion rates have been established in published studies.[18][19]
Dog 0.1 - 0.2 mg/kg5 - 20 µg/kg/minA single 20 mg bolus has been used in ~20-25 kg dogs during CPR protocols.[20] Start with a much lower dose for hemodynamic studies.

Table 2: Doses of Antagonists for Baroreflex Blockade

Antagonist Animal Model Suggested IV Dose Administration Notes
Atropine Sulfate Rat0.02 - 0.04 mg/kgAdminister 5-10 minutes prior to methoxamine. Effective for blocking vagal bradycardia.[12]
Atropine Sulfate Mouse0.02 - 0.04 mg/kgExtrapolated from rat data. Verify efficacy in your model.
Chlorisondamine Rat2.5 - 10 mg/kg (SC/IP)Provides long-lasting and complete ganglionic blockade. More effective than hexamethonium.[13][14]
Chlorisondamine Mouse1 - 6 mg/kg (IP)Effective for assessing neurogenic contribution to blood pressure.[15][16]

Table 3: Expected Hemodynamic Response to Methoxamine in Rats (Without Vagal Blockade)

IV Bolus Dose (mg/kg) Expected Increase in MAP (%) Expected Decrease in HR (%) Notes
0.01 - 0.02515 - 30%10 - 20%A good starting range to confirm pressor response.
0.05 - 0.130 - 60%20 - 40%Moderate pressor response with significant reflex bradycardia.
> 0.2> 60%> 40%Strong pressor response; bradycardia may become profound. Risk of other adverse effects increases.

Disclaimer: The values in this table are estimates based on published literature. The exact response will vary depending on anesthetic, animal strain, and other experimental conditions.

References

  • Hasser, E. M., Dowell, R. T., & Haithcoat, J. L. (1982). Hemodynamic responses to methoxamine in exercise-conditioned and aorta-constricted rats. Journal of Applied Physiology: Respiratory, Environmental and Exercise Physiology, 52(4), 967–975.
  • Chang, K. C., Hsu, K. L., & Ho, S. T. (1998). Hypertensive effects of methoxamine on arterial mechanics in rats: analysis based on exponentially tapered T-tube model. European Journal of Pharmacology, 352(1), 87-95.
  • Semantic Scholar. (n.d.). The effects of methoxamine on the pulmonary and systemic circulations in comparison to those of other sympathomimetic agents. Retrieved from [Link]

  • Lin, M. C., Chen, J. R., & Chang, K. C. (2001). Acute effects of methoxamine on left ventricular-arterial coupling in streptozotocin-diabetic rats: a pressure-volume analysis. Life Sciences, 68(13), 1521–1531.
  • DVM360. (n.d.). Hypotension....what to do? (Proceedings). Retrieved from [Link]

  • Tenzer-Iglesias, P., & Ponnapalli, A. (2023). Atropine. In StatPearls.
  • Sørensen, C. M., Salomonsson, M., Lütken, K., & Holstein-Rathlou, N. H. (2018). Methoxamine elicited a significant dose-dependent vasocontraction in... [Image].
  • Reavill, C., Stolerman, I. P., Kumar, R., & Garcha, H. S. (1986). The pharmacology of the nicotinic antagonist, chlorisondamine, investigated in rat brain and autonomic ganglion. British Journal of Pharmacology, 88(4), 821–829.
  • Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Retrieved from [Link]

  • Mansour, N., Ziyatdinova, N. I., & Zefirov, T. L. (2024). Dose-Dependent Effects of Methoxamine on Myocardial Electrical Activity of Newborn and Adult Rats. Opera Medica et Physiologica, (1), 5-12.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methoxamine Hydrochloride? Retrieved from [Link]

  • Mansour, N., Ziyatdinova, N. I., & Zefirov, T. L. (2023).
  • Australian and New Zealand Neonatal Network. (2021).
  • Dr.Oracle. (2025, June 22).
  • Dr.Oracle. (2025, October 26).
  • Chen, J., Li, H., Liu, H., & Zhang, Y. (2017). Dose-dependent effects of intravenous methoxamine infusion during hip-joint replacement surgery on postoperative cognitive dysfunction and blood TNF-α level in elderly patients: a randomized controlled trial. BMC Anesthesiology, 17(1), 75.
  • ResearchGate. (2026, January 3). Studies on Bradycardiac Effect of Methoxamine in Rabbits.
  • Trans-Hit Bio. (2025, September 22).
  • Allen, M. (2019, November 12). Reagent stability (methoxamine hydrochloride in pyridine)?
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]

  • Li, X., Wang, Y., & Zhang, Y. (2021). Effect of methoxymine on prevention and treatment of myocardial injury and cardiac function in elderly patients with hypotension. European Review for Medical and Pharmacological Sciences, 25(18), 5768-5774.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation.
  • National Center for Biotechnology Information. (2011).
  • Shishkov, M., Grieve, K., Ram-Mohan, S., & Podoleanu, A. (2020). Camera-on-tip endoscope for in vivo cardiovascular diagnostics and surgical guidance.
  • National Center for Biotechnology Information. (n.d.). Methoxamine Hydrochloride. PubChem.
  • Redding, J. S., Asuncion, J. S., & Pearson, J. W. (1987). The effects of methoxamine and epinephrine on survival and regional distribution of cardiac output in dogs with prolonged ventricular fibrillation. Annals of Emergency Medicine, 16(8), 859–865.
  • do Carmo, J. M., da Silva, A. A., Ebaady, S. H., Sessums, P. O., & Hall, J. E. (2021). Use of chlorisondamine to assess the neurogenic contribution to blood pressure in mice: An evaluation of method. Physiological Reports, 9(4), e14753.
  • Williams, M., & Witkin, J. M. (1995). Chlorisondamine, a non-competitive ganglionic blocker, antagonizes the cardiovascular effects of cocaine in conscious squirrel monkeys. Life Sciences, 56(22), PL423-PL428.
  • Document Server@UHasselt. (n.d.). Cardiac device troubleshooting in the intensive care unit.
  • Reavill, C., Stolerman, I. P., Kumar, R., & Garcha, H. S. (1986). Chlorisondamine blocks acquisition of the conditioned taste aversion produced by (-)-nicotine. Neuropharmacology, 25(9), 1067–1069.
  • Stanford Medicine 25. (2022, June 8). Common Mistakes in Point of Care Cardiac Ultrasound (Echocardiography, POCUS) [Video]. YouTube.
  • National Center for Biotechnology Information. (2021).
  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents.
  • Li, Y., et al. (2022). The efficacy and safety of pre-emptive methoxamine infusion in preventing hypotension by in elderly patients receiving spinal anesthesia: A PRISMA-compliant protocol for systematic review and meta-analysis. Medicine, 101(50), e32288.
  • Indiana University Research. (n.d.).
  • Wang, Y., et al. (2023). Subacute toxicity evaluations of LPM3480392 in rats, a full µ-opioid receptor biased agonist. Frontiers in Pharmacology, 14, 1216458.

Sources

Methoxamine Hydrochloride Stability: A Technical Guide to Identifying and Minimizing Degradants

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methoxamine hydrochloride stability analysis. This guide is designed for researchers, scientists, and drug development professionals who are working with this potent α1-adrenergic receptor agonist. While methoxamine hydrochloride is known for its thermostability, it is susceptible to degradation under other conditions, particularly light exposure. The formation of degradation products can compromise the safety, efficacy, and purity of the final product.

This document provides a comprehensive framework for identifying, characterizing, and minimizing these degradation products. It is structured to address common challenges and provide actionable, field-proven protocols. Please note that while extensive literature exists on the methodology of forced degradation, specific, publicly documented degradation pathways for methoxamine hydrochloride are scarce. Therefore, this guide focuses on empowering you with the strategy and methodology to conduct robust in-house stability and degradation studies, based on established principles from the International Council for Harmonisation (ICH) guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for methoxamine hydrochloride?

A1: The main stability concerns are degradation due to light exposure (photodegradation) and potential degradation under hydrolytic (acidic/basic) and oxidative conditions. While considered thermostable, elevated temperatures in the presence of other stressors can accelerate degradation. Understanding these liabilities is the first step in developing a stable formulation and a robust stability-indicating analytical method.

Q2: What is a "stability-indicating method" and why is it crucial?

A2: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and specifically quantify the drug substance in the presence of its impurities, excipients, and degradation products. Its importance cannot be overstated; a SIM ensures that the measured decrease in the active pharmaceutical ingredient (API) concentration is a true reflection of its degradation, and it allows for the quantification of any degradants formed.

Q3: At what stage of development should I perform forced degradation studies?

A3: According to FDA guidance, comprehensive forced degradation studies are typically performed during Phase III of the regulatory submission process. However, it is highly recommended to begin preliminary stress testing much earlier, during the preclinical or Phase I stages. Early investigation provides critical insights into the molecule's intrinsic stability and allows ample time to identify degradation products, elucidate their structures, and develop a robust formulation.

Q4: What is the acceptable level of degradation in a forced degradation study?

A4: The goal is not to completely degrade the drug but to induce sufficient degradation to produce the relevant products. A target degradation of 5-20% of the active pharmaceutical ingredient is generally considered optimal. Over-stressing the molecule can lead to the formation of secondary degradants that may not be relevant to real-world storage conditions.

Troubleshooting Guides

This section provides in-depth, practical guidance for common experimental challenges encountered when studying methoxamine hydrochloride degradation.

Guide 1: Designing a Robust Forced Degradation (Stress Testing) Study

Issue: "I am unsure of the appropriate conditions (e.g., acid concentration, temperature) to use for my forced degradation study of methoxamine hydrochloride."

Solution: A systematic approach using ICH-recommended stress conditions is the industry standard. The goal is to explore multiple degradation pathways. Below is a detailed protocol.

  • Preparation of Stock Solution: Prepare a stock solution of methoxamine hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or methanol). This concentration is generally recommended for degradation studies.

  • Stress Conditions: Expose the stock solution to the following conditions in parallel. Remember to include a control sample stored under normal conditions (e.g., 2-8°C, protected from light) for comparison.

Stress ConditionRecommended ParametersTypical DurationNeutralization/Termination Step
Acid Hydrolysis 0.1 M to 1 M HCl, heated at 60-80°C2 to 24 hoursNeutralize with an equivalent molar amount of NaOH.
Base Hydrolysis 0.1 M to 1 M NaOH, at room temp or heated to 60°C2 to 24 hoursNeutralize with an equivalent molar amount of HCl.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), at room temperature6 to 24 hoursQuench reaction by dilution or with a reducing agent if necessary.
Thermal Degradation Heat solution at 80°C (or solid drug at a suitable temp below melting point)Up to 72 hoursCool the sample to room temperature before analysis.
Photodegradation Expose solution to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV lightVariableAnalyze directly. A dark control should be run in parallel.

Table 1: Recommended Starting Conditions for Forced Degradation Studies.

  • Sampling and Analysis: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the acid and base samples immediately to halt the reaction. Dilute all samples to a suitable concentration for analysis by a stability-indicating method.

Causality and Expertise: The choice of stressor targets specific chemical liabilities. Hydrolysis challenges ester and amide bonds (though methoxamine lacks these, related structures can be susceptible). Hydrogen peroxide is a strong oxidizing agent that can target electron-rich moieties like the dimethoxybenzene ring or the secondary alcohol in methoxamine. Photostability testing is critical as aromatic compounds are often light-sensitive.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcome stock Prepare 1 mg/mL Methoxamine HCl Stock acid Acid Hydrolysis (HCl, Heat) base Base Hydrolysis (NaOH, Heat) oxidation Oxidation (H₂O₂, RT) thermal Thermal (Heat) photo Photolytic (UV/Vis Light) control Control (Protected) sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling control->sampling neutralize Neutralize/Quench (if applicable) sampling->neutralize analyze Analyze via Stability- Indicating Method (HPLC-UV/MS) neutralize->analyze pathway Identify Degradation Products & Pathways analyze->pathway method Validate Analytical Method Specificity analyze->method

Caption: Workflow for a comprehensive forced degradation study.

Guide 2: Hypothetical Degradation Pathways of Methoxamine Hydrochloride

Issue: "I have detected several new peaks in my chromatogram after stress testing, but I don't know what they are. What are the likely degradation pathways for methoxamine?"

Solution: While definitive public data is limited, we can predict potential degradation pathways based on the chemical structure of methoxamine: 2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol. The molecule has several reactive sites.

Potential Degradation Sites:

  • Methoxy Groups: The two methoxy groups on the benzene ring are susceptible to O-demethylation (hydrolysis), especially under acidic conditions, to form phenolic derivatives. One known metabolite is 2-hydroxymethoxamine, which results from dealkylation.

  • Secondary Alcohol: The benzylic alcohol can be oxidized to a ketone. This is a common pathway for similar structures.

  • Aliphatic Side Chain: While generally stable, cleavage of the C-C bond between the alcohol-bearing carbon and the amine-bearing carbon is possible under harsh oxidative or photolytic conditions.

  • Amine Group: The primary amine can undergo oxidation to form various products, though this is often less favored than oxidation at other sites.

G cluster_products Potential Degradation Products methoxamine Methoxamine HCl (Parent Drug) demethylated O-Demethylated Product (Phenolic Impurity) methoxamine->demethylated  Acid Hydrolysis   oxidized Oxidized Product (Ketone Impurity) methoxamine->oxidized  Oxidation (H₂O₂)   cleaved Side-Chain Cleavage Products methoxamine->cleaved  Photolysis/Oxidation  

Caption: Potential degradation pathways for methoxamine.

Trustworthiness through Self-Validation: To confirm these hypothetical structures, you must use a mass spectrometer (MS) coupled with your HPLC.

  • Determine Mass-to-Charge Ratio (m/z): Obtain the m/z of the parent drug and each degradation peak.

    • O-demethylation: The degradant peak should have an m/z that is 14 Da (CH₂) less than the parent drug.

    • Oxidation to Ketone: The degradant peak should have an m/z that is 2 Da (2H) less than the parent drug.

  • Perform MS/MS Fragmentation: Isolate the degradant peak in the mass spectrometer and fragment it. Compare the fragmentation pattern to that of the parent drug. Key fragments (like the loss of the amine side chain) should still be present, helping to confirm that the core structure is related. This systematic approach allows you to build a confident, evidence-based profile of the degradation products.

Guide 3: Minimizing Degradation During Experiments and Storage

Issue: "My methoxamine hydrochloride solution is showing degradation even under what I thought were standard laboratory conditions."

Solution: Proactive measures based on the known liabilities of methoxamine are essential for maintaining its integrity.

Protocol for Minimizing Degradation:

  • Protection from Light: This is the most critical factor. Methoxamine hydrochloride is sensitive to light.

    • Action: Always store solid material and prepared solutions in amber vials or containers wrapped in aluminum foil.

    • Action: Minimize exposure to ambient light during experimental procedures. Use low-light conditions where possible.

  • pH Control: The stability of the drug can be pH-dependent.

    • Action: If preparing aqueous solutions for storage, consider using a buffered system. The ideal pH for stability would need to be determined experimentally through a pH-rate profile study, but starting near a neutral pH is a reasonable precaution.

  • Solvent Selection and Purity:

    • Action: Use high-purity (e.g., HPLC-grade) solvents to avoid contaminants that could catalyze degradation (such as trace metals).

    • Action: Be aware that some solvents can contain peroxides (e.g., older ethers or THF), which can act as oxidizing agents. Use fresh, high-quality solvents.

  • Temperature Control:

    • Action: While thermostable, it is good practice to store stock solutions refrigerated (2-8°C) to slow down any potential long-term degradation. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage of sensitive solutions, removing oxygen can prevent oxidative degradation.

    • Action: Purge the solution and the vial headspace with an inert gas like nitrogen or argon before sealing. This is particularly important if initial stress testing shows significant oxidative degradation.

By implementing these control measures, you create a self-validating system where the stability of your experimental samples is maximized, ensuring the integrity of your results.

References

  • Veeprho. (n.d.). Methoxamine Impurities and Related Compound. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Retrieved from [Link]

  • Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 2(4), 621-627. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. Pharmaceutical Technology.
  • National Center for Biotechnology Information. (n.d.). Methoxamine Hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009015286A2 - Technology for the preparation of microparticles.
  • International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. Pharmaceutical Technology.
  • Science.gov. (n.d.). atropine derivatives: Topics by Science.gov. Retrieved from [Link]

  • USP-NF. (2002). Pharmacopeial Forum, 28(1). Retrieved from [Link]

  • Qiu, F., & Norwood, D. L. (Eds.). (2007). Identification of Pharmaceutical Impurities. Taylor & Francis.
  • ResearchGate. (n.d.). UV-Vis Spectrophotometric Method of Amantadine Hydrochloride Analysis: Method Development, Validation and Application to Solubility Studies. Retrieved from [Link]

  • Monti, D., et al. (2016). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Polymers, 8(4), 130. Retrieved from [Link]

Refining purification methods for synthesized 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. We will delve into the causality behind experimental choices, providing you with the expertise to troubleshoot and optimize your purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying crude this compound?

A1: Recrystallization is the most prevalent and effective method for the purification of this compound. A mixed solvent system of ethanol and water (commonly in a 3:1 v/v ratio) is highly recommended.[1] This solvent system strikes a balance between dissolving the compound at an elevated temperature and allowing for efficient precipitation of the pure hydrochloride salt upon cooling, while keeping impurities more soluble in the mother liquor.

Q2: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A2: Discoloration in amine hydrochlorides often arises from the oxidation of the amine or the presence of residual nitro compounds from the preceding synthetic step. To decolorize the product, a treatment with activated charcoal during the recrystallization process is often effective. Additionally, ensuring the complete reduction of the nitro group and handling the amine under an inert atmosphere can prevent color formation. Several industrial processes for decolorizing amines involve treatment with acids followed by distillation, which underscores the common nature of this issue.[2][3][4]

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is recommended for comprehensive quality control. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the structure of the compound.[1]

Q4: I am having trouble with the hydrochloride salt crashing out of solution during my workup. What are the best practices for its formation and isolation?

A4: The hydrochloride salt is formed by treating the free amine with hydrochloric acid. It is crucial to use a suitable solvent in which the hydrochloride salt is sparingly soluble. Anhydrous diethyl ether or isopropanol are often good choices for this precipitation.[5] Adding the acid dropwise with stirring and cooling can help control the precipitation and lead to a more crystalline product.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter during the purification of this compound and offers step-by-step solutions.

Problem 1: Low Yield After Recrystallization

Symptoms:

  • A significantly lower than expected amount of crystalline product is recovered after filtration.

  • The mother liquor is highly colored, suggesting a substantial amount of product remains in solution.

Possible Causes & Solutions:

Cause Explanation Solution
Inappropriate Solvent Ratio The ratio of ethanol to water is critical. Too much ethanol will keep the product dissolved even at lower temperatures.Start with the recommended 3:1 ethanol/water ratio. If the yield is still low, gradually increase the proportion of water (the anti-solvent) to decrease the solubility of the hydrochloride salt.
Insufficient Cooling The crystallization process may be incomplete if the solution is not cooled for a sufficient amount of time or to a low enough temperature.Allow the solution to cool slowly to room temperature first, then place it in an ice bath for at least an hour to maximize crystal formation.
Product Loss During Washing Washing the crystals with a solvent in which they are soluble will lead to product loss.Wash the filtered crystals with a small amount of cold isopropanol or acetone, where the hydrochloride salt has lower solubility.[5]
Problem 2: Oiling Out During Recrystallization

Symptoms:

  • Instead of forming crystals, the product separates as an insoluble oil upon cooling.

Possible Causes & Solutions:

Cause Explanation Solution
High Impurity Level A high concentration of impurities can disrupt the crystal lattice formation, leading to oiling out.Perform a preliminary purification step. This could involve an acid-base extraction to remove neutral impurities or a quick filtration through a plug of silica gel.
Solution is Too Concentrated If the initial solution is supersaturated, the product may crash out as an oil before it has a chance to form crystals.Add a small amount of the primary solvent (ethanol) to the hot solution to ensure everything is fully dissolved before allowing it to cool slowly.
Rapid Cooling Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystalline solid.Ensure a slow cooling process. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath.
Problem 3: Presence of Impurities in the Final Product (Detected by HPLC/NMR)

Symptoms:

  • HPLC analysis shows multiple peaks in addition to the main product peak.

  • ¹H NMR spectrum displays unexpected signals.

Possible Causes & Solutions:

Cause Explanation Solution
Incomplete Reduction of Nitro Group The presence of the nitroalkene starting material or partially reduced intermediates like oximes and hydroxylamines are common impurities.[6]Optimize the reduction step. Ensure sufficient catalyst (e.g., Pd/C) and hydrogen pressure are used.[7] Alternatively, consider using other reducing agents known for their efficiency in nitro group reduction, such as tin(II) chloride or iron in acidic media.[7][8]
Dimerization Side Products During the reduction of nitroalkenes, dimerization can occur, leading to the formation of dimeric byproducts.[6]Adjust the reaction conditions of the reduction. Lowering the concentration of the nitroalkene can sometimes disfavor the bimolecular dimerization reaction.
Inorganic Salt Contamination If aqueous HCl is used for salt formation and the workup is not performed carefully, inorganic salts like NaCl can co-precipitate with the product.[9]To remove inorganic salts, you can dissolve the crude product in a minimum amount of water and then precipitate the organic hydrochloride salt by adding a large volume of a less polar solvent like isopropanol or acetone.

Experimental Workflows

Workflow for Recrystallization

Recrystallization_Workflow A Dissolve crude product in hot ethanol/water (3:1) B Add activated charcoal (if colored) A->B C Hot filtration to remove insoluble impurities B->C D Allow filtrate to cool slowly to room temperature C->D E Cool in an ice bath to maximize crystallization D->E F Collect crystals by vacuum filtration E->F G Wash crystals with cold isopropanol F->G H Dry the purified product under vacuum G->H

Caption: Recrystallization workflow for purification.

Troubleshooting Decision Tree for Impure Product

Troubleshooting_Tree Start Impure Product Detected (HPLC/NMR) Q1 Are there signals corresponding to nitroalkene or partially reduced species? Start->Q1 A1_Yes Optimize Reduction Step (e.g., increase catalyst, reaction time) Q1->A1_Yes Yes Q2 Are there broad, unidentifiable peaks suggesting polymeric material? Q1->Q2 No End Re-analyze Purified Product A1_Yes->End A2_Yes Consider Dimerization (e.g., lower reaction concentration) Q2->A2_Yes Yes Q3 Is the product contaminated with inorganic salts? Q2->Q3 No A2_Yes->End A3_Yes Perform aqueous workup followed by precipitation with a less polar solvent Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting an impure product.

References

  • Blaser, H. U., Pugin, B., & Spindler, F. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 291. [Link]

  • EP2621887A1. (2013). Decolorization of amines.
  • EP0632013A2. (1995). Method for decolorization of alkanolamines and alkyleneamines.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • JP5785262B2. (2015). Amine decolorization.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • EP0725759B1. (2001).
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]

  • Reddit. (2018). Ways of crashing out amines. Retrieved from [Link]

  • US3337630A. (1967). Process for the purification of amines.
  • ResearchGate. (2018). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • WO2013004026A1. (2013). Process for preparing ethanolamine hydrochloride and co-product....
  • PubMed. (2007). Analysis of monoethanolamine by derivatization with Marfey's reagent and HPLC. Retrieved from [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]

  • CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]

  • PubMed. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Retrieved from [Link]

  • NIH. (2025). A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation. Retrieved from [Link]

  • Sciencemadness.org. (2017). Tosylation of ethanolamine (??). Retrieved from [Link]

  • EP0040915A1. (1981). Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions.
  • ResearchGate. (2021). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of Methoxamine vs. Phenylephrine on Myocardial Contraction: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth comparative analysis of two widely used α1-adrenergic receptor agonists, methoxamine and phenylephrine, with a specific focus on their divergent effects on myocardial contraction. While both are structurally related and target the same primary receptor, their pharmacological profiles are distinct. Phenylephrine exhibits a mixed α1- and β1-adrenergic activity, often resulting in a positive inotropic effect that is dependent on experimental conditions and species.[1][2] In contrast, methoxamine is a more selective α1-agonist that has been demonstrated to induce a negative inotropic, or depressant, effect on the myocardium in several experimental models.[2][3][4] This guide dissects the underlying signaling pathways, presents supporting experimental data, and provides detailed protocols for researchers to validate these findings in their own laboratories.

Introduction: Beyond a Shared Receptor

Methoxamine and phenylephrine are sympathomimetic amines frequently employed in both clinical and research settings to increase blood pressure via vasoconstriction.[5][6] Their utility in research, particularly in cardiovascular studies, stems from their function as α1-adrenergic receptor agonists.[7][8] However, assuming their effects on the heart are interchangeable is a critical error. The nuanced differences in their receptor selectivity and downstream signaling lead to fundamentally different, and at times opposite, impacts on myocardial contractility. For drug development professionals and cardiovascular researchers, understanding these distinctions is paramount for selecting the appropriate tool to probe cardiac α1-adrenergic signaling and for interpreting experimental outcomes accurately.

Pharmacological Profile and Receptor Selectivity

The primary distinction between methoxamine and phenylephrine lies in their receptor interaction profile.

  • Methoxamine is considered a highly selective α1-adrenergic receptor agonist with little to no effect on β-adrenergic receptors.[5][7][9] This specificity makes it a valuable tool for isolating and studying the direct consequences of α1-receptor activation in cardiac tissue.

  • Phenylephrine , while a potent α1-agonist, also possesses activity at β1-adrenergic receptors.[1] This dual-receptor engagement is a critical confounding factor when studying its direct effects on the heart, as β1-receptor activation is the canonical pathway for increasing myocardial contractility.

Differentiating the Downstream Signal

The activation of α1- and β1-adrenergic receptors initiates distinct intracellular signaling cascades.

Methoxamine's "Pure" α1-Adrenergic Pathway: As a selective α1-agonist, methoxamine's action is mediated exclusively through the Gq protein-coupled pathway. This cascade involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][10][11] IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC), both of which modulate myofilament Ca2+ sensitivity and contractile force.[10][12]

G Methoxamine Methoxamine Alpha1_Receptor α1-Adrenergic Receptor Methoxamine->Alpha1_Receptor Gq Gq Protein Alpha1_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to SR_Ca_Release SR Ca2+ Release IP3->SR_Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Contraction Modulation of Myocardial Contraction SR_Ca_Release->Contraction PKC_Activation->Contraction

Figure 1. Signaling pathway of Methoxamine.

Phenylephrine's Mixed α1/β1 Signaling: Phenylephrine activates the same α1-pathway as methoxamine but simultaneously engages β1-receptors. β1-receptor activation signals through the Gs protein, activating adenylyl cyclase, which increases cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), leading to phosphorylation of key proteins that enhance Ca2+ influx and cycling, resulting in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect.

G cluster_alpha α1-Adrenergic Pathway cluster_beta β1-Adrenergic Pathway Alpha1_Receptor α1-Receptor Gq_PLC Gq → PLC → IP3/DAG Alpha1_Receptor->Gq_PLC Contraction Net Effect on Myocardial Contraction Gq_PLC->Contraction Beta1_Receptor β1-Receptor Gs_AC_cAMP Gs → AC → cAMP → PKA Beta1_Receptor->Gs_AC_cAMP Gs_AC_cAMP->Contraction Phenylephrine Phenylephrine Phenylephrine->Alpha1_Receptor Phenylephrine->Beta1_Receptor

Figure 2. Dual signaling pathways of Phenylephrine.

Comparative Effects on Myocardial Contractility: The Evidence

Experimental data consistently reveal a divergence in the myocardial effects of these two agents. Studies on isolated rabbit hearts and papillary muscles have been particularly illuminating.

One key study found that in isolated, blood-perfused rabbit hearts, phenylephrine (0.1 mg) increased isovolumic peak systolic left ventricular pressure by 24%, indicating an enhanced contractile state .[2] This positive inotropic effect was significantly blunted by pretreatment with the β-blocker propranolol, confirming the contribution of the β-adrenergic pathway.[2] In contrast, methoxamine (2 mg) administered under the same conditions reduced isovolumic peak systolic pressure by 43%, demonstrating a direct negative inotropic (depressant) effect .[2]

Another comparative study using rabbit papillary muscles found that phenylephrine (in the presence of propranolol to isolate α1-effects) produced a greater positive inotropic response than methoxamine.[4] Furthermore, at a concentration of 10⁻⁴M, methoxamine showed a greater cardiac depressant effect than phenylephrine.[4] It's also worth noting that in some models, such as mouse ventricular strips, phenylephrine can produce a negative inotropic effect mediated by PKCδ, highlighting species-specific differences in response.[13][14]

Parameter Methoxamine Phenylephrine Primary Source(s)
Primary Receptor Selective α1-Agonistα1-Agonist[5][7][15]
Secondary Receptor Noneβ1-Agonist[1]
Effect on Isolated Rabbit Heart Negative Inotropy (Reduced Contractility)Positive Inotropy (Increased Contractility)[2]
Effect in Rabbit Papillary Muscle Weaker positive inotropy; greater depression at high concentrationsStronger positive inotropy[4]
Effect in Mouse Ventricle N/A in cited studiesNegative Inotropy (via PKCδ)[13][14]
Effect Blunted by Propranolol? NoYes[2]

Experimental Protocols for In Vitro Assessment

To empirically validate the differential effects of methoxamine and phenylephrine, rigorous in vitro methodologies are essential. The isolated perfused heart (Langendorff) and isolated cardiomyocyte contraction assays are gold-standard approaches.

Experimental Workflow Overview

G A Tissue Isolation (e.g., Heart or Cardiomyocytes) B Preparation Setup (e.g., Langendorff or Myocyte Perfusion) A->B C Stabilization Period (Establish Baseline) B->C D Data Acquisition 1 (Vehicle Control) C->D E Drug Administration (Methoxamine or Phenylephrine +/- Antagonists) D->E F Data Acquisition 2 (Post-Drug) E->F G Data Analysis (Compare Baseline vs. Post-Drug) F->G

Figure 3. General experimental workflow.

Protocol 1: Isolated Perfused Heart (Langendorff) Preparation

This ex vivo technique allows for the examination of cardiac contractile strength without the influence of the central nervous system.[16]

  • Objective: To measure changes in isovolumic left ventricular pressure in response to drug administration.

  • Causality: By perfusing the heart retrograde via the aorta, the coronary arteries are supplied with oxygenated buffer, allowing the heart to beat outside the body.[17] A balloon inserted into the left ventricle allows for direct measurement of pressure changes, a proxy for contractility.

Methodology:

  • Animal Anesthesia & Heart Excision: Anesthetize a rabbit or rat according to approved institutional protocols (e.g., pentobarbital 100 mg/kg, IP).[18] Administer heparin to prevent coagulation. Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit solution.

  • Aortic Cannulation: Identify the aorta and carefully cannulate it with an appropriately sized cannula connected to the Langendorff apparatus. Secure with a suture.

    • Expert Insight: This is the most critical step. Minimizing the time between excision and perfusion (aim for <120 seconds) is crucial to prevent ischemic damage.[19]

  • Initiate Perfusion: Begin retrograde perfusion with 37°C, carbogen-gassed (95% O2, 5% CO2) Krebs-Henseleit solution at a constant pressure (e.g., 60-80 mmHg).[17][20] The heart should resume beating.

  • LV Balloon Insertion: Make a small incision in the left atrium and insert a latex balloon connected to a pressure transducer into the left ventricle. Inflate the balloon with water to achieve a stable end-diastolic pressure of 5-10 mmHg.

  • Stabilization: Allow the preparation to stabilize for 20-30 minutes until heart rate and left ventricular developed pressure (LVDP = peak systolic - end-diastolic pressure) are constant.

  • Data Acquisition (Baseline): Record baseline LVDP, heart rate, +dP/dt_max (maximum rate of pressure rise), and -dP/dt_min (maximum rate of pressure fall) for 10 minutes.

  • Drug Administration:

    • Vehicle Control: Infuse the drug vehicle (e.g., saline) into the perfusion line and record for 10-15 minutes.

    • Test Article: Administer methoxamine or phenylephrine via a syringe pump into the perfusion line just above the aortic cannula at desired concentrations.

    • Antagonist Study (Optional but Recommended): In separate experiments, pre-treat the heart with an antagonist (e.g., propranolol for β-blockade or prazosin for α1-blockade) for 15-20 minutes before administering the agonist to confirm receptor-specific effects.

  • Data Analysis: Quantify the percentage change in LVDP and +/-dP/dt from the stable baseline period for each condition.

Protocol 2: Isolated Cardiomyocyte Contraction Assay

This cellular-level assay provides high-throughput data on sarcomere shortening, a direct measure of single-cell contractility.[21][22]

  • Objective: To measure the amplitude and velocity of sarcomere shortening in single, electrically paced cardiomyocytes.

  • Causality: By optically tracking the movement of sarcomeres during an electrically stimulated twitch, we can precisely quantify the cell's contractile and relaxation kinetics, isolating the myocyte's response from tissue-level complexities.[21]

Methodology:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from an adult rat or mouse heart using an established enzymatic digestion protocol (typically involving collagenase and pancreatin).[23][24]

    • Expert Insight: The quality of the isolated cells is paramount. A high percentage of rod-shaped, quiescent cells with clear striations is required for successful experiments.

  • Cell Plating & Perfusion Setup: Plate the isolated myocytes in a laminin-coated chamber on the stage of an inverted microscope equipped with a video-based sarcomere length detection system (e.g., IonOptix). Perfuse the cells with a Tyrode's solution at 37°C.

  • Field Stimulation: Place platinum electrodes in the chamber and electrically pace the myocytes at a physiological frequency (e.g., 1-3 Hz) to induce synchronous contractions.

  • Baseline Recording: Select a single, healthy, rod-shaped myocyte. Record baseline contractile parameters for 2-3 minutes. Key parameters include:

    • Peak Shortening (% of resting cell length)

    • Maximal Velocity of Shortening (+dL/dt)

    • Maximal Velocity of Relengthening (-dL/dt)

    • Time to Peak Shortening (TPS)

    • Time to 90% Relengthening (TR90)

  • Compound Application: Switch the perfusion solution to one containing the vehicle control and record for 5 minutes. Subsequently, apply increasing concentrations of methoxamine or phenylephrine, allowing 5 minutes for equilibration at each concentration.

  • Data Analysis: For each cell, normalize the contractile parameters to the baseline values. Generate concentration-response curves to determine the potency (EC50) and efficacy (Emax) for each compound.

Discussion and Field Insights

The experimental evidence strongly indicates that methoxamine and phenylephrine are not interchangeable tools for studying myocardial contractility.

  • Why the Difference? The opposing effects observed in some preparations (negative inotropy for methoxamine vs. positive inotropy for phenylephrine) can be attributed almost entirely to phenylephrine's "off-target" activation of β1-adrenergic receptors.[1][2] The classic positive inotropic effect of β1 stimulation typically overwhelms the more complex and subtle effects of α1 stimulation on the myocyte. Methoxamine, by lacking this β-agonist activity, unmasks the direct consequences of α1-receptor activation, which in many species and conditions is not strongly positive and can even be negative.[2][3] Some studies have also pointed to non-specific, receptor-independent actions of methoxamine at high concentrations that may contribute to its depressant effects.[25]

  • Implications for Researchers:

    • To study pure α1-adrenergic effects on myocardial contractility, methoxamine is the superior agonist .[4]

    • If using phenylephrine to study α1-mediated effects, co-administration with a potent β-blocker (e.g., propranolol) is mandatory to prevent confounding signals.

    • Researchers must be aware of species-specific differences. The negative inotropic effect of α1-agonism reported in mice may not translate directly to larger mammals.[13]

Conclusion

While both methoxamine and phenylephrine are classified as α1-adrenergic agonists, their effects on myocardial contraction are distinct and context-dependent. Phenylephrine's mixed α1/β1 agonism often produces a net positive inotropic effect, whereas methoxamine's selective α1 agonism frequently results in a neutral or even negative inotropic response in isolated heart preparations. This fundamental difference, rooted in their receptor selectivity profiles, underscores the critical importance of careful agonist selection and the use of appropriate pharmacological controls in cardiovascular research.

References

  • Methoxamine | C11H17NO3 | CID 6082 - PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/Methoxamine
  • Srivastava RD, Kalitha M, Varma P, Bhatnagar VM. A mechanism of action of phenylephrine on heart. Indian J Physiol Pharmacol. 1977;21(3):167-74. Available from: https://pubmed.ncbi.nlm.nih.gov/612597/
  • Arima S, Takeda K, Azagami T, et al. Effects of methoxamine and phenylephrine on left ventricular contractility in rabbits. J Am Coll Cardiol. 1989;14(5):1350-8. Available from: https://pubmed.ncbi.nlm.nih.gov/2809028/
  • Methoxamine | α1-Adrenoceptor Agonist - MedchemExpress.com. Available from: https://www.medchemexpress.com/methoxamine.html
  • Langendorff heart - Wikipedia. Available from: https://en.wikipedia.org/wiki/Langendorff_heart
  • Langendorff heart preparation - Bio-protocol.
  • Dukes ID, Cleemann L, Morad M. Non-specific action of methoxamine on Ito, and the cloned channels hKv 1.5 and Kv 4.2. Br J Pharmacol. 1999;126(7):1549-52. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1565952/
  • Methoxamine – Knowledge and References - Taylor & Francis. Available from: https://www.taylorfrancis.com/chapters/mono/10.1201/9781003058094-14/methoxamine-seetha-harilal-rajesh
  • What is the mechanism of Methoxamine Hydrochloride? - Patsnap Synapse. Available from: https://www.
  • Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes. JoVE. Available from: https://www.jove.
  • Otani H, Otani H, Das DK. Dissociation of the positive inotropic effect of methoxamine from the hydrolysis of phosphoinositide in rabbit ventricular myocardium: a comparison with the effects of phenylephrine and the subtype of the alpha-1 adrenoceptor involved. J Pharmacol Exp Ther. 1994;269(2):732-42. Available from: https://pubmed.ncbi.nlm.nih.gov/8182548/
  • Imai S, Shigei T, Hashimoto K. Cardiac Actions of Methoxamine: With Special Reference to Its Antagonistic Action to Epinephrine. Circ Res. 1961;9:552-560. Available from: https://www.ahajournals.org/doi/10.1161/01.RES.9.3.552
  • Siegl PK, McNeill JH. Comparison of the alpha-adrenergic agonists, phenylephrine and methoxamine in rabbit papillary muscles. Res Commun Chem Pathol Pharmacol. 1980;30(2):221-31. Available from: https://pubmed.ncbi.nlm.nih.gov/6255520/
  • Methoxamine - Humanitas.net. Available from: https://www.humanitas.net/drugs/methoxamine/
  • Varma D, Nguyen L, Aglyamov SR, et al. Mechanism of the negative inotropic effects of alpha 1-adrenoceptor agonists on mouse myocardium. Can J Physiol Pharmacol. 2003;81(6):547-55. Available from: https://pubmed.ncbi.nlm.nih.gov/12897807/
  • In vitro Experimental Assessment of Cardiac Function - Thoracic Key. Available from: https://thoracickey.com/in-vitro-experimental-assessment-of-cardiac-function/
  • What is the mechanism of action of phenylephrine? - Dr.Oracle. Available from: https://askdr.oracle.com/what-is-the-mechanism-of-action-of-phenylephrine
  • What are the advantages and disadvantages of the isolated perfused heart? - University of South Alabama. Available from: https://www.southalabama.edu/colleges/com/pharmacology/docs/langendorff.pdf
  • Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf. Available from: https://www.ncbi.nlm.nih.gov/books/NBK532244/
  • Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6985062/
  • Best practices for setting-up an isolated Langendorff heart preparation - ADInstruments. Available from: https://www.adinstruments.
  • Phenylephrine - StatPearls - NCBI Bookshelf. Available from: https://www.ncbi.nlm.nih.gov/books/NBK532945/
  • Takeda K, Takeda K, Tanaka H, Shino A, Nakagawa Y, Nakazawa S. Inotropic effect of phenylephrine and myocardial alpha-adrenergic receptor in newborn and adult animals. J Mol Cell Cardiol. 1987;19(6):589-98. Available from: https://pubmed.ncbi.nlm.nih.gov/3040974/
  • Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - JoVE. Available from: https://www.jove.
  • Phenylephrine Hydrochloride: A Technical Guide to its Role as a Selective Alpha-1 Adrenergic Agonist - Benchchem. Available from: https://www.benchchem.com/product/b1494
  • Adrenergic Drugs - StatPearls - NCBI Bookshelf. Available from: https://www.ncbi.nlm.nih.gov/books/NBK534801/
  • Phenylephrine - Vasopressors & Inotropes - YouTube. Available from: https://www.youtube.
  • Negative inotropic effects of phenylephrine (PE), A61603, and phorbol... - ResearchGate. Available from: https://www.researchgate.
  • What are the categories of adrenergic drugs? - Dr.Oracle. Available from: https://askdr.oracle.
  • Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6441639/
  • Ex vivo Methods for Measuring Cardiac Muscle Mechanical Properties - Frontiers. Available from: https://www.frontiersin.org/articles/10.3389/fphys.2020.618778/full
  • Myocardial contractility by strain echocardiography: comparison with physiological measurements in an in vitro model. American Journal of Physiology-Heart and Circulatory Physiology. Available from: https://journals.physiology.org/doi/full/10.1152/ajpheart.00938.2007
  • Measuring Work in Single Isolated Cardiomyocytes: Replicating the Cardiac Cycle. IonOptix. Available from: https://www.ionoptix.
  • Basic protocol for cardiomyocyte isolation using in vivo cannulation. - ResearchGate. Available from: https://www.researchgate.
  • Protocol for isolating and culturing neonatal murine cardiomyocytes - PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11003738/
  • A visual detection method of cardiomyocyte relaxation and contraction - AIP Publishing. Available from: https://pubs.aip.org/aip/jap/article/133/6/064701/2873100/A-visual-detection-method-of-cardiomyocyte

Sources

A Researcher's Guide to Validating Alpha-1 Adrenoceptor Subtype Selectivity: A Comparative Framework Featuring 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of a compound's interaction with its intended target is paramount. This guide provides a comprehensive framework for validating the selectivity of novel compounds for alpha-1 (α1) adrenoceptor subtypes (α1A, α1B, and α1D). As a case study, we will focus on the methodological approach to characterizing a test compound, 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol, also known as 3,4-Dimethoxyphenylethanolamine.

The α1-adrenoceptors, a family of Gq/11 protein-coupled receptors, are crucial mediators of sympathetic nervous system signaling, playing significant roles in cardiovascular regulation, smooth muscle contraction, and central nervous system function.[1][2][3] Subtype-selective compounds are highly sought after to minimize off-target effects and enhance therapeutic efficacy.[4] This guide will detail the essential experimental protocols, introduce benchmark compounds for comparison, and provide the rationale behind the experimental design to ensure scientific integrity and generate robust, publishable data.

The Significance of Subtype Selectivity

The three α1-adrenoceptor subtypes, α1A, α1B, and α1D, share significant homology but exhibit distinct tissue distribution and physiological roles. For instance, the α1A subtype is predominantly involved in the contraction of prostatic and urethral smooth muscle, making it a key target for benign prostatic hyperplasia therapies.[5][6] The α1B subtype is implicated in cardiac function, while the α1D subtype plays a role in aortic contraction.[5][7] Consequently, a compound's selectivity profile dictates its potential therapeutic applications and side-effect profile.

Experimental Workflow for Validating Selectivity

A thorough validation of selectivity involves a two-pronged approach: assessing the binding affinity of the compound to each receptor subtype and quantifying its functional potency as an agonist or antagonist at each subtype.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity b_start Compound of Interest (e.g., 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol) b_assay Radioligand Binding Assays (Competition Binding) b_start->b_assay b_subtypes α1A, α1B, α1D Subtypes b_assay->b_subtypes b_ki Determine Ki values b_subtypes->b_ki b_selectivity Calculate Binding Selectivity Ratios b_ki->b_selectivity f_potency Calculate Functional Potency Ratios b_selectivity->f_potency Correlate Binding and Functional Data f_start Compound of Interest f_assay Functional Assays (Calcium Mobilization or IP-One) f_start->f_assay f_subtypes α1A, α1B, α1D Subtypes f_assay->f_subtypes f_ec50 Determine EC50/IC50 values f_subtypes->f_ec50 f_ec50->f_potency conclusion conclusion f_potency->conclusion Overall Selectivity Profile

Figure 1: Experimental workflow for assessing α1-adrenoceptor subtype selectivity.

Part 1: Determining Binding Affinity via Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[8][9] In this context, competition binding assays are employed to determine the inhibition constant (Ki) of our test compound, 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol, at each α1-adrenoceptor subtype.

Benchmark Compounds for Binding Assays

To contextualize the results for our test compound, it is essential to include well-characterized benchmark compounds with known selectivity profiles.

CompoundTypePrimary Subtype SelectivityReference
Prazosin AntagonistNon-selective[7][10][11]
A-61603 Agonistα1A-selective[5][12]
BMY 7378 Antagonistα1D-selective[5][13][14]
Experimental Protocol: Competition Radioligand Binding Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.

  • [3H]-Prazosin (radioligand).

  • Test compound: 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol.

  • Benchmark compounds: Prazosin, A-61603, BMY 7378.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Plate Preparation: In a 96-well plate, add increasing concentrations of the test compound or benchmark compounds.

  • Radioligand Addition: Add a fixed concentration of [3H]-Prazosin to each well. The concentration should be at or near its Kd for the respective receptor subtype to ensure adequate signal.

  • Membrane Addition: Add the cell membrane preparation containing the specific α1-adrenoceptor subtype to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of [3H]-Prazosin against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Interpreting the Data: Binding Selectivity Ratios

The selectivity of the test compound is determined by comparing its Ki values across the three subtypes.

CompoundKi (nM) at α1AKi (nM) at α1BKi (nM) at α1Dα1A vs α1B Selectivityα1A vs α1D Selectivity
Prazosin ~0.1-0.5~0.2-1.0~0.3-1.5~1-2 fold~1-3 fold
A-61603 ~0.1~35>100~350 fold>1000 fold
BMY 7378 ~800~600~2~0.0025 fold (α1D selective)~0.0025 fold (α1D selective)
Test Compound To be determinedTo be determinedTo be determinedTo be calculatedTo be calculated

Note: The Ki values for benchmark compounds are approximate and can vary based on experimental conditions.

A high selectivity ratio (e.g., >100-fold) for one subtype over the others indicates significant selectivity.

Part 2: Assessing Functional Activity

Functional assays are crucial to determine whether the test compound acts as an agonist (activates the receptor) or an antagonist (blocks the action of an agonist) and to quantify its potency (EC50 for agonists, IC50 for antagonists).[15][16] Since α1-adrenoceptors are Gq/11-coupled, their activation leads to an increase in intracellular calcium ([Ca2+]i) and the production of inositol phosphates.[3][17][18]

G agonist Agonist (e.g., Norepinephrine) receptor α1-Adrenoceptor agonist->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C dag->pkc activates er Endoplasmic Reticulum ip3->er binds to IP3 receptor ca2 Ca2+ er->ca2 releases ca2->pkc activates response Cellular Response ca2->response pkc->response

Figure 2: Alpha-1 adrenoceptor signaling pathway.

Method 1: Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium upon receptor activation.

Experimental Protocol:

Materials:

  • Cells stably expressing human α1A, α1B, or α1D adrenoceptors, seeded in a 96-well black, clear-bottom plate.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound and benchmark agonists/antagonists.

  • A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the cells in the 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Compound Addition:

    • Agonist Mode: Inject increasing concentrations of the test compound or a benchmark agonist (e.g., norepinephrine) and monitor the change in fluorescence over time.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then inject a fixed concentration (e.g., EC80) of a standard agonist and measure the inhibition of the fluorescence signal.

  • Data Analysis:

    • The change in fluorescence is proportional to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • For agonists, determine the EC50 (concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist response).

Method 2: IP-One Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.[19][20]

Experimental Protocol:

Materials:

  • Cells stably expressing human α1A, α1B, or α1D adrenoceptors.

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).

  • Stimulation buffer (provided with the kit, often containing LiCl to inhibit IP1 degradation).

  • Test compound and benchmark compounds.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Stimulation: In a suitable microplate, incubate the cells with increasing concentrations of the test compound (for agonist mode) or pre-incubate with the test compound before adding a standard agonist (for antagonist mode) in the presence of the stimulation buffer.

  • Cell Lysis and Reagent Addition: After the stimulation period (typically 30-60 minutes), lyse the cells and add the IP-One HTRF assay reagents (IP1-d2 and anti-IP1 cryptate) according to the kit protocol.[21][22]

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 1 hour) to allow the immunoassay to reach equilibrium.

  • HTRF Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (typically 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the amount of IP1 produced.

    • Generate a standard curve using known concentrations of IP1.

    • Convert the HTRF ratios from the experimental wells to IP1 concentrations.

    • Plot the IP1 concentration against the logarithm of the compound concentration to determine EC50 or IC50 values.

Interpreting the Data: Functional Potency Ratios

Similar to the binding data, functional potency ratios are calculated to determine the selectivity of the test compound.

CompoundEC50 (nM) at α1AEC50 (nM) at α1BEC50 (nM) at α1Dα1A vs α1B Potencyα1A vs α1D Potency
Norepinephrine ~10-50~20-100~15-75~2-4 fold~1.5-3 fold
A-61603 ~0.5~200>1000~400 fold>2000 fold
Test Compound To be determinedTo be determinedTo be determinedTo be calculatedTo be calculated

Note: The EC50 values for benchmark compounds are approximate and can vary based on the cell line and assay conditions.

Synthesizing the Data for a Comprehensive Selectivity Profile

By integrating the binding affinity (Ki) and functional potency (EC50/IC50) data, a comprehensive selectivity profile for 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol can be established. A truly selective compound will exhibit both high binding affinity and high functional potency for a specific subtype. Discrepancies between binding and functional data can indicate more complex pharmacological properties, such as partial agonism or biased signaling, which may warrant further investigation.

Conclusion

Validating the subtype selectivity of a novel compound like 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol is a meticulous process that requires a combination of well-established techniques. By following the detailed protocols for radioligand binding and functional assays outlined in this guide, and by using appropriate benchmark compounds, researchers can generate high-quality, reliable data. This systematic approach not only ensures the scientific rigor of the findings but also provides a solid foundation for further preclinical and clinical development of subtype-selective α1-adrenoceptor modulators.

References

  • Tanaka, T., et al. (2004). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. British Journal of Pharmacology, 141(3), 468–476. [Link]

  • Tsujimoto, G., et al. (1993). Pharmacological characterization of alpha 1-adrenoceptor subtypes in rat heart: a binding study. British Journal of Pharmacology, 109(3), 737–744. [Link]

  • Knepper, S. M., et al. (1995). A-61603, a potent alpha 1-adrenergic receptor agonist, selective for the alpha 1A receptor subtype. The Journal of Pharmacology and Experimental Therapeutics, 274(1), 97–103. [Link]

  • Oshita, M., et al. (1992). Pharmacological characterization of two distinct alpha 1-adrenoceptor subtypes in rabbit thoracic aorta. British Journal of Pharmacology, 107(4), 934–940. [Link]

  • Goetz, A. S., et al. (1995). BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors. European Journal of Pharmacology, 272(2-3), R5–R6. [Link]

  • Proudman, R. G. W., & Baker, J. G. (2021). The selectivity of α-adrenoceptor agonists for the human α1A, α1B, and α1D-adrenoceptors. Pharmacology Research & Perspectives, 9(4), e00832. [Link]

  • Tsujimoto, G., et al. (1993). Pharmacological characterization of alpha 1-adrenoceptor subtypes in rat heart: a binding study. British Journal of Pharmacology, 109(3), 737-744. [Link]

  • Rockman, M. V., et al. (2021). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 1(8), e228. [Link]

  • Tanaka, T., et al. (2004). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. British Journal of Pharmacology, 141(3), 468-76. [Link]

  • Baker, J. G. (2020). The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors. British Journal of Pharmacology, 177(13), 2899-2913. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eltze, M. (1997). Pharmacological evidence for α1D-adrenoceptors in the rabbit ventricular myocardium: analysis with BMY 7378. Naunyn-Schmiedeberg's Archives of Pharmacology, 355(3), 324-331. [Link]

  • Goetz, A. S., et al. (1995). BMY 7378 is a selective antagonist of the D subtype of α1-adrenoceptors. European Journal of Pharmacology, 272(2-3), R5-6. [Link]

  • Michelotti, G. A., et al. (2007). Subtypes of functional α1-adrenoceptor. Pharmacology & Therapeutics, 113(2), 267-280. [Link]

  • Reynolds, E. E., & Johnson, R. W. (1986). Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers. The Journal of Biological Chemistry, 261(13), 5903–5910. [Link]

  • Xu, P., et al. (2023). Structural basis of agonist specificity of α1A-adrenergic receptor. Nature Communications, 14(1), 4819. [Link]

  • Ferretti, C., et al. (2000). α1-Adrenergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Hypertension, 35(1), 294-299. [Link]

  • BMG Labtech. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Retrieved from [Link]

  • Reynolds, E. E., & Johnson, R. W. (1985). Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line. The Journal of Biological Chemistry, 260(23), 12857–12860. [Link]

  • Piascik, M. T., & Perez, D. M. (1994). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. The Journal of Pharmacology and Experimental Therapeutics, 268(3), 1435–1446. [Link]

  • Wikipedia. (n.d.). EC50. Retrieved from [Link]

  • Brown, R. D., et al. (1984). Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line. The Journal of Biological Chemistry, 259(12), 7554–7562. [Link]

  • Indigo Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Retrieved from [Link]

  • Han, C., et al. (1987). Alpha 1-adrenoceptor subtypes linked to different mechanisms for increasing intracellular Ca2+ in smooth muscle. Nature, 329(6137), 333–335. [Link]

  • Al-Shorbagy, W. (n.d.). Adrenergic Agonists. In Pharmacology I. [Link]

  • Assay Guidance Manual. (2012). IP-3/IP-1 Assays. NCBI Bookshelf. [Link]

  • News-Medical.Net. (2015). Using IP-One HTRF® Assay to Identify Low Affinity Compounds. Retrieved from [Link]

  • Kolaczynska, K. E., et al. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. Psychopharmacology, 239(4), 1183–1199. [Link]

  • Igawa, Y., & Michel, M. C. (2013). Pharmacological profile of β3-adrenoceptor agonists in clinical development for the treatment of overactive bladder syndrome. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(3), 177–183. [Link]

  • Graham, R. M., et al. (1999). Alpha1-adrenoceptor subtypes. Pharmacology & Therapeutics, 82(2-3), 245–255. [Link]

  • Nickson, C. (2021). Adrenergic Vasoactives. Life in the Fast Lane. [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyphenylethanolamine. Retrieved from [Link]

  • Garcia-Sainz, J. A., et al. (2018). Updates in the function and regulation of α1‐adrenoceptors. British Journal of Pharmacology, 175(15), 3141–3151. [Link]

  • Patsnap Synapse. (2025). Explain what is EC50?. Retrieved from [Link]

  • Ivorra, M. D., et al. (2005). Affinity profile at alpha(1)- and alpha(2)-adrenoceptor subtypes and in vitro cardiovascular actions of (+)-boldine. British Journal of Pharmacology, 144(4), 545–556. [Link]

  • Melchiorre, C., et al. (1984). 2-[[[2-(2,6-Dimethoxyphenoxy)ethyl]amino]-methyl] -1,4-benzoxathian: a new antagonist with high potency and selectivity toward alpha 1-adrenoreceptors. Journal of Medicinal Chemistry, 27(12), 1535–1536. [Link]

  • Proudman, R. G. W., & Baker, J. G. (2020). The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology Research & Perspectives, 8(4), e00602. [Link]

Sources

Cross-reactivity of methoxamine with other G-protein coupled receptors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the selectivity of a pharmacological agent is paramount. This guide provides an in-depth analysis of the cross-reactivity profile of methoxamine, a well-established α1-adrenergic receptor agonist, against other G-protein coupled receptors (GPCRs). By synthesizing available experimental data and outlining the methodologies used to obtain them, this document serves as a critical resource for interpreting experimental outcomes and predicting potential off-target effects.

Introduction to Methoxamine: Beyond the Primary Target

Methoxamine is a sympathomimetic agent recognized for its potent and selective agonist activity at α1-adrenergic receptors.[1][2][3][4][5] This selectivity drives its primary pharmacological effect: vasoconstriction, leading to an increase in systemic blood pressure.[1][2][6] Consequently, it has been historically used in clinical settings to treat hypotension.[3] However, a comprehensive understanding of its interaction with other GPCRs is crucial for both therapeutic applications and preclinical research, as off-target activities can lead to unexpected physiological responses or confound experimental results. This guide delves into the specifics of methoxamine's binding affinities and functional activities across a spectrum of GPCRs.

Comparative Analysis of Methoxamine's GPCR Activity

The selectivity of methoxamine is best understood by comparing its binding affinity (Ki) and functional potency (EC50) at its primary target versus other GPCRs.

Adrenergic Receptor Profile

Methoxamine's primary activity is centered on the α1-adrenergic receptors. However, its interaction with other adrenergic subtypes is a key aspect of its pharmacological profile.

Table 1: Methoxamine Activity at Adrenergic Receptors

Receptor Subtype Binding Affinity (Ki) Functional Activity (EC50) G-Protein Coupling
α1A-Adrenergic Data not available 7.94 µM Gq
α1B-Adrenergic 10 µM Data not available Gq
α1D-Adrenergic 3.16 µM 12.6 µM Gq
α2-Adrenergic Data not available 36.3 µM (IC50) Gi
β-Adrenergic No significant effect reported No significant effect reported Gs

Data sourced from DrugCentral and PubChem.[1]

The data clearly indicates that methoxamine is a potent agonist at α1-adrenergic receptor subtypes, consistent with its known pharmacological action. While it also interacts with α2-adrenergic receptors, its potency is considerably lower. Notably, there is a lack of reported significant interaction with β-adrenergic receptors.[1]

Cross-Reactivity with Non-Adrenergic GPCRs

A thorough assessment of a compound's selectivity requires screening against a broad range of unrelated GPCRs. While comprehensive public screening data for methoxamine is limited, we can infer its broader selectivity profile from available information and the typical behavior of similar compounds.

Dopamine Receptors: Similar to the serotonin receptor family, direct evidence of methoxamine's interaction with dopamine receptor subtypes is scarce.

Histamine Receptors: In a study investigating bronchial responses in asthmatic subjects, pretreatment with methoxamine did not, on average, alter the response to histamine.[7] This suggests a lack of significant direct interaction with histamine receptors involved in this physiological process, although it doesn't rule out binding at other histamine receptor subtypes.

The absence of readily available public data from broad screening panels like the Eurofins SafetyScreen™ for methoxamine highlights a gap in our complete understanding of its off-target profile.[6][8] Such panels are designed to assess the interaction of compounds with a wide array of targets known to be involved in adverse drug reactions.

Signaling Pathways and Experimental Workflows

The determination of GPCR cross-reactivity relies on a suite of well-established in vitro assays. Understanding these methodologies is key to interpreting the data presented and designing further investigations.

Key Signaling Pathways

Methoxamine's primary target, the α1-adrenergic receptor, predominantly couples to Gq proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a key second messenger.[3][7] In contrast, α2-adrenergic receptors typically couple to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels. β-adrenergic receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP.

graph "GPCR_Signaling_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Signaling pathways of adrenergic receptors.
Experimental Protocols for Assessing Cross-Reactivity

The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of a compound at various GPCRs.

1. Radioligand Binding Assay (Competition Assay)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.

  • Objective: To determine the inhibitory constant (Ki) of methoxamine for a specific GPCR.

  • Principle: Competition between a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound (methoxamine) for binding to the receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR.

    • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-prazosin for α1-adrenergic receptors), and serial dilutions of methoxamine.

    • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

    • Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the methoxamine concentration. The IC50 (the concentration of methoxamine that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

graph "Radioligand_Binding_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Workflow for a radioligand competition binding assay.

2. Functional Assay: Calcium Mobilization

This assay is used to determine the functional potency (EC50) of a compound at Gq-coupled receptors, such as the α1-adrenergic receptor.

  • Objective: To measure the concentration-dependent increase in intracellular calcium initiated by methoxamine binding to a Gq-coupled receptor.

  • Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium, which can be detected by a calcium-sensitive fluorescent dye.

  • Methodology:

    • Cell Culture: Plate cells expressing the target Gq-coupled GPCR in a 96- or 384-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: Add serial dilutions of methoxamine to the wells.

    • Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). The increase in fluorescence corresponds to the increase in intracellular calcium.

    • Data Analysis: Plot the peak fluorescence response against the logarithm of the methoxamine concentration. The EC50 (the concentration of methoxamine that produces 50% of the maximal response) is determined by non-linear regression.

3. Functional Assay: cAMP Measurement

This assay is used to assess the functional activity of compounds at Gi- or Gs-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

  • Objective: To determine if methoxamine activates or inhibits adenylyl cyclase through a Gi- or Gs-coupled receptor.

  • Principle: Gi-coupled receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP. Gs-coupled receptor activation stimulates adenylyl cyclase, causing an increase in cAMP.

  • Methodology (for Gi-coupled receptors):

    • Cell Culture: Plate cells expressing the target Gi-coupled GPCR.

    • Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) to induce a baseline level of cAMP production.

    • Compound Addition: Simultaneously or subsequently add serial dilutions of methoxamine.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

    • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the methoxamine concentration. The IC50 is the concentration of methoxamine that causes 50% inhibition.

Conclusion and Future Directions

The available data confirms that methoxamine is a selective α1-adrenergic receptor agonist with significantly lower activity at α2-adrenergic receptors and a negligible effect on β-adrenergic receptors. Its primary mechanism of action is through the Gq-PLC-IP3-Ca²⁺ signaling pathway.

However, a significant gap remains in our understanding of methoxamine's broader cross-reactivity profile against non-adrenergic GPCRs. The lack of publicly available data from comprehensive screening panels is a notable limitation. For a complete and robust safety and selectivity assessment, it is highly recommended that researchers consider subjecting methoxamine to a broad off-target screening panel, such as the Eurofins SafetyScreen44™ or a similar service. This would provide invaluable data on its potential interactions with a wide range of receptors, ion channels, and enzymes, thereby enabling a more accurate prediction of its in vivo effects and potential liabilities.

This guide provides a foundational understanding of methoxamine's known GPCR interactions and the experimental approaches to further elucidate its selectivity. As new data becomes available, this document will be updated to provide the most current and comprehensive overview for the scientific community.

References

  • DrugCentral. Methoxamine. [Link]

  • European Respiratory Society. (1995). Effects of pretreatment with inhaled methoxamine on bronchial responses to histamine in asthmatic subjects. European Respiratory Journal, 8(1), 40-46. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6082, Methoxamine. [Link]

  • Eurofins Discovery. SafetyScreen44 Panel. [Link]

  • Grokipedia. Methoxamine. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Methoxamine. [Link]

  • Perez, F., et al. (1991). Synthesis and adrenergic properties of new duplicated analogs of methoxamine. Il Farmaco, 46(10), 1155-1166. [Link]

  • Taylor & Francis. Methoxamine – Knowledge and References. [Link]

  • T. Godfraind, R. Miller, M. Wibo. (1986). Calcium antagonism and calcium entry blockade. Pharmacological Reviews, 38(4), 321-416.
  • Wikipedia. Methoxamine. [Link]

  • Bradshaw, C. G., et al. (1980). Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones. British Journal of Pharmacology, 68(1), 3-5. [Link]

  • Phan-Puibaraud, T. T. C., et al. (1995). Effects of pretreatment with inhaled methoxamine on bronchial responses to histamine in asthmatic subjects. European Respiratory Journal, 8(1), 40-46. [Link]

  • National Center for Biotechnology Information. PubChem CID 57333099, Methoxamine Hydrochloride. [Link]

  • Göthert, M., & Schlicker, E. (1993). Methoxamine inhibits noradrenaline release through activation of alpha 1- and alpha 2-adrenoceptors in rat isolated kidney: involvement of purines and prostaglandins. Naunyn-Schmiedeberg's Archives of Pharmacology, 347(3), 273-279. [Link]

  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels. [Link]

Sources

A Researcher's Guide to the Reproducible Hypertensive Effects of Midodrine and its Active Metabolite, Desglymidodrine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers aiming to reproducibly investigate the hypertensive effects of Midodrine hydrochloride and its active metabolite, 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol (desglymidodrine). We will objectively compare its unique prodrug mechanism with a direct-acting α1-adrenergic agonist, phenylephrine, and provide detailed experimental protocols to ensure robust and reliable data generation.

Introduction: The Prodrug-to-Active Metabolite Dynamic

Midodrine is a peripherally acting α-adrenergic agonist used clinically to treat orthostatic hypotension.[1] A critical aspect for any researcher in this field to understand is that Midodrine is a prodrug .[2][3] After oral administration, it is rapidly absorbed and enzymatically hydrolyzed into its pharmacologically active metabolite, desglymidodrine .[4][5][6] It is desglymidodrine that mediates the therapeutic—and experimentally relevant—hypertensive effect.[7]

This guide is structured to provide the necessary technical depth and validated protocols to enable researchers to:

  • Reliably reproduce the hypertensive effects of Midodrine in vivo.

  • Mechanistically validate its vasoconstrictive action in vitro.

  • Objectively compare its pharmacodynamic profile to a standard, direct-acting α1-agonist.

Part 1: Mechanism of Action and Comparative Pharmacology

Midodrine's Unique Activation Pathway

The therapeutic action of Midodrine is entirely dependent on its conversion to desglymidodrine.[3][6] This metabolite is a selective α1-adrenergic receptor agonist.[2][8] Activation of these receptors on arteriolar and venous vascular smooth muscle results in vasoconstriction, leading to an increase in peripheral vascular resistance and a subsequent rise in blood pressure.[4][8][9] Notably, desglymidodrine does not stimulate cardiac β-adrenergic receptors and diffuses poorly across the blood-brain barrier, minimizing direct cardiac and central nervous system effects.[5][6][8]

The peak plasma concentration of the prodrug Midodrine occurs about 30 minutes after oral administration, while the active metabolite, desglymidodrine, reaches its peak concentration 1 to 2 hours post-administration.[2][5][6] Desglymidodrine has a significantly longer half-life of 3 to 4 hours compared to Midodrine's 25 minutes.[2][5][6]

Midodrine_MOA cluster_absorption Systemic Circulation cluster_vessel Vascular Smooth Muscle Cell Midodrine Midodrine HCl (Oral Administration) Desglymidodrine Desglymidodrine (Active Metabolite) Midodrine->Desglymidodrine Enzymatic Hydrolysis (Deglycination) Alpha1 α1-Adrenergic Receptor Desglymidodrine->Alpha1 Binds and Activates Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Gq protein activation BP_Increase Increase in Blood Pressure Vasoconstriction->BP_Increase

Caption: Mechanism of Midodrine's hypertensive effect.

Comparator Profile: Phenylephrine

To understand the unique properties of a prodrug like Midodrine, it is essential to compare it with a direct-acting agonist. Phenylephrine is a pure α1-adrenergic receptor agonist that does not require metabolic activation.[10][11][12] Its action is immediate upon reaching the target receptors. This makes it an excellent comparator for highlighting differences in onset, duration, and dose-response dynamics.

FeatureMidodrine HydrochloridePhenylephrine HydrochlorideRationale for Comparison
Mechanism Prodrug; converted to desglymidodrine[2][3]Direct α1-adrenergic agonist[11]Highlights differences between metabolic activation vs. direct action.
Receptor Target Active metabolite is a selective α1-agonist[8]Selective α1-agonist[10][12]Ensures that the observed effects are due to the same downstream pathway.
Onset of Action Delayed (Peak metabolite: 1-2 hours)[2][5]Rapid (IV: 1-2 minutes)[10]Demonstrates the pharmacokinetic impact of the prodrug design.
Duration of Action Longer (Metabolite half-life: 3-4 hours)[2][5]Shorter (IV)Illustrates how metabolic conversion can sustain a therapeutic effect.
Primary Use Chronic orthostatic hypotension[2]Acute hypotension (e.g., anesthesia-induced)[11]Contextualizes the different clinical applications stemming from their profiles.

Part 2: Experimental Protocols for Reproducible Data

Achieving reproducible data requires standardized, validated methodologies. The "gold standard" for preclinical blood pressure measurement is implantable radio-telemetry, which provides continuous, accurate data from conscious, unrestrained animals, minimizing stress-induced artifacts.[13][14]

A. In Vivo Model: Continuous Blood Pressure Monitoring in Rodents

This protocol details the assessment of hypertensive responses using implantable telemetry devices in rats.

Objective: To continuously measure mean arterial pressure (MAP) in conscious rats following oral administration of Midodrine HCl versus Phenylephrine HCl.

Materials:

  • Male Sprague-Dawley rats (225-300g)[15]

  • Implantable telemetry devices for blood pressure

  • Midodrine hydrochloride (powder, soluble in water)

  • Phenylephrine hydrochloride (powder, soluble in water)

  • Oral gavage needles

  • Vehicle (e.g., sterile water or saline)

Methodology:

  • Telemetry Device Implantation:

    • Surgically implant the telemetry device according to the manufacturer's protocol.[16][17] The standard procedure for rats involves placing the pressure-sensing catheter into the abdominal aorta and securing the transmitter body within the peritoneal cavity.[15][16]

    • Allow a recovery period of at least 7-10 days post-surgery to ensure wound healing and acclimatization.[15] Animals should be singly housed during this period.[15]

  • Baseline Data Acquisition:

    • Record baseline blood pressure and heart rate for at least 24-48 hours before drug administration to establish a stable diurnal rhythm.

  • Drug Preparation & Administration:

    • On the day of the experiment, prepare fresh solutions of Midodrine HCl and Phenylephrine HCl in the chosen vehicle. A common oral dose for Midodrine in rat studies can range up to 40-50 mg/kg.[18]

    • Administer the compound or vehicle via oral gavage. Ensure consistent volume across all animals (e.g., 5 mL/kg).

  • Post-Dose Monitoring:

    • Continuously record blood pressure, heart rate, and activity via the telemetry system for at least 8 hours post-administration to capture the full pharmacodynamic effect, including onset, peak, and duration.[19]

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Surgery Implant Telemetry Device (Aortic Catheter) Recovery 7-10 Day Recovery & Acclimatization Surgery->Recovery Baseline 24h Baseline BP Recording Recovery->Baseline Dosing Oral Gavage: - Vehicle - Midodrine HCl - Phenylephrine HCl Baseline->Dosing Monitoring Continuous 8h Telemetry Recording (BP, HR) Dosing->Monitoring Analysis Calculate ΔMAP from Baseline Monitoring->Analysis Compare Compare Onset, Peak, and Duration Analysis->Compare

Caption: Workflow for in vivo hypertensive assessment.

Expected Comparative Data:

ParameterVehicle ControlMidodrine HCl (e.g., 30 mg/kg, p.o.)Phenylephrine HCl (e.g., 10 mg/kg, p.o.)
Time to Onset N/A~30-60 minutes~15-30 minutes
Time to Peak Effect N/A~90-120 minutes[2][5]~30-45 minutes
Peak ΔMAP (mmHg) ± 2-3 mmHg+25 to +35 mmHg[3][8]+20 to +30 mmHg
Duration of Effect >10mmHg N/A3-4 hours[5][6]1-1.5 hours
B. In Vitro Model: Isolated Aortic Ring Assay

This ex vivo protocol directly assesses the vasoconstrictor properties of the active metabolite, desglymidodrine, on vascular tissue, providing mechanistic validation independent of systemic metabolism.

Objective: To generate dose-response curves for desglymidodrine and phenylephrine to determine their potency (EC50) and efficacy (Emax) as vasoconstrictors.

Materials:

  • Thoracic aortas from euthanized Sprague-Dawley rats

  • Krebs-Henseleit buffer

  • Desglymidodrine

  • Phenylephrine hydrochloride

  • Isolated tissue bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat and carefully dissect the thoracic aorta.[20] Place it in ice-cold Krebs buffer.

    • Under a dissecting microscope, remove adherent connective and adipose tissue.[21][22]

    • Section the aorta into rings of approximately 2-3 mm in width.[21][23]

  • Mounting and Equilibration:

    • Mount the aortic rings in the tissue baths containing Krebs buffer, maintained at 37°C and continuously bubbled with carbogen gas.

    • Allow the rings to equilibrate under a resting tension (e.g., 1.5-2.0 g) for at least 60-90 minutes, with buffer changes every 15-20 minutes.

  • Viability Check:

    • Contract the rings with a high-potassium solution (e.g., 80 mM KCl) to ensure tissue viability. After washout and return to baseline, contract with a submaximal dose of phenylephrine (e.g., 10⁻⁶ M) to confirm receptor function.

  • Cumulative Dose-Response Curve:

    • Once the baseline is stable, add the test compound (desglymidodrine or phenylephrine) to the bath in a cumulative, stepwise manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).

    • Record the peak contractile force at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response data and fit to a sigmoidal curve to calculate the EC50 (concentration producing 50% of maximal response) and Emax (maximal response).

InVitro_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Dissect Thoracic Aorta Clean Clean Connective Tissue Dissect->Clean Section Section into 2-3 mm Rings Clean->Section Mount Mount Rings in Tissue Bath Section->Mount Equilibrate Equilibrate under Tension (90 min) Mount->Equilibrate Test Cumulative Dosing: - Desglymidodrine - Phenylephrine Equilibrate->Test Plot Plot Dose-Response Curve Test->Plot Calculate Calculate EC50 and Emax Plot->Calculate

Caption: Workflow for in vitro vasoconstriction assay.

Expected Comparative Data:

CompoundPotency (EC50)Efficacy (Emax as % of KCl)
Desglymidodrine Expected in the nanomolar (nM) rangeHigh efficacy, comparable to other α1-agonists
Phenylephrine Expected in the nanomolar (nM) rangeHigh efficacy (serves as positive control)

Conclusion

Reproducing the hypertensive effects of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride requires a clear understanding of its identity as desglymidodrine, the active metabolite of the prodrug Midodrine. The experimental approach must account for this metabolic activation. By employing gold-standard in vivo techniques like telemetry and validating direct vascular effects with in vitro tissue bath assays, researchers can generate robust and reliable data. Comparing the pharmacodynamic profile of Midodrine to a direct-acting agonist like phenylephrine provides crucial context, highlighting the distinct onset and duration characteristics conferred by its prodrug nature. This dual-pronged, comparative approach ensures scientific integrity and yields field-proven insights into the compound's vascular pharmacology.

References

  • Wikipedia. Midodrine. [Link]

  • DailyMed. MIDODRINE HYDROCHLORIDE TABLETS, USP. [Link]

  • PubChem, National Institutes of Health. Midodrine. [Link]

  • Patsnap Synapse. What is the mechanism of Midodrine Hydrochloride? [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. midodrine. [Link]

  • Dr.Oracle. What is the mechanism of action (MOA) of Midodrine (prodrug converted to desglymidodrine)? [Link]

  • Dr.Oracle. What is the mechanism of action (MOA) of Midodrine (Midodrine hydrochloride)? [Link]

  • PubMed. Midodrine. A review of its pharmacological properties and therapeutic use in orthostatic hypotension and secondary hypotensive disorders. [Link]

  • PubMed. Pharmacodynamics of midodrine, an antihypotensive agent. [Link]

  • Pharmacy Freak. Mechanism of Action of Midodrine. [Link]

  • protocols.io. Aortic ring assay. [Link]

  • ResearchGate. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry. [Link]

  • National Center for Biotechnology Information. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats. [Link]

  • Bio-protocol. Rat Aortic Ring Model to Assay Angiogenesis ex vivo. [Link]

  • ADInstruments. Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings. [Link]

  • National Center for Biotechnology Information. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. [Link]

  • JoVE. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro. [Link]

  • Creative Bioarray. Rat Aortic Ring Assay. [Link]

  • Hypertension. Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. [Link]

  • Charles River. Blood Pressure Telemetry Device Implantation in Rodents. [Link]

  • National Center for Biotechnology Information. Effects of midodrine and L‐NAME on systemic and cerebral hemodynamics during cognitive activation in spinal cord injury and intact controls. [Link]

  • PubMed. Pharmacodynamic actions of midodrine, a new alpha-adrenergic stimulating agent, and its main metabolite, ST 1059. [Link]

  • National Center for Biotechnology Information. Evaluation of in vivo MRI for detecting midodrine-induced arteritis in rats. [Link]

  • National Center for Biotechnology Information. Clinical trial of home blood pressure monitoring following midodrine administration in hypotensive individuals with spinal cord injury. [Link]

  • ResearchGate. Accelerated Approval and Possible Withdrawal of Midodrine. [Link]

  • PubMed. Pharmacokinetic and pharmacodynamic effects of midodrine on blood pressure, the autonomic nervous system, and plasma natriuretic peptides: a prospective, randomized, single-blind, two-period, crossover, placebo-controlled study. [Link]

  • ResearchGate. Midodrine. [Link]

  • YouTube. Vasopressor And Inotrope Basics - Phenylephrine | Clinical Medicine. [Link]

  • Effects of midodrine and its active metabolite, ST-1059, on cardiac output in dogs. [Link]

  • GSC Online Press. Review on in vivo and in vitro experimental model of anti-hypertensive agent. [Link]

  • National Center for Biotechnology Information. Phenylephrine. [Link]

  • MySkinRecipes. (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride. [Link]

  • PubChem, National Institutes of Health. This compound. [Link]

  • Journal of the American College of Cardiology. Choosing the right vasopressor agent in hypotension. [Link]

  • National Center for Biotechnology Information. Midodrine use in critically ill patients: a narrative review. [Link]

  • IMR Press. Evaluation of Various Experimental Models in Antihypertensive Drug Development. [Link]

  • PubChem, National Institutes of Health. 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol. [Link]

  • ResearchGate. Comparison of phenylephrine and norepinephrine in the management of dopamine-resistant septic shock. [Link]

Sources

A Comparative Analysis of the Inotropic Effects of Methoxamine and Other Sympathomimetic Amines

Author: BenchChem Technical Support Team. Date: January 2026

< < < <

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of cardiovascular pharmacology, sympathomimetic amines represent a cornerstone of therapeutic intervention and physiological research. These agents, which mimic the effects of endogenous catecholamines, exert a wide range of cardiovascular effects by interacting with adrenergic receptors. This guide provides a detailed comparison of the inotropic—or contractility-modulating—effects of methoxamine, a selective α1-adrenergic receptor agonist, with other notable sympathomimetic amines. By synthesizing experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in experimental design and drug selection.

The Principle of Inotropy and Sympathomimetic Action

Inotropy refers to the intrinsic ability of cardiac muscle (myocardium) to contract and generate force.[1] Positive inotropic agents increase the strength of myocardial contraction, while negative inotropes weaken it. Sympathomimetic drugs modulate inotropy primarily by interacting with α- and β-adrenergic receptors on the surface of cardiomyocytes.[2][3]

  • β1-Adrenergic Receptors: Traditionally considered the primary mediators of positive inotropy, their stimulation leads to a cascade involving Gs-protein activation, increased adenylyl cyclase activity, and elevated intracellular cyclic AMP (cAMP). This ultimately enhances calcium influx and release, leading to a potent increase in contractility.

  • α1-Adrenergic Receptors: While less abundant in the heart than β1-receptors, α1-adrenoceptors play a significant and distinct role in modulating cardiac function.[4][5] Their stimulation initiates a Gq-protein-coupled pathway, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] This pathway contributes to a positive inotropic effect, primarily by sensitizing the myofilaments to calcium and causing a small increase in intracellular calcium transients.[4]

Methoxamine: A Profile of a Selective α1-Agonist

Methoxamine is a direct-acting sympathomimetic amine with high selectivity for the α1-adrenergic receptor.[8][9] It has minimal to no activity at β-adrenergic receptors. This selectivity defines its unique cardiovascular profile.

Mechanism of Inotropic Action: Methoxamine's positive inotropic effect is a direct consequence of α1-adrenoceptor stimulation in the ventricular myocardium.[10][11] Studies on isolated cat and rabbit papillary muscles have demonstrated that methoxamine produces a dose-dependent increase in the force of contraction.[10][11][12] This effect is not blocked by β-receptor antagonists like propranolol but is completely prevented by α-blockers such as phentolamine, confirming its α1-mediated pathway.[10][11] The signaling cascade involves Gq protein activation, leading to increased intracellular calcium, which enhances the interaction between actin and myosin filaments.[6][13]

Key Characteristics:

  • Positive Inotropy: Elicits a clear, though often moderate, positive inotropic response.[4][10][14]

  • Vasoconstriction: As a potent α1-agonist, it causes significant peripheral vasoconstriction, leading to a rise in both systolic and diastolic blood pressure.[6][8]

  • Chronotropic Effect: Lacks direct stimulatory effects on the heart rate. The increase in blood pressure often triggers a baroreceptor reflex, leading to a decrease in heart rate (reflex bradycardia).[6]

Comparative Analysis with Other Sympathomimetics

The primary distinction between sympathomimetic amines lies in their receptor selectivity and the resulting balance of inotropic, chronotropic (heart rate), and vasopressor (blood pressure) effects.

DrugPrimary Receptor(s)Inotropic EffectChronotropic EffectVasopressor EffectPrimary Mechanism of Inotropy
Methoxamine α1Moderate Increase[10][15]Reflex Decrease[6]Strong Increase[8]Gq/PLC pathway, Ca²⁺ sensitization[4][6]
Phenylephrine α1 (>β)Moderate Increase[12][16]Reflex DecreaseStrong IncreaseGq/PLC pathway, Ca²⁺ sensitization[4]
Norepinephrine α1, β1Strong Increase[17][18]Increase (often blunted by reflex)Strong IncreaseGs/cAMP and Gq/PLC pathways[19]
Epinephrine α1, β1, β2Very Strong Increase[17][18]Strong IncreaseStrong IncreaseGs/cAMP and Gq/PLC pathways[19]
Dobutamine β1 (>β2, α1)Strong IncreaseModerate IncreaseMild Increase/VariablePredominantly Gs/cAMP pathway[20]
Methoxamine vs. Phenylephrine

Phenylephrine is another widely studied selective α1-adrenergic agonist. While both drugs share the same primary mechanism, subtle differences exist. In isolated rabbit papillary muscles, phenylephrine (in the presence of a β-blocker) has been shown to produce a greater maximal inotropic response than methoxamine.[12] This suggests that while both are α1-agonists, their efficacy at the receptor or post-receptor signaling may differ. Both drugs are potent vasopressors and can induce reflex bradycardia.

Methoxamine vs. Norepinephrine & Epinephrine

Norepinephrine (acting on α1 and β1 receptors) and epinephrine (acting on α1, β1, and β2 receptors) are potent, non-selective agonists. Their inotropic effects are significantly more pronounced than that of methoxamine because they directly engage the powerful β1-mediated cAMP pathway in addition to the α1 pathway.[17][18][19] This dual action results in a robust increase in both contractility and heart rate.[9] In contrast to methoxamine's reflex bradycardia, the direct β1 stimulation by norepinephrine and especially epinephrine typically leads to an increased heart rate.

Methoxamine vs. Dobutamine

Dobutamine is a synthetic catecholamine with primary activity at β1-receptors, making it a clinically important inotrope.[20] It produces a strong increase in contractility with a comparatively milder increase in heart rate and peripheral resistance than other catecholamines. Its mechanism is almost entirely dependent on the β1-Gs-cAMP pathway.[20] Compared to methoxamine, dobutamine is a much more powerful inotrope but a significantly weaker vasopressor.

Experimental Methodologies for Assessing Inotropy

Objective comparison of inotropic agents relies on robust and reproducible experimental models. These in vitro and ex vivo preparations allow for the study of cardiac contractility in a controlled environment, free from the confounding influences of the intact neurohumoral system.[21][22]

Isolated Papillary Muscle Preparation

This classic in vitro technique is invaluable for directly measuring the force of myocardial contraction.

Workflow:

  • Heart Isolation: The heart is rapidly excised from a euthanized animal (e.g., rabbit, rat, cat) and placed in a cardioplegic solution to arrest contraction and prevent ischemic damage.[21]

  • Muscle Dissection: The left ventricular anterior papillary muscle is carefully dissected.[21] Sutures are attached to both ends for mounting.

  • Mounting: The muscle is mounted vertically in an organ bath chamber filled with an oxygenated physiological salt solution (e.g., Krebs-Henseleit) maintained at a constant temperature.[22] One end is fixed, and the other is attached to an isometric force transducer.

  • Stimulation & Equilibration: The muscle is stimulated to contract at a set frequency (e.g., 0.5-1 Hz) via field electrodes.[14][22] It is allowed to equilibrate until a stable baseline contractile force is achieved.

  • Drug Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of the sympathomimetic agent (e.g., methoxamine) to the bath.

  • Data Acquisition: The force of contraction (tension) is recorded continuously. Key parameters include peak twitch force, rate of tension development (+dT/dt), and rate of relaxation (-dT/dt).

Diagram: Experimental Workflow for Isolated Papillary Muscle Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Heart Excision B Papillary Muscle Dissection A->B C Mounting in Organ Bath B->C D Electrical Stimulation & Equilibration C->D E Establish Baseline Contractility D->E F Cumulative Drug Addition E->F G Force Transducer Recording F->G H Data Analysis (+dT/dt, Peak Force) G->H I Concentration-Response Curve Generation H->I

Caption: Workflow for assessing inotropy using an isolated papillary muscle preparation.

Langendorff Perfused Heart Preparation

The Langendorff method allows for the study of the entire heart ex vivo.[23] The heart is perfused retrogradely via the aorta with a nutrient solution, which forces the aortic valve to close and directs the perfusate into the coronary arteries.[24] This keeps the heart viable and beating. A balloon can be inserted into the left ventricle to measure isovolumic pressure, providing a robust index of contractility (e.g., LV dP/dt_max). This preparation is excellent for studying the integrated effects of drugs on contractility, heart rate, and coronary flow.[23][25]

Mechanistic Insights: The α1-Adrenergic Signaling Pathway

The positive inotropic effect of methoxamine is initiated by its binding to the α1-adrenergic receptor, a Gq-protein-coupled receptor (GPCR), on the cardiomyocyte membrane.[26]

Signaling Cascade:

  • Agonist Binding: Methoxamine binds to the α1-adrenoceptor.

  • Gq Protein Activation: The receptor activates the heterotrimeric Gq protein, causing the exchange of GDP for GTP on the Gαq subunit.

  • PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Calcium Mobilization: IP3 diffuses to the sarcoplasmic reticulum (SR), where it binds to IP3 receptors, causing a release of Ca²⁺ from intracellular stores. DAG activates Protein Kinase C (PKC).[13]

  • Inotropic Effect: The resulting increase in cytosolic Ca²⁺ and PKC-mediated phosphorylation of contractile proteins (like troponin I) leads to an increased sensitivity of the myofilaments to Ca²⁺, enhancing the force of contraction.[4][27]

Diagram: Methoxamine's α1-Adrenergic Signaling Pathway in a Cardiomyocyte

G cluster_membrane Sarcolemma cluster_cytosol Cytosol methoxamine Methoxamine receptor α1-Adrenoceptor methoxamine->receptor Binds gq Gq Protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum (SR) ip3->sr Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates myofilaments Myofilaments pkc->myofilaments Phosphorylates (e.g., TnI) ca_release Ca²⁺ Release sr->ca_release ca_release->myofilaments Binds inotropy Positive Inotropy myofilaments->inotropy

Caption: Simplified signaling cascade of methoxamine in a cardiac myocyte.

Conclusion and Future Directions

Methoxamine serves as a valuable pharmacological tool for isolating and studying α1-adrenergic receptor-mediated effects in the heart. Its profile—moderate positive inotropy, potent vasoconstriction, and a lack of direct chronotropic stimulation—distinguishes it clearly from mixed-acting agonists like norepinephrine and β-selective agonists like dobutamine.

For the researcher, the choice of sympathomimetic amine must be guided by the specific experimental question:

  • To study pure α1-mediated inotropy, methoxamine or phenylephrine (with β-blockade) are the agents of choice.

  • To achieve a powerful inotropic and chronotropic response, epinephrine or norepinephrine are more suitable.

  • To increase contractility with minimal impact on vascular resistance, dobutamine is preferred.

Understanding these distinctions is crucial for the accurate interpretation of experimental data and for the development of novel cardiovascular therapies that can selectively target specific adrenergic pathways to optimize therapeutic outcomes.

References

  • Goldberg, L. I., Bloodwell, R. D., Braunwald, E., & Morrow, A. G. (1960). The Direct Effects of Norepinephrine, Epinephrine, and Methoxamine on Myocardial Contractile Force in Man. Circulation, 22(6), 1125–1132. [Link]

  • Endoh, M. (2016). Cardiac α1-Adrenoceptors and Inotropy. Circulation Research, 119(10), 1179-1190. [Link]

  • Schümann, H. J., Wagner, J., & Schümann, R. (1978). Comparison of the alpha-adrenergic agonists, phenylephrine and methoxamine in rabbit papillary muscles. Naunyn-Schmiedeberg's archives of pharmacology, 302(3), 333–336. [Link]

  • Rabinowitz, B., Chuck, L., Kligerman, M., & Parmley, W. W. (1975). Positive inotropic effects of methoxamine: evidence for alpha-adrenergic receptors in ventricular myocardium. American journal of physiology, 229(3), 582–585. [Link]

  • Wagner, J., & Schümann, H. J. (1979). Frequency-dependence of the positive inotropic effect of methoxamine and naphazoline mediated by alpha-Adrenoceptors in the isolated rabbit papillary muscle. Naunyn-Schmiedeberg's archives of pharmacology, 307(2), 181–186. [Link]

  • Wright, C. D., Chen, Q., Baye, N. L., Huang, Y., Healy, C. L., Kasinathan, S., & O'Connell, T. D. (2008). Nuclear alpha1-adrenergic receptors signal activated ERK localization to caveolae in adult cardiac myocytes. Circulation research, 103(9), 992–1000. [Link]

  • Endoh, M., & Takanashi, M. (1994). Dissociation of the positive inotropic effect of methoxamine from the hydrolysis of phosphoinositide in rabbit ventricular myocardium: a comparison with the effects of phenylephrine and the subtype of the alpha-1 adrenoceptor involved. The Journal of pharmacology and experimental therapeutics, 269(2), 732–742. [Link]

  • Bell, R. M., Mocanu, M. M., & Yellon, D. M. (2011). Retrograde heart perfusion: The Langendorff technique of isolated heart perfusion. Journal of molecular and cellular cardiology, 50(6), 940–950. [Link]

  • Lederer, W. J., & Janssen, P. M. (2015). Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice. Journal of visualized experiments : JoVE, (103), 52932. [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxamine. In PubChem. Retrieved from [Link]

  • Synapse. (2024). What is the mechanism of Methoxamine Hydrochloride?. Patsnap. [Link]

  • Del Balzo, U., Moccetti, T., & Krayenbuehl, H. P. (1989). Positive inotropic effects mediated by alpha 1 adrenoceptors in intact human subjects. Journal of cardiovascular pharmacology, 14(4), 627–632. [Link]

  • University of Pittsburgh. (n.d.). Drugs Used in Cardiology - Adrenergics Module. School of Medicine. [Link]

  • CV Physiology. (n.d.). Cardiac Inotropy (Contractility). Retrieved from [Link]

  • Jin, H., & O'Connell, T. D. (2020). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. American Journal of Physiology-Heart and Circulatory Physiology, 319(6), H1245-H1251. [Link]

  • Wagner, J., & Brodde, O. E. (1978). On the presence and distribution of alpha-adrenoceptors in the heart of various mammalian species. Naunyn-Schmiedeberg's archives of pharmacology, 302(3), 239–254. [Link]

  • Di Segni, E., & Kaplinsky, E. (1989). Effects of methoxamine and phenylephrine on left ventricular contractility in rabbits. Journal of the American College of Cardiology, 14(5), 1350–1358. [Link]

  • DiFrancesco, D. (2016). Effects of commonly used inotropes on myocardial function and oxygen consumption under constant ventricular loading conditions. American Journal of Physiology-Heart and Circulatory Physiology, 311(1), H169-H177. [Link]

  • Skomedal, T., & Osnes, J. B. (2004). The roles of methoxamine and norepinephrine in electromechanical dissociation. Resuscitation, 61(2), 143–150. [Link]

  • University of South Alabama. (n.d.). What are the advantages and disadvantages of the isolated perfused heart?. College of Medicine. [Link]

  • JoVE Science Education Database. (2015). Contractility Measurements on Isolated Papillary Muscles for the Investigation of Cardiac Inotropy in Mice. [Link]

  • Lecturio. (n.d.). Sympathomimetic Drugs. In Concise Medical Knowledge. [Link]

  • Armstrong, P. W., & Benfey, B. G. (1974). The cardiac actions of methoxamine. Circulation research, 34(5), 647–652. [Link]

  • Endoh, M., & Motomura, S. (1979). alpha-Adrenoceptors in the ventricular myocardium: clonidine, naphazoline and methoxamine as partial alpha-agonists exerting a competitive dualism in action to phenylephrine. European journal of pharmacology, 55(3), 299–308. [Link]

  • Taylor & Francis Online. (n.d.). Methoxamine – Knowledge and References. [Link]

Sources

A Head-to-Head Examination of Methoxamine and Other Alpha-Agonists in the Pulmonary Circulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complexities of pulmonary hemodynamics, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed, head-to-head comparison of methoxamine and other key alpha-adrenergic agonists—phenylephrine and norepinephrine—with a specific focus on their effects within the pulmonary circulation. Drawing upon experimental data, this document aims to elucidate the nuanced differences in their mechanisms of action and resulting physiological responses, thereby empowering informed decisions in preclinical and clinical research.

The Critical Role of Alpha-Adrenergic Agonists in Pulmonary Hemodynamics

Alpha-adrenergic agonists are a class of sympathomimetic agents that exert their effects by stimulating alpha-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction.[1] In the systemic circulation, this action is harnessed to increase vascular resistance and elevate blood pressure in hypotensive states.[2] However, their impact on the low-pressure, high-flow pulmonary circulation is more complex and of significant interest in conditions such as pulmonary hypertension, right ventricular failure, and during specific clinical scenarios like one-lung ventilation in thoracic surgery.[3] Understanding the differential effects of various alpha-agonists on the pulmonary vasculature is crucial for both therapeutic applications and for designing robust experimental models of pulmonary vascular disease.

Mechanisms of Action: A Tale of Receptor Selectivity

The divergent effects of methoxamine, phenylephrine, and norepinephrine on the pulmonary circulation are rooted in their distinct affinities for adrenergic receptor subtypes. The primary receptors of interest are the α1 and α2 subtypes on vascular smooth muscle, which mediate vasoconstriction, and the β-adrenergic receptors, which can influence cardiac output and vascular tone.[4][5]

Methoxamine is a pure, direct-acting α1-adrenergic receptor agonist.[5] Its action is almost exclusively focused on α1-receptor stimulation, leading to a predictable vasoconstrictive effect.[5]

Phenylephrine is also a potent and selective α1-adrenergic receptor agonist with minimal to no activity at β-adrenergic receptors.[6] This selectivity makes it a useful tool for studying the isolated effects of α1-receptor stimulation.

Norepinephrine , in contrast, is a mixed-activity agonist, stimulating α1 and, to a lesser extent, α2-adrenergic receptors, as well as potent stimulation of β1-adrenergic receptors.[5] This broader receptor profile results in a more complex physiological response, including increased heart rate and contractility alongside vasoconstriction.

Signaling Pathways of Alpha-1 Adrenergic Agonists

The activation of α1-adrenergic receptors by agonists like methoxamine and phenylephrine initiates a well-defined signaling cascade within vascular smooth muscle cells, ultimately leading to vasoconstriction.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha-1 Receptor Alpha-1 Receptor Gq Protein Gq Protein Alpha-1 Receptor->Gq Protein activates PLC Phospholipase C Gq Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR stimulates Ca²⁺ release Ca Ca²⁺ SR->Ca Myosin Light Chain Kinase Myosin Light Chain Kinase Ca->Myosin Light Chain Kinase activates Myosin Light Chain Myosin Light Chain Myosin Light Chain Kinase->Myosin Light Chain phosphorylates Contraction Vasoconstriction Myosin Light Chain->Contraction Alpha-Agonist Alpha-Agonist Alpha-Agonist->Alpha-1 Receptor binds to

Caption: Alpha-1 adrenergic receptor signaling pathway leading to vasoconstriction.

Head-to-Head Comparison: Experimental Evidence

Direct comparative studies of methoxamine, phenylephrine, and norepinephrine in the pulmonary circulation are limited, with much of the data derived from animal models and specific patient populations. The following table summarizes key findings from available head-to-head and relevant individual studies.

ParameterMethoxaminePhenylephrineNorepinephrineSource(s)
Receptor Selectivity Pure α1 agonistPredominantly α1 agonistα1, α2, and β1 agonist[5]
Pulmonary Vascular Resistance (PVR) Slight and insignificant decrease in a canine model.[7]Increased PVR in patients with pulmonary hypertension.[3] In septic shock patients, PVR increased over time.[8]Increased PVR in septic shock patients.[9] In patients with chronic pulmonary hypertension, norepinephrine decreased the pulmonary to systemic pressure ratio.[10][11][3][7][8][9][10][11]
Pulmonary Artery Pressure (PAP) Decreased pulmonary perfusion pressure in a canine model due to reduced cardiac output.[7]Increased mean PAP in patients with pulmonary hypertension.[3]Variable effects; can increase due to increased PVR but may be offset by changes in cardiac output.[3][7]
Cardiac Output (CO) Decreased CO in a canine model.[7]Decreased CO in patients with chronic pulmonary hypertension.[10][11]Generally maintained or slightly increased CO due to β1 stimulation, though this can be offset by increased afterload.[9][10][11][7][9][10][11]
Systemic Vascular Resistance (SVR) Marked and sustained increase.[7]Significant increase.[6]Significant increase.[5][6][7]
Heart Rate Can cause reflex bradycardia.Can cause reflex bradycardia.Can increase heart rate due to β1 stimulation, but this may be balanced by the baroreflex response to increased blood pressure.[9][6][9]
Key Insights from Comparative Studies:
  • Methoxamine vs. Norepinephrine (Preclinical): A foundational study in anesthetized dogs demonstrated that while both drugs increased systemic blood pressure, their effects on the pulmonary circulation differed significantly. Methoxamine led to a slight, insignificant decrease in pulmonary vascular resistance and a drop in pulmonary perfusion pressure, which was attributed to a reduction in cardiac output.[7] In contrast, norepinephrine's effects were more complex due to its mixed adrenergic activity.[7] This suggests that the reactivity of the pulmonary vasculature to the pure α1-adrenergic stimulation of methoxamine is considerably less than that of the systemic circulation.[7]

  • Phenylephrine vs. Norepinephrine (Clinical): In a study of patients with chronic pulmonary hypertension undergoing anesthesia, norepinephrine was found to be preferable to phenylephrine for treating systemic hypotension.[10][11] Norepinephrine effectively raised systemic blood pressure while decreasing the ratio of pulmonary to systemic arterial pressure, without a detrimental change in cardiac index.[10][11] Conversely, phenylephrine was less effective at raising blood pressure in a subset of patients and was associated with a decrease in cardiac index.[10][11] Another study in patients with pulmonary hypertension showed that phenylephrine worsened right ventricular function, as evidenced by a rise in end-diastolic pressure and a fall in cardiac output, despite increasing coronary driving pressure.[3]

Experimental Protocol: A Framework for Head-to-Head In Vivo Comparison

To ensure the generation of robust and reproducible data, a well-designed experimental protocol is essential. The following outlines a comprehensive, self-validating workflow for the head-to-head comparison of methoxamine, phenylephrine, and norepinephrine on pulmonary hemodynamics in a large animal model (e.g., swine or sheep), which is highly translatable to human physiology.

Experimental Workflow Diagram

cluster_preparation Animal Preparation & Instrumentation cluster_baseline Baseline Hemodynamic Assessment cluster_intervention Drug Infusion Protocol (Randomized Crossover Design) cluster_data_acquisition Continuous Hemodynamic Monitoring & Data Acquisition cluster_analysis Data Analysis Anesthesia Anesthesia Induction & Maintenance Ventilation Mechanical Ventilation Anesthesia->Ventilation Catheterization Pulmonary & Systemic Artery Catheterization Ventilation->Catheterization Flow_Probe Pulmonary Artery Flow Probe Placement Catheterization->Flow_Probe Baseline_Recording Record Baseline PAP, PCWP, CVP, SAP, CO Flow_Probe->Baseline_Recording Drug_A Infusion of Drug A (e.g., Methoxamine) Baseline_Recording->Drug_A Washout_A Washout Period Drug_A->Washout_A Data_Recording Continuous Recording of Hemodynamic Parameters Drug_A->Data_Recording Drug_B Infusion of Drug B (e.g., Phenylephrine) Washout_A->Drug_B Washout_B Washout Period Drug_B->Washout_B Drug_B->Data_Recording Drug_C Infusion of Drug C (e.g., Norepinephrine) Washout_B->Drug_C Drug_C->Data_Recording PVR_Calculation Calculate PVR, SVR, and other derived parameters Drug_C->PVR_Calculation Data_Recording->PVR_Calculation Statistical_Analysis Statistical Comparison of Drug Effects PVR_Calculation->Statistical_Analysis

Caption: Experimental workflow for in vivo comparison of alpha-agonists.

Detailed Step-by-Step Methodology:
  • Animal Model and Preparation:

    • Select a suitable large animal model (e.g., juvenile swine, 30-40 kg).

    • Induce and maintain general anesthesia using a protocol with minimal intrinsic effects on the cardiovascular system (e.g., isoflurane in combination with a continuous infusion of fentanyl).

    • Intubate and mechanically ventilate the animal, maintaining normocapnia and normoxia.

    • Place a central venous catheter for drug administration and a fluid-filled catheter in a systemic artery (e.g., femoral or carotid) for continuous blood pressure monitoring.

  • Surgical Instrumentation for Hemodynamic Monitoring:

    • Perform a median sternotomy to expose the heart and great vessels.

    • Place a high-fidelity, pressure-transducer-tipped catheter into the main pulmonary artery via a purse-string suture for accurate measurement of pulmonary artery pressure (PAP).

    • Place a Swan-Ganz catheter into the pulmonary artery for measurement of pulmonary capillary wedge pressure (PCWP) and thermodilution cardiac output (CO).

    • Place an ultrasonic flow probe around the main pulmonary artery to provide a continuous, beat-to-beat measure of cardiac output.

  • Baseline Data Acquisition:

    • Allow the animal to stabilize for at least 30 minutes after instrumentation.

    • Record baseline hemodynamic parameters, including PAP (systolic, diastolic, and mean), PCWP, central venous pressure (CVP), systemic arterial pressure (SAP), heart rate (HR), and CO.

    • Calculate baseline pulmonary vascular resistance (PVR) using the formula: PVR = (mean PAP - PCWP) / CO.

    • Calculate baseline systemic vascular resistance (SVR) using the formula: SVR = (mean SAP - CVP) / CO.

  • Drug Administration Protocol (Randomized Crossover Design):

    • Prepare stock solutions of methoxamine, phenylephrine, and norepinephrine.

    • Randomize the order of drug administration for each animal.

    • Infuse the first drug at a predetermined dose, escalating the dose incrementally to achieve a target increase in mean systemic arterial pressure (e.g., 20%, 40%, and 60% above baseline).

    • Maintain each dose level for a sufficient period to achieve a steady state (e.g., 10-15 minutes).

    • Continuously record all hemodynamic parameters throughout the infusion.

    • Following the final dose, discontinue the infusion and allow for a washout period until all hemodynamic parameters return to baseline (typically 30-60 minutes).

    • Repeat the infusion protocol for the remaining two drugs in the randomized sequence, ensuring adequate washout between each.

  • Data Analysis and Interpretation:

    • For each dose of each drug, calculate the mean values for all measured and derived hemodynamic parameters.

    • Compare the effects of the three drugs on PVR, PAP, CO, and SVR at each level of systemic blood pressure increase.

    • Use appropriate statistical methods (e.g., repeated measures ANOVA) to determine significant differences between the drugs' effects.

    • Analyze the PVR/SVR ratio to assess the relative pulmonary versus systemic vasoconstrictor effects of each agent.

This self-validating protocol, with its use of a crossover design to minimize inter-animal variability and continuous monitoring of key parameters, will provide a robust dataset for the direct comparison of these alpha-agonists.

Conclusion and Future Directions

The available evidence, primarily from preclinical studies and specific clinical populations, suggests that methoxamine, phenylephrine, and norepinephrine exert distinct effects on the pulmonary circulation. Methoxamine, as a pure α1-agonist, appears to have a less pronounced vasoconstrictive effect on the pulmonary vasculature compared to the systemic circulation.[7] In contrast, phenylephrine can increase pulmonary vascular resistance and may be detrimental in the setting of pre-existing pulmonary hypertension.[3][10][11] Norepinephrine, with its mixed receptor activity, offers a more balanced profile, often preserving cardiac output while increasing systemic pressure, which may be advantageous in certain clinical scenarios.[10][11]

For researchers, the choice of alpha-agonist should be guided by the specific experimental question. Methoxamine and phenylephrine are valuable tools for isolating the effects of α1-adrenergic stimulation, while norepinephrine provides a model of a more complex, clinically relevant sympathomimetic response. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these agents in various clinical settings characterized by altered pulmonary hemodynamics.

References

  • Kwak, Y. L., Lee, C. S., Park, Y. H., & Hong, Y. W. (2003). The effect of phenylephrine and norepinephrine in patients with chronic pulmonary hypertension. Anaesthesia, 58(2), 151–157.
  • Turnheim, K. (1971). The Effects of Methoxamine on the Pulmonary and Systemic Circulations in Comparison to Those of Other Sympathomimetic Agents. Pharmacology, 6(5), 274–283.
  • Kwak, Y. L., Lee, C. S., Park, Y. H., & Hong, Y. W. (2003). The effect of phenylephrine and norepinephrine in patients with chronic pulmonary hypertension*. Anaesthesia and Intensive Care, 31(2), 157-162.
  • Turnheim, K. (1971).
  • D'Orio, V., El Allaf, D., Juchmes, J., & Marcelle, R. (1984). The use of methoxamine in the treatment of right ventricular failure. European heart journal, 5(3), 241–245.
  • Gelman, S. (2018). Is phenylephrine or norepinephrine better to treat arterial hypotension?.
  • Sharma, P., Kumar, S., & Medhi, B. (2017). Vasoconstrictor effect to 5HT, histamine and phenylephrine in pulmonary artery and its modulation by hypoxia.
  • CVPharmacology. (n.d.). Alpha-Adrenoceptor Agonists (α-agonists). CVPharmacology.com.
  • Kleinman, L. H., & Hultgren, P. B. (1982). Regional oxygen consumption and supply in heart: effect of methoxamine-induced pressure rise. The American journal of physiology, 242(5), H849–H856.
  • Hyman, A. L., & Kadowitz, P. J. (1985). Nature of alpha 1 and postjunctional alpha 2 adrenoceptors in the pulmonary vascular bed. Journal of Pharmacology and Experimental Therapeutics, 233(2), 349–355.
  • Rich, S., Gubin, S. S., & Hart, K. (1988). The effects of phenylephrine on right ventricular performance in patients with pulmonary hypertension. Chest, 93(3), 484–487.
  • Turnheim, K. (1971).
  • Matthay, R. A., Ellis, J. H., Jr, & Steele, P. P. (1978). Methoxamine-induced increase in afterload. Effect on left ventricular performance in chronic obstructive pulmonary disease.
  • National Center for Biotechnology Information. (2023). Phenylephrine.
  • White, C. M. (1998). The roles of methoxamine and norepinephrine in electromechanical dissociation. The American journal of emergency medicine, 16(7), 701–704.
  • Han, J., & Zhou, B. (2012). In vivo and in vitro measurements of pulmonary arterial stiffness: A brief review.
  • Kuehne, T., Gatehouse, P. D., Wensley, F., Taylor, A. M., & Firmin, D. N. (2002). Novel Method of Quantifying Pulmonary Vascular Resistance by Use of Simultaneous Invasive Pressure Monitoring and Phase-Contrast Magnetic Resonance Flow.
  • Han, J., & Zhou, B. (2012). In vivo and in vitro measurements of pulmonary arterial stiffness: A brief review. PubMed.
  • Wikipedia. (n.d.). Alpha-adrenergic agonist. Wikipedia.
  • Chesler, N. C., & Tabima, D. M. (2014). Measurement of In-Vivo Pulmonary Vascular Impedance in Two Animal Models of Pulmonary Hypertension. ASME Digital Collection.
  • Prakash, Y. S., & Pabelick, C. M. (2001). Alpha1-adrenergic hypothesis for pulmonary hypertension. Chest, 119(2), 624–630.
  • de Jesus Perez, V., & Yuan, J. X. (2018). Drug-induced pulmonary arterial hypertension: a primer for clinicians and scientists. American journal of physiology. Lung cellular and molecular physiology, 314(6), L1021–L1042.
  • Paradis, N. A., Wenzel, V., & Southard, G. L. (1995). A randomized, double-blind comparison of methoxamine and epinephrine in human cardiopulmonary arrest. American journal of respiratory and critical care medicine, 152(2), 519–523.
  • Zhang, H., & Zhang, R. (2022). Medical Management of Pulmonary Arterial Hypertension: Current Approaches and Investigational Drugs. International journal of molecular sciences, 23(19), 11466.
  • Galla, A., & Charkoudian, N. (2014). Independent Regulation of Alpha1 and Alpha2 Adrenergic Receptor–Mediated Vasoconstriction in vivo. PloS one, 9(4), e94169.
  • Power. (n.d.). Alpha 1 vs Alpha 2. withpower.com.
  • Gelman, S., & Bigatello, L. (2018). Is phenylephrine or norepinephrine better to treat arterial hypotension?.
  • Carey, R. M., & Siragy, H. M. (2003). A practical guide to evaluating cardiovascular, renal, and pulmonary function in mice. American journal of physiology.
  • de Jesus Perez, V., & Yuan, J. X. (2018). Drug-induced pulmonary arterial hypertension: a primer for clinicians and scientists.
  • Gelman, S., & Bigatello, L. (2018). Is phenylephrine or norepinephrine better to treat arterial hypotension?.
  • Taylor & Francis. (n.d.). Methoxamine – Knowledge and References. Taylor & Francis Online.
  • Freeman, G. L., & Little, W. C. (1989). Effects of methoxamine and phenylephrine on left ventricular contractility in rabbits. Journal of the American College of Cardiology, 14(5), 1350–1358.
  • Schreuder, W. O., Schneider, A. J., Groeneveld, A. B., & Thijs, L. G. (1989). Effect of dopamine vs norepinephrine on hemodynamics in septic shock. Emphasis on right ventricular performance. Chest, 95(6), 1282–1288.
  • Kreuter, M., & Ehlers-Tenenbaum, S. (2020). Pulmonary function testing for the early detection of drug-induced lung disease: a systematic review in adults treated with drugs associated with pulmonary toxicity. Internal medicine journal, 50(11), 1311–1325.
  • Morelli, A., Ertmer, C., Rehberg, S., Lange, M., Orecchioni, A., Cecchini, V., ... & Westphal, M. (2008). Phenylephrine versus norepinephrine for initial hemodynamic support of patients with septic shock: a randomized, controlled trial. Critical Care, 12(6), R143.
  • Yilmaz, M. B., & Ersoz, M. (2019). Cardiac and Vascular α1-Adrenoceptors in Congestive Heart Failure: A Systematic Review. International journal of molecular sciences, 20(18), 4478.
  • Nijkamp, F. P., & Van den Brink, F. G. (1977). Bronchopulmonary effects of phenylephrine and methoxamine in the guinea-pig. Interaction with bronchoconstrictor drugs. European journal of pharmacology, 44(2), 143–151.
  • Cooper, J. A., Jr, & Matthay, R. A. (1986). Drug-Induced Pulmonary Vascular Disease—Mechanisms and Clinical Patterns.
  • Goldberg, L. I., & Talley, R. C. (1961). The Direct Effects of Norepinephrine, Epinephrine, and Methoxamine on Myocardial Contractile Force in Man. Semantic Scholar.
  • Kim, K. M., Kim, H. S., Park, S. Y., Lee, J. R., & Kim, C. S. (2016). Dexmedetomidine inhibits vasoconstriction via activation of endothelial nitric oxide synthase. Korean journal of anesthesiology, 69(4), 387–393.
  • National Center for Biotechnology Information. (2023). Alpha-1 Receptor Agonists.

Sources

A Comparative Guide to the Molecular Interactions of Methoxamine with the Alpha-1B Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a ligand and its receptor is paramount for advancing therapeutic design. This guide provides an in-depth technical comparison of methoxamine's engagement with the alpha-1B adrenergic receptor (α1B-AR), benchmarked against endogenous and synthetic ligands. We will explore the experimental methodologies that form the bedrock of our understanding, present comparative data, and delve into the molecular determinants that govern these interactions.

Introduction: The Alpha-1B Adrenergic Receptor and Methoxamine

The alpha-1B adrenergic receptor is a G-protein coupled receptor (GPCR) belonging to the α1-adrenergic receptor family, which also includes the α1A and α1D subtypes.[1][2] These receptors are critical mediators of the sympathetic nervous system, responding to the endogenous catecholamines norepinephrine and epinephrine.[1] The α1B-AR is predominantly coupled to the Gq/11 family of G-proteins.[1][3] Agonist binding initiates a signaling cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] The subsequent increase in intracellular calcium (Ca2+), mobilized from the endoplasmic reticulum, triggers a host of physiological responses, most notably smooth muscle contraction.[4][5]

Methoxamine is a synthetic sympathomimetic amine that functions as a selective agonist for alpha-1 adrenergic receptors.[4] Structurally related to phenylephrine, it is recognized for its ability to cause prolonged peripheral vasoconstriction, leading to an increase in blood pressure.[6] Unlike the endogenous catecholamines, methoxamine lacks a catechol moiety and has methoxy groups on the phenyl ring, which influences its metabolic stability and interaction with the receptor.

This guide will dissect the molecular interactions of methoxamine with the α1B-AR, providing a comparative analysis with the endogenous agonist norepinephrine, the commonly used synthetic agonist phenylephrine, and the selective antagonist prazosin.

Experimental Confirmation of Molecular Interactions

A multi-faceted approach is necessary to fully characterize the interaction of a ligand with its receptor. This involves quantifying binding affinity, assessing functional potency and efficacy, and probing the structural basis of the interaction.

Quantifying Ligand Binding: Radioligand Binding Assays

The cornerstone for determining the affinity of a ligand for its receptor is the radioligand binding assay. This technique directly measures the binding of a radiolabeled ligand to the receptor. In the context of the α1B-AR, competitive binding assays are particularly informative.

Causality Behind Experimental Choices: The choice of a radioligand is critical. A high-affinity, subtype-selective radioligand is ideal, but a non-selective antagonist like [3H]-prazosin is often used due to its well-characterized properties and high affinity across all α1-AR subtypes.[2] The use of a non-selective radioligand necessitates the use of cell lines stably expressing a single receptor subtype (e.g., CHO or HEK293 cells expressing human α1B-AR) to ensure the data is specific to the receptor of interest. The antagonist prazosin is a quinazoline derivative that acts as a competitive alpha-1 antagonist and is used in the management of hypertension.[5][7][8][9][10]

The experimental design involves incubating cell membranes containing the α1B-AR with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (e.g., methoxamine, phenylephrine, norepinephrine). By measuring the displacement of the radioligand, we can determine the inhibitor constant (Ki) of the competitor, which is an inverse measure of its binding affinity.

Caption: Workflow for a competitive radioligand binding assay.

Assessing Functional Activity

Functional assays are essential to determine whether a ligand is an agonist, antagonist, or inverse agonist, and to quantify its potency and efficacy. For the Gq-coupled α1B-AR, two primary functional assays are widely employed.

This assay provides a direct measure of G-protein activation, an early event in the signaling cascade.[3] The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is measured upon agonist stimulation.[3]

Causality Behind Experimental Choices: The GTPγS binding assay is a valuable tool because it measures a proximal step in receptor activation, making it less susceptible to signal amplification that can occur in downstream assays.[3] This allows for a more direct assessment of a ligand's ability to stabilize the active conformation of the receptor. The experiment is typically performed with cell membranes, providing a simplified system to study the receptor-G protein interaction.

Caption: Workflow for a GTPγS binding assay.

As the α1B-AR signals through the Gq pathway to increase intracellular calcium, measuring these changes provides a robust readout of receptor activation.[1][11] This is typically achieved using calcium-sensitive fluorescent dyes (e.g., Fluo-4) in whole cells.[1]

Causality Behind Experimental Choices: The calcium mobilization assay is a high-throughput method that provides a more physiologically relevant measure of receptor function in intact cells.[1] The use of fluorescent plate readers allows for real-time kinetic measurements, providing information on the speed and duration of the cellular response. The potency of an agonist is determined by its EC50 value (the concentration required to produce 50% of the maximal response), while its efficacy is reflected by the maximal response (Emax) it can elicit compared to a full agonist.

G cluster_pathway α1B-Adrenergic Receptor Signaling Pathway Agonist Methoxamine Receptor α1B-AR Agonist->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C DAG->PKC activates Ca2 ↑ [Ca2+]i ER->Ca2 releases Ca2+ Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: The α1B-AR Gq signaling pathway.

Comparative Performance Data

The following tables summarize the binding affinities and functional potencies of methoxamine and its comparators at the alpha-1B adrenergic receptor. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.

Table 1: Comparative Binding Affinities (Ki) at the α1B-Adrenergic Receptor

CompoundReceptor SubtypeCell LinepKiKi (nM)Reference
Methoxamine α1Rabbit Thoracic Aortalow affinityNot specified[12]
Phenylephrine Human α1B-ARCHO5.991,023[13]
Norepinephrine Human α1B-ARCHO6.09813[13]
Prazosin Human α1B-ARCHO9.50.32[13]

Note: Data for methoxamine is qualitative from a tissue preparation, while data for other ligands are from a single study using a recombinant human receptor, providing a more direct comparison between them.

Table 2: Comparative Functional Potencies (EC50) at the α1B-Adrenergic Receptor

CompoundAssayCell Line/TissuepEC50EC50 (nM)Reference
Methoxamine ContractionHuman Internal Mammary ArteryNot specified670[14]
Phenylephrine Calcium MobilizationCHO5.991,023[13]
Phenylephrine ERK1/2 PhosphorylationCHO6.51309[13]
Norepinephrine Calcium MobilizationCHO7.0295[13]
Norepinephrine ERK1/2 PhosphorylationCHO7.7418[13]

Note: The experimental systems and endpoints differ, highlighting the importance of context when comparing potencies. The data from reference[13] on CHO cells provides a direct comparison of norepinephrine and phenylephrine potency for specific signaling pathways.

Analysis of Comparative Data:

  • Binding Affinity: Prazosin demonstrates very high affinity for the α1B-AR, consistent with its potent antagonist activity.[13] Norepinephrine and phenylephrine exhibit similar, moderate affinities.[13] While quantitative data for methoxamine at the human α1B-AR is sparse in these direct comparisons, tissue-based studies suggest it has a lower affinity than norepinephrine.[12]

  • Functional Potency: Norepinephrine is consistently more potent than phenylephrine in functional assays at the α1B-AR.[13] Methoxamine appears to be less potent than both norepinephrine and phenylephrine.[6][14] It is also suggested that methoxamine may act as a partial agonist in some systems.[6]

Molecular Determinants of Interaction

The structural differences between methoxamine, phenylephrine, and norepinephrine account for their varying affinities and potencies. The crystal structure of the α1B-AR provides a template for understanding these interactions.[15]

  • Norepinephrine and Phenylephrine: As catecholamines (phenylephrine is a phenethylamine), they possess hydroxyl groups on the phenyl ring that are crucial for forming hydrogen bonds with serine residues in the transmembrane domains (TMs) of the receptor, particularly TM5.[1] An aspartate residue in TM3 is critical for anchoring the protonated amine group of these ligands.[1]

  • Methoxamine: Lacking the catechol hydroxyls, methoxamine cannot form the same hydrogen bonds. Its interaction is likely dominated by hydrophobic and van der Waals interactions within the binding pocket. The methoxy groups on the phenyl ring of methoxamine likely occupy a different space within the binding pocket compared to the hydroxyl groups of the other agonists, leading to a different binding orientation and potentially lower affinity and efficacy.

Site-directed mutagenesis studies, where specific amino acids in the receptor are mutated, are powerful tools to confirm these interactions. For example, mutating the key serine or aspartate residues would be expected to have a greater impact on the binding and function of norepinephrine and phenylephrine than on methoxamine.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of methoxamine for the α1B-AR.

Materials:

  • Membranes from CHO cells stably expressing human α1B-AR.

  • [3H]-prazosin (specific activity ~80 Ci/mmol).

  • Unlabeled methoxamine, norepinephrine, phenylephrine, and prazosin.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare a membrane suspension from the transfected CHO cells to a final protein concentration of 20-40 µg/mL in Binding Buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL Binding Buffer.

    • 50 µL of competitor ligand (methoxamine or other compounds) at various concentrations (e.g., 10-10 M to 10-3 M). For total binding, add 50 µL of buffer. For non-specific binding, add a high concentration of unlabeled prazosin (e.g., 10 µM).

    • 50 µL of [3H]-prazosin at a final concentration close to its Kd (e.g., 0.5 nM).

    • 50 µL of membrane suspension to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of methoxamine at the α1B-AR.

Materials:

  • CHO cells stably expressing human α1B-AR.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Methoxamine, norepinephrine, phenylephrine.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the CHO-α1B-AR cells into the microplates and grow to confluence.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer.

    • Remove the culture medium from the cells and add the loading solution.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells with Assay Buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of the agonist compounds (methoxamine, etc.) in Assay Buffer at a concentration 5-10x the final desired concentration.

  • Measurement:

    • Place the cell plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Establish a baseline fluorescence reading for each well.

    • Use the automated injector to add the agonist solutions to the wells.

    • Record the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Subtract the baseline fluorescence from the peak response.

    • Plot the change in fluorescence against the log concentration of the agonist.

    • Determine the EC50 and Emax values using non-linear regression (sigmoidal dose-response curve).

Conclusion

The molecular interaction of methoxamine with the alpha-1B adrenergic receptor is characterized by a moderate to low binding affinity and functional potency compared to the endogenous agonist norepinephrine and the synthetic agonist phenylephrine. This is likely due to the absence of catechol hydroxyl groups in methoxamine's structure, which are critical for high-affinity interactions with the receptor. The experimental workflows detailed in this guide, including radioligand binding and calcium mobilization assays, provide a robust framework for characterizing these interactions. A thorough understanding of these molecular-level details is essential for the rational design of novel α1B-AR ligands with desired pharmacological profiles for therapeutic applications.

References

  • Colucci, W. S. (1982). Alpha-adrenergic receptor blockade with prazosin. Annals of Internal Medicine, 97(1), 67–77. [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Methoxamine Hydrochloride? Patsnap Synapse. [Link]

  • University of Pittsburgh. Adrenergics Module. Pitt Cardiology. [Link]

  • Muramatsu, I., et al. (2001). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. British Journal of Pharmacology, 133(4), 521–530. [Link]

  • Siegl, P. K., & McNeill, J. H. (1980). Comparison of the alpha-adrenergic agonists, phenylephrine and methoxamine in rabbit papillary muscles. Research Communications in Chemical Pathology and Pharmacology, 30(2), 221–231. [Link]

  • Proudman, R. G. W., & Baker, J. G. (2021). The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors. Pharmacology Research & Perspectives, 9(4), e00858. [Link]

  • Bradshaw, S. J., et al. (1987). Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones. British Journal of Pharmacology, 90(4), 771–780. [Link]

  • Forlini, M., et al. (1993). Alpha 1 adrenoceptor subtype mediates noradrenaline induced contraction of the human internal mammary artery: radioligand and functional studies. Cardiovascular Research, 27(4), 666–670. [Link]

  • Graham, R. M., & Lanier, S. M. (1986). Prazosin. New England Journal of Medicine, 314(24), 1547–1554. [Link]

  • DeMarinis, R. M., et al. (1985). Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine. Journal of Medicinal Chemistry, 28(9), 1168–1175. [Link]

  • Moriyama, N., et al. (2002). Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats. British Journal of Pharmacology, 136(6), 843–851. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The GTPγS binding assay: a functional assay for G protein-coupled receptors. Life Sciences, 74(4), 489–508. [Link]

  • Tsai, Y. C., et al. (2009). Epinephrine, phenylephrine, and methoxamine induce infiltrative anesthesia via α1-adrenoceptors in rats. Acta Pharmacologica Sinica, 30(10), 1365–1372. [Link]

  • Fargin, A., et al. (1988). The human β-adrenergic receptor: site-directed mutagenesis of the aspartate-113 residue. Journal of Biological Chemistry, 263(31), 16359–16362. [Link]

  • Perez, D. M. (2006). α1-Adrenergic Receptor Subtypes: Molecular Structure, Function, and Signaling. Progress in Molecular Biology and Translational Science, 73, 1–46. [Link]

  • Taylor & Francis Online. (n.d.). Methoxamine – Knowledge and References. [Link]

  • Memon, A. A., et al. (1995). Increased Ca2+ sensitivity of alpha 1-adrenoceptor-stimulated contraction in SHR caudal artery. American Journal of Physiology-Heart and Circulatory Physiology, 268(4), H1547–H1554. [Link]

  • Muramatsu, I., et al. (2007). Pharmacologically distinct phenotypes of α1B-adrenoceptors: variation in binding and functional affinities for antagonists. British Journal of Pharmacology, 150(4), 486–495. [Link]

  • Xu, P., et al. (2023). Structural basis of agonist specificity of α1A-adrenergic receptor. Nature Communications, 14(1), 4905. [Link]

  • Satoh, K., & Taira, N. (1988). Effect of alpha 1-adrenoceptor stimulation with methoxamine and phenylephrine on spontaneously beating rabbit sino-atrial node cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 337(4), 415–422. [Link]

  • Colucci, W. S., et al. (1985). Norepinephrine-induced down regulation of alpha 1 adrenergic receptors in cultured rabbit aorta smooth muscle cells. Circulation Research, 57(5), 777–783. [Link]

  • Doze, V. A., & Perez, D. M. (2012). α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Frontiers in Pharmacology, 3, 133. [Link]

  • Brown, R. D., et al. (1984). Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line. Journal of Biological Chemistry, 259(12), 7570–7576. [Link]

  • Reynolds, E. E., & Dubyak, G. R. (1986). Activation of calcium mobilization and calcium influx by alpha 1-adrenergic receptors in a smooth muscle cell line. Biochemical and Biophysical Research Communications, 136(3), 927–934. [Link]

  • Oriowo, M. A., & Hatanaka, T. (1993). Pharmacological characterization of two distinct alpha 1-adrenoceptor subtypes in rabbit thoracic aorta. British Journal of Pharmacology, 109(3), 647–653. [Link]

  • Mansour, N., Ziyatdinova, N. I., & Zefirov, T. L. (2020). Methoxamine Plays a Role in the Regulation of the Electrical Activity of Newborn Rats. Russian Journal of Physiology, 106(10), 1279–1287. [Link]

  • I. C. S. (1962). Sympathetic β-receptor blocking action of methoxamine. British Journal of Pharmacology and Chemotherapy, 19(2), 365–374. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

Sources

A Comparative Analysis of L-erythro-methoxamine and Phenylephrine in Eliciting Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmacological research, particularly in the study of sympathomimetic amines, the precise evaluation of agonist potency is paramount. This guide provides an in-depth, comparative analysis of two potent alpha-1 adrenergic receptor agonists: L-erythro-methoxamine and the well-established phenylephrine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product comparison to offer a foundational understanding of the underlying mechanisms, detailed experimental protocols for potency determination, and a critical evaluation of their respective efficacies in inducing smooth muscle contraction.

Introduction: The Significance of Alpha-1 Adrenergic Agonists in Smooth Muscle Physiology

Alpha-1 adrenergic receptors, a class of G-protein coupled receptors (GPCRs), are predominantly located on the smooth muscle cells of various tissues, including blood vessels, the iris dilator muscle, and the internal urinary and anal sphincters.[1][2] Activation of these receptors by agonists initiates a signaling cascade that culminates in smooth muscle contraction.[2] This physiological response is fundamental to the regulation of blood pressure, pupillary dilation, and the maintenance of visceral sphincter tone.[1][3]

Phenylephrine has long served as a reference alpha-1 adrenergic agonist in both clinical and research settings.[1][3] Its well-characterized mechanism of action and predictable vasoconstrictive effects have established it as a valuable tool.[1] However, the quest for compounds with enhanced potency and potentially more favorable pharmacokinetic profiles is a continuous endeavor in drug discovery. L-erythro-methoxamine, a stereoisomer of methoxamine, has emerged as a compelling alternative, demonstrating significantly higher potency in certain smooth muscle tissues.[2] This guide will dissect the molecular interactions and functional consequences of both compounds, providing a rigorous framework for their comparative evaluation.

Mechanism of Action: A Shared Pathway with Divergent Potencies

Both L-erythro-methoxamine and phenylephrine exert their effects by selectively binding to and activating alpha-1 adrenergic receptors.[2][4][5] This interaction triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein. The subsequent signaling cascade is detailed below:

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist L-erythro-methoxamine or Phenylephrine A1AR α1-Adrenergic Receptor (GPCR) Agonist->A1AR Binds to Gq Gq Protein A1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER IP3 Receptor IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Phosphorylates contractile proteins Ca_release Ca²⁺ Release Ca_release->Contraction ER->Ca_release Induces

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

The binding of the agonist to the alpha-1 adrenergic receptor initiates a cascade involving Gq protein activation, leading to the hydrolysis of PIP2 into IP3 and DAG. IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C. The elevated intracellular calcium levels are the primary trigger for the interaction of actin and myosin filaments, resulting in smooth muscle contraction.[2]

While the signaling pathway is conserved, the potency of L-erythro-methoxamine and phenylephrine can differ significantly. Potency is a measure of the concentration of a drug required to produce a defined effect. In the context of smooth muscle contraction, this is often quantified by the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency.[6]

Experimental Benchmarking: A Head-to-Head Comparison

To empirically determine the relative potency of L-erythro-methoxamine and phenylephrine, a classic pharmacological approach utilizing an isolated tissue organ bath is employed. This ex vivo method allows for the direct measurement of smooth muscle contractility in a controlled environment.

Experimental Protocol: Isolated Tissue Organ Bath Assay

This protocol outlines the steps for conducting a comparative analysis of agonist-induced smooth muscle contraction.

Materials:

  • Isolated Tissue: Porcine internal anal sphincter (IAS) or other suitable smooth muscle tissue (e.g., aortic rings).

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 (carbogen) and maintained at 37°C.

  • Agonists: L-erythro-methoxamine hydrochloride and Phenylephrine hydrochloride stock solutions.

  • Isolated Tissue Organ Bath System: Comprising a chamber, force-displacement transducer, amplifier, and data acquisition system.

  • Standard laboratory equipment: Dissection tools, sutures, pipettes, etc.

Experimental Workflow:

Experimental_Workflow A Tissue Preparation: Excise smooth muscle tissue and cut into strips or rings. B Mounting: Suspend tissue in the organ bath containing oxygenated PSS at 37°C. A->B C Equilibration: Allow tissue to equilibrate under a -pre-determined resting tension. B->C D Viability Check: Induce a maximal contraction with a high concentration of KCl. C->D E Washout: Wash the tissue with fresh PSS until it returns to baseline tension. D->E F Cumulative Dose-Response: Add increasing concentrations of the agonist (L-erythro-methoxamine or Phenylephrine) in a stepwise manner. E->F G Data Recording: Record the contractile force at each agonist concentration. F->G H Data Analysis: Plot the dose-response curve and calculate the EC50 value. G->H

Caption: Isolated Tissue Organ Bath Experimental Workflow.

Step-by-Step Methodology:

  • Tissue Preparation: Humanely euthanize the animal according to institutional guidelines. Promptly dissect the desired smooth muscle tissue (e.g., porcine internal anal sphincter) and place it in ice-cold PSS. Carefully clean the tissue of any adhering fat or connective tissue and prepare strips or rings of appropriate dimensions.

  • Mounting: Securely mount the tissue strip or ring in the organ bath chamber using sutures or hooks, connecting one end to a fixed point and the other to the force-displacement transducer. The chamber should be filled with pre-warmed and continuously gassed PSS.

  • Equilibration: Allow the tissue to equilibrate for a period of 60-90 minutes under a predetermined optimal resting tension. During this time, the PSS in the bath should be replaced every 15-20 minutes.

  • Viability Assessment: To ensure the viability and contractile capacity of the tissue, challenge it with a high concentration of potassium chloride (e.g., 80 mM KCl). This induces depolarization and a maximal contraction independent of receptor activation.

  • Washout and Re-equilibration: Following the KCl-induced contraction, thoroughly wash the tissue with fresh PSS until the tension returns to the baseline. Allow the tissue to re-equilibrate.

  • Cumulative Dose-Response Curve Generation: Introduce the first agonist (e.g., L-erythro-methoxamine) into the bath at a low concentration. Once the contractile response has stabilized, add the next, higher concentration of the agonist without washing out the previous one. Continue this cumulative addition until a maximal response is achieved and subsequent higher concentrations do not elicit a further increase in contraction.

  • Data Acquisition: Continuously record the isometric tension generated by the smooth muscle tissue throughout the experiment using the data acquisition system.

  • Washout and Second Agonist Testing: After completing the dose-response curve for the first agonist, thoroughly wash the tissue with PSS until the baseline tension is restored. After a suitable recovery period, repeat the cumulative dose-response procedure with the second agonist (e.g., phenylephrine).

  • Data Analysis: For each agonist, plot the contractile response (as a percentage of the maximal response) against the logarithm of the agonist concentration. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 value. Statistical comparisons of the EC50 values for L-erythro-methoxamine and phenylephrine can then be performed using appropriate statistical tests (e.g., t-test).

Quantitative Data Summary

A study directly comparing the potency of L-erythro-methoxamine and phenylephrine in porcine internal anal sphincter (IAS) smooth muscle yielded the following results:[2]

CompoundEC50 (µM) [mean (s.e.m.)]Relative Potency vs. Phenylephrine
L-erythro-methoxamine 17.6 (3.7)~ 4 times more potent
Phenylephrine 58.3 (13.4)1 (Reference)
Methoxamine Racemate 74.7 (16.5)Less potent

Data sourced from Jones et al. (2003).[2]

These data clearly demonstrate the superior potency of the L-erythro isomer of methoxamine compared to both phenylephrine and the racemic mixture of methoxamine in this specific smooth muscle tissue.[2] The significantly lower EC50 value for L-erythro-methoxamine indicates that a much lower concentration is required to achieve half of the maximal contractile response.[2]

Pharmacokinetic and Pharmacodynamic Considerations

While potency is a critical parameter, a comprehensive comparison must also consider the broader pharmacological profiles of these compounds.

Phenylephrine:

  • Pharmacokinetics: Phenylephrine has a rapid onset of action but a relatively short duration.[7] It is extensively metabolized by monoamine oxidase (MAO) in the gut wall and liver, leading to low oral bioavailability.[5]

  • Pharmacodynamics: It is a selective alpha-1 adrenergic agonist with minimal to no beta-adrenergic activity.[1] This selectivity makes it a useful tool for studying alpha-1 mediated effects in isolation.

L-erythro-methoxamine:

  • Pharmacokinetics: Methoxamine, the parent compound of L-erythro-methoxamine, is known to have a longer duration of action compared to phenylephrine.[4][8] Specific pharmacokinetic data for the L-erythro isomer is less abundant in publicly available literature, but it is expected to exhibit similar prolonged effects.

  • Pharmacodynamics: Like phenylephrine, L-erythro-methoxamine is a selective alpha-1 adrenergic agonist.[2] The four-fold higher potency observed in the porcine IAS model suggests a higher affinity for the alpha-1 adrenergic receptor or greater intrinsic efficacy in this tissue.[2]

Conclusion and Future Directions

The experimental evidence presented in this guide unequivocally demonstrates that L-erythro-methoxamine is a more potent alpha-1 adrenergic agonist than phenylephrine in eliciting smooth muscle contraction in the porcine internal anal sphincter.[2] This enhanced potency, coupled with the potentially longer duration of action characteristic of methoxamine derivatives, positions L-erythro-methoxamine as a valuable research tool and a potential therapeutic agent in conditions requiring sustained smooth muscle contraction.

For researchers in the field, the choice between L-erythro-methoxamine and phenylephrine will depend on the specific experimental objectives. For studies requiring a highly potent and long-acting alpha-1 agonist, L-erythro-methoxamine presents a clear advantage. Phenylephrine, with its extensive historical data and well-understood profile, remains a reliable standard for comparison.

Further research is warranted to expand the comparative potency data of L-erythro-methoxamine across a broader range of smooth muscle tissues. Detailed pharmacokinetic studies of the purified L-erythro isomer will also be crucial for a complete understanding of its pharmacological profile and to inform potential clinical applications. The robust and reproducible experimental framework provided in this guide serves as a solid foundation for such future investigations.

References

  • Phenylephrine - StatPearls - NCBI Bookshelf - NIH. (2023, October 30). Retrieved from [Link]

  • What is the mechanism of Phenylephrine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • What is the mechanism of action of phenylephrine? - Dr.Oracle. (2025, October 26). Retrieved from [Link]

  • Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed. (n.d.). Retrieved from [Link]

  • Signal transduction pathways of α 1 -adrenergic receptors in smooth... - ResearchGate. (n.d.). Retrieved from [Link]

  • Vascular smooth muscle cell contractility assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Contraction of single vascular smooth muscle cells by phenylephrine at constant [Ca2+]i. (n.d.). Retrieved from [Link]

  • Phenylephrine (Neo Synephrine): Mechanism of Action - CRNA School Prep Academy. (2024, March 27). Retrieved from [Link]

  • Alpha-1 Adrenergic Receptors - YouTube. (2019, October 21). Retrieved from [Link]

  • L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincterin vitro | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm - PubMed Central. (2022, August 9). Retrieved from [Link]

  • Alpha-1 adrenergic receptor - Wikipedia. (n.d.). Retrieved from [Link]

  • Target validation of G-protein coupled receptors - PubMed. (n.d.). Retrieved from [Link]

  • What is the effect of Phenylephrine, an alpha-1 (α1) adrenergic receptor agonist? - Dr.Oracle. (2025, April 18). Retrieved from [Link]

  • Identification and validation of G protein-coupled receptors modulating flow-dependent signaling pathways in vascular endothelial cells - NIH. (n.d.). Retrieved from [Link]

  • Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC - NIH. (n.d.). Retrieved from [Link]

  • Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine - PubMed. (n.d.). Retrieved from [Link]

  • Methoxamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Methoxamine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Substitution of phenylephrine for pseudoephedrine as a nasal decongestant. An illogical way to control methamphetamine abuse - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Mathematical modeling improves EC50 estimations from classical dose-response curves. (n.d.). Retrieved from [Link]

  • Pulmonary vascular smooth muscle contraction - PubMed - NIH. (n.d.). Retrieved from [Link]

  • EC50 - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Methoxamine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Explain what is EC50? - Patsnap Synapse. (2025, March 20). Retrieved from [Link]

  • Methoxamine | C11H17NO3 | CID 6082 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Contractile function of vascular smooth muscle cells. A collagen gel... - ResearchGate. (n.d.). Retrieved from [Link]

  • Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf - NIH. (2023, June 5). Retrieved from [Link]

  • Effects of methoxamine and phenylephrine on left ventricular contractility in rabbits. (n.d.). Retrieved from [Link]

  • L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro - PubMed. (n.d.). Retrieved from [Link]

  • Comparison of the alpha-adrenergic agonists, phenylephrine and methoxamine in rabbit papillary muscles - PubMed. (n.d.). Retrieved from [Link]

  • Relative agonist potency as a means of differentiating alpha-adrenoceptors and alpha-adrenergic mechanisms - PubMed. (n.d.). Retrieved from [Link]

  • The alpha 1-adrenergic receptor that mediates smooth muscle contraction in human prostate has the pharmacological properties of the cloned human alpha 1c subtype - PubMed. (n.d.). Retrieved from [Link]

  • Beta-1 and beta-2 adrenoceptors mediate smooth muscle relaxation in bovine isolated mesenteric lymphatics - PubMed. (n.d.). Retrieved from [Link]

  • Concentration-dependent alpha1-Adrenoceptor Antagonism and Inhibition of Neurogenic Smooth Muscle Contraction by Mirabegron in the Human Prostate - PubMed Central. (2021, June 24). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride (CAS No. 15471-89-3). As a phenethylamine derivative used in organic synthesis and pharmaceutical research, its handling and disposal require a meticulous approach to ensure personnel safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, trustworthiness, and authoritative standards.

Core Principles of Chemical Waste Management

The disposal of any chemical reagent is not merely a final step but an integral part of the laboratory workflow. The primary principle is that all chemical waste must be managed in accordance with federal, state, and local regulations. Under no circumstances should this compound be disposed of via standard drains or as common refuse. Improper disposal can lead to environmental contamination and pose significant safety risks.

Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for the hydrochloride salt may vary between suppliers, the hazards associated with the parent compound, 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol, provide a clear basis for risk assessment.

GHS Hazard Classifications for Parent Compound: [2]

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

These classifications mandate careful handling to avoid ingestion, skin/eye contact, and inhalation of the solid powder.

Chemical and Physical Properties Summary
PropertyValueSource
CAS Number 15471-89-3[1][3]
Molecular Formula C₁₀H₁₆ClNO₃[3]
Molecular Weight ~233.69 g/mol [1][3]
Physical Form White crystalline solid[1]
Solubility Soluble in water and organic solvents[1]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the proper safety measures are in place. The causality is simple: minimizing exposure is the most effective safety protocol.

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to mitigate the risk of inhaling dust particles.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

    • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. This is critical to prevent eye irritation from accidental splashes or airborne particles.[4][5]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.

    • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron may be necessary.

    • Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of this compound.

Step 1: Waste Identification and Segregation

Properly identify the waste stream. Do not mix this waste with other chemical classes.

  • Unused or Expired Product: Keep in its original, clearly labeled container.

  • Contaminated Labware: This includes items like weigh boats, pipette tips, and empty containers. These items are considered contaminated waste. Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or water), and the rinsate collected as hazardous waste.

  • Spill Cleanup Materials: Any absorbent materials used to clean a spill of this compound must be treated as hazardous waste.

Step 2: Containment and Labeling

All waste must be collected in a designated, sealed, and chemically compatible container. The container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Associated hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date accumulation started.

Step 3: Engage a Licensed Environmental Services Provider

The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company. This is the most critical step in ensuring regulatory compliance. The provider will be responsible for the final disposal, which is typically high-temperature incineration. Provide them with the Safety Data Sheet (SDS) to ensure they can handle the waste stream appropriately.

Step 4: Documentation and Record Keeping

Maintain meticulous records of all disposed chemical waste, including the chemical name, quantity, disposal date, and the manifest provided by the waste disposal company. This documentation is essential for regulatory audits.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Prevent the spill from spreading. For a solid spill, carefully sweep or vacuum (with HEPA filter) the material. Avoid raising dust. For a solution, cover with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Identify Waste: 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol HCl assess Assess Hazards (Irritant, Harmful) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe segregate Segregate Waste Stream (Do Not Mix with Other Chemicals) ppe->segregate contain Place in Labeled, Sealed Hazardous Waste Container segregate->contain contact Contact EHS / Licensed Waste Disposal Vendor contain->contact document Complete Waste Manifest & Log Disposal contact->document pickup Scheduled Pickup by Certified Vendor document->pickup end Compliant Disposal (e.g., Incineration) pickup->end

Caption: Disposal workflow for 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol HCl.

Regulatory Considerations

Phenethylamine and its derivatives are often scrutinized by regulatory bodies. While this specific compound is not explicitly found on the DEA's List I or List II of controlled chemicals from the provided search results, it is imperative for researchers to verify its status against the most current federal and state regulations.[6][7] The "Chemical Handler's Manual" from the DEA provides comprehensive information on regulated chemicals.[7] Always consult your institution's EHS department for guidance on specific regulatory requirements.

References

  • This compound | 15471-89-3 | Benchchem .

  • This compound | C10H16ClNO3 | CID 12888909 - PubChem .

  • SAFETY DATA SHEET - MilliporeSigma .

  • 2411591-47-2|(R)-2-Amino-2-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride - BLDpharm .

  • 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol | C10H15NO3 | CID 188422 - PubChem .

  • 2-Amino-1-(3,4-dimethoxyphenyl)ethanol hydrochloride - Crysdot .

  • SAFETY DATA SHEET - Sigma-Aldrich .

  • SAFETY DATA SHEET - AK Scientific, Inc.

  • SAFETY DATA SHEET - accessdata.fda.gov .

  • SAFETY DATA SHEET - Sigma-Aldrich (2) .

  • DEA list of chemicals - Wikipedia .

  • Chemical Handler's Manual - DEA Diversion Control Division .

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical compounds is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol hydrochloride (CAS No. 15471-89-3).[1][2] This document moves beyond a simple checklist, offering a procedural and scientific rationale for each recommendation to ensure the highest standards of laboratory safety.

Hazard Assessment: Understanding the Risks

Before any handling, it is crucial to understand the inherent hazards of this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several risks that necessitate stringent protective measures.[3]

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Irritation/Corrosion: Causes skin irritation, and in some cases, may cause severe skin burns.[3][4][5]

  • Eye Damage/Irritation: Causes serious eye irritation and potentially severe eye damage.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

The following table summarizes the GHS hazard statements associated with this compound:

Hazard Class Hazard Statement Description
Acute Toxicity, OralH302Harmful if swallowed[3][6]
Skin Corrosion/IrritationH315Causes skin irritation[3][6]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[3][6]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[3][6]

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is not just about individual pieces of equipment, but how they work together to create a barrier between the researcher and the chemical. The following sections detail the required PPE and the scientific reasoning for their use.

Primary Engineering Controls: The First Line of Defense

Before considering personal protective equipment, it is essential to utilize engineering controls to minimize exposure.

  • Chemical Fume Hood: All handling of this compound in its solid (powder) or dissolved form should be conducted within a properly functioning chemical fume hood.[7] This is critical to prevent the inhalation of dust particles or aerosols, directly addressing the respiratory irritation hazard (H335).[3]

Hand Protection: Selecting the Right Gloves

Given the risk of skin irritation and potential burns, appropriate hand protection is non-negotiable.

  • Glove Type: Nitrile gloves are recommended for handling this compound. They provide a robust barrier against a wide range of chemicals. Avoid latex gloves, which can have poor chemical resistance and may cause allergic reactions.

  • Thickness: A minimum thickness of 4 mil (0.1 mm) is advised for incidental contact. For extended handling, consider thicker gloves or double-gloving.

  • Glove Integrity: Always inspect gloves for any signs of degradation or punctures before use. Change gloves every 30 to 60 minutes, or immediately if you suspect contamination.[8] Powder-free gloves are preferable to prevent airborne dissemination of the chemical.[8]

Eye and Face Protection: Shielding from Splashes and Particles

The serious eye irritation and potential for severe eye damage necessitate robust eye and face protection.

  • Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory. Standard safety glasses with side shields do not offer sufficient protection from splashes.[8]

  • Face Shield: When there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to safety goggles.[8] This provides an extra layer of protection for the entire face.

Body Protection: Guarding Against Contamination

To protect against skin contact from spills or splashes, appropriate body protection is essential.

  • Laboratory Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a chemically resistant gown is recommended.

  • Full Coverage: Ensure that your legs and feet are fully covered. Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection: When Engineering Controls Are Not Enough

In most laboratory settings, a chemical fume hood will provide adequate respiratory protection. However, in situations where engineering controls are not available or during a large spill, respiratory protection may be necessary.

  • Respirator Type: A NIOSH-approved N95 or higher particulate respirator can be used to minimize inhalation of powders. For situations with potential for aerosol generation, a respirator with OV/AG (Organic Vapor/Acid Gas) cartridges may be appropriate.[9]

The following diagram illustrates the decision-making process for selecting the appropriate PPE:

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_controls Engineering & Administrative Controls cluster_ppe Personal Protective Equipment Selection cluster_actions Handling & Disposal Start Start: Handling Required AssessHazards Assess Hazards: - Skin Irritation (H315) - Eye Damage (H319) - Respiratory Irritation (H335) - Harmful if Swallowed (H302) Start->AssessHazards FumeHood Work in Chemical Fume Hood? AssessHazards->FumeHood Gloves Wear Nitrile Gloves FumeHood->Gloves Yes Respirator Consider N95 Respirator FumeHood->Respirator No/Spill Goggles Wear Chemical Splash Goggles Gloves->Goggles LabCoat Wear Lab Coat Goggles->LabCoat Proceed Proceed with Handling LabCoat->Proceed FaceShield Add Face Shield Respirator->Gloves Disposal Dispose of Waste Properly Proceed->Disposal

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Protocols

Safe handling extends beyond wearing the correct PPE. The following procedural steps are critical for minimizing risk.

Safe Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the procedure.

  • Weighing: When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.

  • Dissolving: When dissolving the compound, add it slowly to the solvent to prevent splashing.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water, even after removing your gloves.[7][10]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[7][10]

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[7]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.

  • Clean: Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containers: Place all waste in a clearly labeled, sealed container.

  • Regulations: Dispose of the waste in accordance with all local, state, and federal regulations.[11] Do not dispose of it down the drain.[10]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • PubChem. (n.d.). 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • 3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling. Retrieved from [Link]

  • Crysdot. (n.d.). 2-Amino-1-(3,4-dimethoxyphenyl)ethanol hydrochloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.